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  • Product: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
  • CAS: 1187931-62-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride and its Structural Isomers for Advanced Drug Discovery

This guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a heterocyclic amine of growing interest in medicinal chemistry. Given the specificity of this compound and the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a heterocyclic amine of growing interest in medicinal chemistry. Given the specificity of this compound and the relative scarcity of published data, this document also offers an in-depth analysis of its key structural isomers and precursors, namely tetrahydro-2H-pyran-3-amine and N-methyltetrahydro-2H-pyran-4-amine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with the necessary context to evaluate and utilize this class of compounds in their research endeavors.

Core Compound Identification and Structure: N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

The precise identity of a chemical entity is fundamental to scientific research. N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a chiral molecule, and its properties are intrinsically linked to its stereochemistry.

Chemical Identity

Currently, the most readily available information pertains to the (S)-enantiomer of this compound.

PropertyValueSource
Chemical Name (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochlorideAchmem
CAS Number 2772476-22-7Achmem[1]
Molecular Formula C6H14ClNOAchmem[1]
Molecular Weight 151.63 g/mol Achmem[1]
SMILES CN[C@H]1CCCOC1.ClAchmem[1]
Structural Representation

The core structure consists of a tetrahydropyran (oxane) ring with a methylamino group at the 3-position. The hydrochloride salt form enhances aqueous solubility and stability, which is often advantageous for biological testing and formulation.

Caption: Structure of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Synthesis and Plausible Synthetic Pathways

While specific synthetic routes for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride are not extensively documented in publicly available literature, a logical and efficient approach would involve the N-methylation of its primary amine precursor, tetrahydro-2H-pyran-3-amine.

Synthesis of the Precursor: Tetrahydro-2H-pyran-3-amine

The synthesis of the parent amine is a critical first step. Various methods for creating substituted tetrahydropyrans exist, often involving cyclization reactions.[2]

Proposed N-Methylation via Reductive Amination

A robust and widely used method for the N-methylation of primary amines is reductive amination.[3] This two-step, one-pot process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of tetrahydro-2H-pyran-3-amine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 eq., typically as a 37% aqueous solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. These reducing agents are effective for imine reduction while being less reactive towards the aldehyde starting material.[3]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude N-methylated amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Purification: The resulting solid can be purified by recrystallization.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start Tetrahydro-2H-pyran-3-amine step1 Imine/Iminium Formation start->step1 reagent1 Formaldehyde (CH₂O) reagent1->step1 reagent2 Reducing Agent (e.g., NaBH₄) step2 In-situ Reduction reagent2->step2 step1->step2 step3 HCl Salt Formation step2->step3 product N-Methyltetrahydro-2H-pyran-3-amine HCl step3->product

Caption: Proposed synthetic workflow for N-Methyltetrahydro-2H-pyran-3-amine HCl.

Other N-methylation strategies include the use of dimethyl carbonate or methanol with a suitable catalyst.[4]

Physicochemical Properties and Handling

Detailed experimental data for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is limited. Therefore, data from its precursor and positional isomer are presented for comparative purposes.

Property(S)-N-Methyltetrahydro-2H-pyran-3-amine HClTetrahydro-2H-pyran-3-amineN-Methyltetrahydro-2H-pyran-4-amine
Appearance Data not availableYellow liquid[5]Solid
Boiling Point Data not available151.4±33.0 °C (Predicted)[5]165 °C at 760 mmHg[6]
Density Data not available0.962±0.06 g/cm³ (Predicted)[5]0.93 g/cm³[6]
Storage Inert atmosphere, Room Temperature[1]2-8°C, protect from light[5]2-8°C, inert atmosphere[6]
Safety and Handling

For (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1]

General Laboratory Precautions:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Relevance and Application in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry.[7] Its inclusion in drug candidates is often driven by the desire to improve physicochemical properties. The THP ring is a bioisostere of a cyclohexane ring but with potentially improved aqueous solubility and a hydrogen bond acceptor in the form of the ring oxygen.[7] This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

The amino-substituted tetrahydropyrans, in particular, serve as valuable building blocks for introducing this scaffold into larger molecules. They are frequently used in the synthesis of kinase inhibitors, receptor agonists, and other therapeutic agents.[7][8] For instance, 4-aminotetrahydropyran has been incorporated into selective CB2 receptor agonists for the treatment of inflammatory pain.[8]

The N-methylation of the amino group, as in the target compound, can further modulate properties such as basicity (pKa), lipophilicity, and metabolic stability, allowing for fine-tuning of the pharmacological profile of a lead compound.

Structural Isomers: A Comparative Analysis

Understanding the properties of closely related isomers is crucial when data on the primary compound of interest is sparse.

Tetrahydro-2H-pyran-3-amine Hydrochloride (Unmethylated Precursor)
  • CAS Numbers: 1071829-82-7 ((R)-enantiomer), 1245724-46-2 ((S)-enantiomer)[9][10]

  • Properties: It is described as a colorless to pale yellow solid, soluble in water and polar organic solvents.[10]

  • Utility: It is a chiral reagent used in the synthesis of chiral compounds and drugs.[10]

N-Methyltetrahydro-2H-pyran-4-amine (Positional Isomer)
  • CAS Number: 220641-87-2[6]

  • Properties: This isomer has a reported boiling point of 165 °C.[6]

  • Utility: The 4-amino tetrahydropyran scaffold is a common building block in drug discovery.[7] The N-methylation at this position would similarly influence its properties for use in medicinal chemistry.

Caption: Comparison of N-Methyl-3-amino, 3-amino, and N-Methyl-4-amino tetrahydropyran structures.

Conclusion

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride represents a valuable, albeit currently under-documented, building block for medicinal chemistry. Its structure combines the favorable properties of the tetrahydropyran scaffold with the modulatory potential of an N-methylamino group. While direct data is limited, a comprehensive understanding can be built through the analysis of its logical precursors and positional isomers. The synthetic pathways are accessible through standard organic chemistry methodologies, particularly reductive amination. For researchers in drug discovery, this class of compounds offers a promising avenue for the development of novel therapeutics with potentially optimized ADME profiles. It is imperative, as with all research chemicals, to adhere to strict safety protocols during handling and use.

References

  • CP Lab Safety. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. [Link]

  • ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • PubChem. Oxan-3-amine. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]

  • RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

  • ACS Omega. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Optimization for N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

Topic: Solubility of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in Organic Solvents Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1] [1] Executive Summary N-Methyltetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in Organic Solvents Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1]

[1]

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (approx.[1][2][3] MW 151.63 g/mol ) is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics.[1] As a secondary amine salt on a saturated oxygen heterocycle, its solubility behavior is governed by the interplay between its high-polarity ionic head group and the moderately lipophilic tetrahydropyran ring.[1]

This guide provides a rigorous framework for determining the solubility profile of this compound. Unlike commodity chemicals with static data sheets, this intermediate requires a dynamic solubility screening approach to inform process decisions such as recrystallization, liquid-liquid extraction (LLE), and formulation.[1]

Key Insight: This compound typically exhibits a "Class II" salt solubility profile—highly soluble in polar protic solvents (Water, MeOH), moderately soluble in lower alcohols (EtOH, IPA), and effectively insoluble in non-polar hydrocarbons (Hexane, Heptane), making it an ideal candidate for antisolvent crystallization .

Physicochemical Profile & Predicted Solubility Landscape[1]

Before initiating wet chemistry, we must establish the theoretical solubility parameters based on Structure-Activity Relationships (SAR) of similar cyclic amine hydrochlorides (e.g., 3-aminotetrahydrofuran HCl).[1]

Structural Analysis[1]
  • Ionic Head: The hydrochloride salt of the secondary amine (

    
    ) provides a high lattice energy and strong hydrogen bond donor capability.[1]
    
  • Lipophilic Tail: The tetrahydropyran ring adds lipophilicity but also contains an ether oxygen, which can accept hydrogen bonds, slightly increasing solubility in chlorinated solvents compared to carbocyclic analogs.[1]

Predicted Solubility Matrix

Note: "Predicted" values serve as the baseline for experimental validation.

Solvent ClassSolvent ExamplesPredicted SolubilityProcess Utility
Polar Protic Water, MethanolHigh (>100 mg/mL) Dissolution for reaction; unsuitable for crystallization yield.[1]
Lower Alcohols Ethanol, Isopropanol (IPA)Moderate (20-80 mg/mL) Ideal for Recrystallization (cooling).
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Reaction solvents; difficult to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformLow (<10 mg/mL) Potential for "Salt Break" (extraction of free base).
Ethers/Esters THF, EtOAc, MTBEVery Low (<5 mg/mL) Antisolvents for crystallization.
Hydrocarbons Toluene, Hexane, HeptaneInsoluble (<1 mg/mL) Wash solvents to remove non-polar impurities.

Experimental Protocol: Self-Validating Solubility Screen

The "Sat-Shake" Methodology

Objective: Determine thermodynamic solubility at


.

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine HCl (Target Compound).[1][3]

  • Agilent 1.5 mL HPLC vials with screw caps.

  • Temperature-controlled shaker (e.g., Eppendorf ThermoMixer).[1]

  • Syringe filters (0.22

    
     PTFE).[1]
    

Workflow Steps:

  • Excess Addition: Weigh approx. 50 mg of the solid into a 1.5 mL vial.

  • Solvent Addition: Add exactly 250

    
     of the target solvent.[1]
    
  • Equilibration: Shake at 1000 RPM at

    
     for 24 hours.
    
    • Check Point: If the solid dissolves completely, add more solid until a suspension persists.[1]

  • Filtration: Centrifuge or settle the suspension. Draw the supernatant and filter through a 0.22

    
     filter.[1]
    
  • Quantification (Gravimetric):

    • Pipette exactly 100

      
       of filtrate into a pre-weighed aluminum pan.
      
    • Evaporate solvent (vacuum oven at

      
       or nitrogen blow-down).[1]
      
    • Weigh the residue.[1]

  • Calculation:

    
    
    

Visualization: Solubility & Crystallization Workflows[1]

To ensure reproducibility, we visualize the decision logic for solvent selection and process development.

Solubility Screening Logic

This diagram outlines the decision tree for classifying solvents based on the experimental results from Section 3.

SolubilityScreening Start Start: Solubility Screen (Sat-Shake Protocol) Result Measure Concentration (C) Start->Result High C > 100 mg/mL (High Solubility) Result->High Dissolves Rapidly Mod 20 < C < 100 mg/mL (Moderate Solubility) Result->Mod Partial Dissolution Low C < 5 mg/mL (Insoluble) Result->Low Suspension Persists Action_High Use for Reaction Medium or Salt Formation High->Action_High Action_Mod Candidate for Cooling Crystallization Mod->Action_Mod Action_Low Candidate for Antisolvent Low->Action_Low

Figure 1: Decision logic for categorizing solvents based on solubility thresholds.

Recrystallization Strategy (Process Chemistry)

For this specific amine salt, the most common purification method is Antisolvent Crystallization .[1] The logic below guides the selection of the Solvent/Antisolvent pair.

RecrystallizationLogic Input Crude N-Methyltetrahydro- 2H-pyran-3-amine HCl Step1 Dissolve in Good Solvent (Min. Volume @ 50°C) Input->Step1 Choice1 Methanol or Ethanol Step1->Choice1 Step2 Add Antisolvent (Dropwise @ 50°C) Step1->Step2 Choice2 MTBE, IPAc, or THF Step2->Choice2 Step3 Cooling Ramp (50°C -> 0°C over 4h) Step2->Step3 Output Pure Crystalline Solid (High Yield/Purity) Step3->Output

Figure 2: Optimized antisolvent crystallization workflow for amine hydrochloride salts.

Process Applications & Troubleshooting

Recrystallization Solvent Systems

Based on the compound class, the following systems are recommended for purification:

  • Ethanol / MTBE: Dissolve the salt in warm Ethanol (approx. 50°C). Slowly add MTBE (Methyl tert-butyl ether) until turbidity is observed.[1] Cool slowly to 0°C.

    • Why: MTBE is a non-polar ether that drastically reduces the solubility of the ionic salt, forcing precipitation while keeping non-polar impurities in solution.[1]

  • Isopropanol (IPA): Often used as a single solvent.[1] Heat to reflux to dissolve, then cool.[1] The solubility curve of amine salts in IPA is typically steep (high at reflux, low at RT).[1]

"Oiling Out" Phenomenon

Problem: The compound separates as a liquid oil rather than crystals. Cause: The solvent system is too polar, or the temperature dropped too fast.[1] Solution:

  • Seed Crystals: Add a tiny amount of pure solid at the cloud point.[1]

  • Slower Addition: Add the antisolvent more slowly.

  • Change Solvent: Switch from Methanol (too soluble) to Ethanol or IPA.

Salt Break (Free Base Generation)

If the objective is to use the amine in a nucleophilic substitution:

  • Suspend the HCl salt in Dichloromethane (DCM) (The salt will not dissolve).

  • Add aqueous NaOH (1M) or Na2CO3 .[1]

  • The salt will deprotonate, becoming the neutral free base.[1]

  • The free base will partition into the DCM layer.[1]

  • Separate and dry the DCM layer.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection and crystallization logic).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • PubChem Compound Summary. (2024). Tetrahydro-2H-pyran-3-amine (Parent Amine).[1][3][4][5] National Center for Biotechnology Information.[1]

  • Black, S. N., et al. (2006).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

Sources

Foundational

Technical Guide: Stability &amp; Storage of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

[1] Executive Summary N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a critical secondary amine building block used in the synthesis of pharmaceutical active ingredients (APIs).[1] Its stability profile is governed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a critical secondary amine building block used in the synthesis of pharmaceutical active ingredients (APIs).[1] Its stability profile is governed by the hygroscopic nature of the hydrochloride salt and the potential for oxidative degradation of the secondary amine moiety if the salt disproportionates.

Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in tightly sealed, moisture-proof containers. Re-test purity every 12 months using quantitative NMR (qNMR) or HPLC.

Physicochemical Profile & Structural Logic[1][2]

To understand the storage requirements, we must first analyze the molecule's structural vulnerabilities.

PropertyDescriptionImplication for Storage
Chemical Structure Secondary amine attached to a tetrahydropyran ring.[1][2][3][4][5]The ether oxygen in the ring is generally stable, but the secondary amine is prone to oxidation if the HCl counterion is lost or neutralized.
Physical Form White to pale yellow crystalline solid.[1]Color change (yellowing/browning) indicates oxidation or free-base formation.[1]
Hygroscopicity High (Typical for secondary amine HCl salts).[1]Critical Risk: Absorption of atmospheric moisture leads to deliquescence, hydrolysis, and caking.
pKa (Conjugate Acid) ~9.5–10.5 (Predicted).[1]The salt is stable, but exposure to strong bases or humidity can shift the equilibrium toward the volatile free base.
Solubility High in water, methanol, DMSO.[1]Avoid humid environments; use anhydrous solvents for handling.[1]

Mechanisms of Degradation[7]

The degradation of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is rarely spontaneous; it is almost always environmentally induced.[1]

The Hygroscopic Cascade

The primary failure mode is moisture ingress .[1]

  • Adsorption: Water molecules bind to the crystal lattice.[1]

  • Deliquescence: The solid dissolves in absorbed water, creating a localized concentrated solution.[1]

  • Disproportionation: In solution, the equilibrium

    
     becomes mobile.[1] If HCl escapes (as gas) or reacts with impurities, the free amine (
    
    
    
    ) is generated.[1]
  • Oxidation: The free secondary amine is susceptible to N-oxidation or oxidative dealkylation by atmospheric oxygen.[1]

Degradation Pathway Visualization

The following diagram illustrates the causality between storage failure and chemical degradation.

DegradationPathway cluster_prevention Prevention Barrier Salt Intact HCl Salt (Crystalline) Solution Localized Solution (Deliquescence) Salt->Solution + H2O Moisture Moisture Ingress (High Humidity) Moisture->Solution FreeBase Free Amine Formation (Equilibrium Shift) Solution->FreeBase - HCl (trace loss) Oxidation N-Oxide / Imine (Degradation Products) FreeBase->Oxidation + O2 Desiccant Desiccant/Inert Gas Desiccant->Moisture Blocks

Figure 1: Moisture-induced degradation pathway of amine hydrochloride salts.[1]

Storage Protocol: A Self-Validating System

Do not rely on "ambient" conditions.[1][5] Implement this protocol to ensure data integrity in drug development workflows.

The "Double-Barrier" Containment Strategy[1]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1] Amber glass blocks UV light (preventing radical initiation), and Teflon prevents leaching of plasticizers which can react with amines.

  • Secondary Container: Heat-sealed aluminized Mylar bag or a desiccator cabinet.[1]

  • Atmosphere: Purge the primary container with Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a better blanket over the solid.[1]

Environmental Parameters
ParameterSet PointRationale
Temperature 2°C to 8°C Slows kinetic degradation rates significantly compared to RT (Arrhenius equation).[1]
Humidity <30% RH Prevents deliquescence.[1]
Light Darkness Prevents photo-oxidation of trace free amines.[1]
Handling Workflow
  • Equilibrate the container to room temperature before opening to prevent condensation on the cold solid.[1]

  • Weigh quickly in a low-humidity environment.[1]

  • Re-purge the headspace with inert gas immediately after use.[1]

  • Re-seal and return to cold storage.

Quality Control & Re-Test Methodology

A "Self-Validating" system requires periodic verification.[1]

Visual Inspection (First Pass)[1]
  • Pass: Free-flowing white powder.[1]

  • Fail: Clumping, liquid formation, or yellow/brown discoloration.[1]

Analytical Validation (Quantitative)

Perform Quantitative NMR (qNMR) or HPLC every 12 months.[1]

Protocol: qNMR for Purity Assessment

  • Solvent: DMSO-

    
     or 
    
    
    
    .[1]
  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (weighed precisely).

  • Target Signals:

    • N-Methyl singlet (~2.6 - 2.8 ppm).[1]

    • Tetrahydropyran ring protons (multiplets 1.5 - 4.0 ppm).[1]

  • Acceptance Criteria: Purity > 98.0% w/w; no new peaks in the downfield region (indicating imines or aldehydes).[1]

QC Decision Tree

QCDecision Start Annual Re-Test Visual Visual Inspection Start->Visual VisualPass White/Free-Flowing? Visual->VisualPass qNMR Run qNMR / HPLC VisualPass->qNMR Yes Quarantine QUARANTINE (Purify or Discard) VisualPass->Quarantine No (Caked/Colored) PurityCheck Purity > 98%? qNMR->PurityCheck Approve RELEASE for Use (Extend 12 Months) PurityCheck->Approve Yes PurityCheck->Quarantine No

Figure 2: Quality Control Decision Tree for Amine Salts.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while this compound is a salt, it behaves as an irritant.

  • Hazard Class: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhaling dust.[1]

  • Spill Cleanup: Sweep up dry to avoid generating aerosols.[1] If dissolved, neutralize with dilute sodium bicarbonate before disposal, as the free amine may have higher aquatic toxicity.

References

  • PubChem. (n.d.).[1] Compound Summary: Tetrahydro-2H-pyran-3-amine hydrochloride.[1][2][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] (General grounding on amine salt stability).

  • ICH Guidelines. (2003).[1] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Basis for 2-8°C and re-test protocols).

Sources

Exploratory

N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis

Abstract The tetrahydropyran motif is a ubiquitous structural feature in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence underscores the importance of developing synthetic metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran motif is a ubiquitous structural feature in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence underscores the importance of developing synthetic methodologies that allow for the facile and diverse functionalization of this privileged scaffold. N-Methyltetrahydro-2H-pyran-3-amine hydrochloride has emerged as a valuable and versatile building block in this context. This technical guide provides an in-depth exploration of its application in organic synthesis, focusing on key transformations such as C-H functionalization, N-acylation, and reductive amination. Through detailed protocols, mechanistic insights, and a discussion of the strategic advantages of this building block, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in their synthetic endeavors.

Introduction: The Significance of the Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a common heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activity. Its conformational properties and ability to engage in hydrogen bonding interactions make it a favored scaffold in medicinal chemistry. The introduction of an amino group to the THP ring, as in aminotetrahydropyrans, provides a crucial handle for further molecular elaboration and for modulating the physicochemical properties of the parent molecule.

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, with its secondary amine functionality, offers a readily available and reactive building block for the construction of more complex molecular architectures. The hydrochloride salt form ensures stability and ease of handling, while the free base can be readily generated for participation in a wide range of chemical transformations.

Core Properties and Handling

A summary of the key chemical and physical properties of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is presented in the table below.

PropertyValue
Molecular Formula C6H14ClNO
Molecular Weight 151.64 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
CAS Number Varies by stereoisomer

Handling and Storage: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. For reactions requiring the free amine, it is typically liberated from the hydrochloride salt by treatment with a suitable base, such as sodium hydroxide, triethylamine, or diisopropylethylamine, followed by extraction into an organic solvent.

Key Synthetic Transformations

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride serves as a versatile precursor for a variety of synthetic transformations. This section will delve into three key reaction classes: C-H functionalization, N-acylation, and reductive amination, providing detailed protocols and mechanistic discussions.

Palladium-Catalyzed C-H Functionalization: Direct Arylation of the Tetrahydropyran Ring

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. Recent studies have demonstrated the feasibility of palladium-catalyzed C-H arylation of aminotetrahydropyrans, providing a direct route to substituted derivatives.[1][2] While the published protocol utilizes the parent 3-aminotetrahydropyran, the methodology is highly relevant and adaptable for N-Methyltetrahydro-2H-pyran-3-amine.

The reaction proceeds via a transient directing group (TDG) strategy, where the amine functionality reversibly reacts with an aldehyde to form an imine that directs the C-H activation.

Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

G Catalytic Cycle for C-H Arylation Pd(II) Pd(II) Amine N-Methyltetrahydro-2H-pyran-3-amine Imine Formed Imine Amine->Imine + TDG TDG Transient Directing Group (e.g., Aldehyde) C-H_Activation C-H Activation Imine->C-H_Activation + Pd(II) Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) [Catalyst Regeneration] Arylated_Imine Arylated Imine Reductive_Elimination->Arylated_Imine Hydrolysis Hydrolysis Arylated_Imine->Hydrolysis Arylated_Amine Arylated Product Hydrolysis->Arylated_Amine

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of aminotetrahydropyrans.

Experimental Protocol: Palladium-Catalyzed C-H Arylation (Adapted)

  • To a reaction vial, add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 20 mol%).

  • Add a transient directing group, such as 2-hydroxy-4,6-dimethylbenzaldehyde (40 mol%).[1]

  • Add a suitable base, such as K₂CO₃ (2.0 equiv.), and a solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated product.

Table 1: Representative Conditions for Pd-Catalyzed C-H Arylation

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.
Ligand Phosphine or NHCModulates the reactivity and stability of the palladium catalyst.
Arylating Agent Aryl iodides or bromidesIodides are generally more reactive.
Base K₂CO₃ or Cs₂CO₃Neutralizes the acid generated and facilitates catalyst turnover.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents are often effective.
Temperature 80-120 °CSufficient thermal energy is required for C-H activation.
N-Acylation: Formation of Amide Bonds

The secondary amine functionality of N-Methyltetrahydro-2H-pyran-3-amine makes it an excellent nucleophile for acylation reactions, leading to the formation of stable amide bonds. This transformation is fundamental in medicinal chemistry for introducing a wide range of substituents and for creating peptidomimetic structures.

Diagram 2: General Workflow for N-Acylation

G Workflow for N-Acylation start Start amine_prep Prepare Free Amine from N-Methyltetrahydro-2H-pyran-3-amine HCl start->amine_prep acylation Acylation with Acid Chloride or Carboxylic Acid + Coupling Agent amine_prep->acylation workup Aqueous Workup acylation->workup purification Purification (e.g., Chromatography) workup->purification product Final Acylated Product purification->product

Caption: A typical workflow for the N-acylation of N-Methyltetrahydro-2H-pyran-3-amine.

Experimental Protocol: N-Acylation with an Acid Chloride

  • Dissolve N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a tertiary amine base, such as triethylamine (2.2 equiv.) or diisopropylethylamine (DIPEA, 2.2 equiv.), to generate the free amine in situ.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Table 2: Common Coupling Reagents for Amide Bond Formation with Carboxylic Acids

Coupling ReagentActivatorAdditive
HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt
HBTU(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt
EDC(N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt
DCC(N,N'-Dicyclohexylcarbodiimide)HOBt
Reductive Amination: Formation of Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This reaction allows for the introduction of a wide variety of alkyl substituents onto the nitrogen atom of N-Methyltetrahydro-2H-pyran-3-amine, leading to the formation of tertiary amines.

Diagram 3: Mechanism of Reductive Amination

G Mechanism of Reductive Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Amine R₂NH Hemiaminal R'₂C(OH)NR₂ Amine->Hemiaminal + Carbonyl Carbonyl R'₂C=O Iminium [R'₂C=NR₂]⁺ Hemiaminal->Iminium - H₂O Product R'₂CHNR₂ Iminium->Product + [H⁻] Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde

  • To a solution of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 equiv.) and an aldehyde (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium TriacetoxyborohydrideSTABMild and selective, tolerates a wide range of functional groups.
Sodium CyanoborohydrideNaBH₃CNEffective but toxic due to the potential release of cyanide.
Sodium BorohydrideNaBH₄Can reduce the starting carbonyl if not used under controlled conditions.

Conclusion and Future Outlook

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a valuable and versatile building block that provides a convenient entry point to a diverse range of substituted aminotetrahydropyrans. The key synthetic transformations of C-H functionalization, N-acylation, and reductive amination, as detailed in this guide, enable the strategic elaboration of this scaffold for applications in drug discovery and medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this and related building blocks, facilitating the exploration of new chemical space and the discovery of novel bioactive molecules.

References

  • Ye, S., Yang, W., Coon, T., Fanning, D., Neubert, T., Stamos, D., & Jin-Quan Yu, J.-Q. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp3)−H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry – A European Journal, 22(14), 4748-4752. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Site-selective C–H bond functionalization with a removable directing group. Chemical Society Reviews, 45(11), 3049-3060. [Link]

  • Valle, L. D., & El-Kattan, Y. (2016). Amide Bond Formation: The Final Step in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 20(7), 1134-1164. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Foundational

Discovery and history of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

An In-Depth Technical Guide to N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride: Synthesis, Properties, and Application as a Key Synthetic Intermediate Abstract The tetrahydropyran (THP) ring is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride: Synthesis, Properties, and Application as a Key Synthetic Intermediate

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable structural motif. This technical guide focuses on N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a functionalized THP derivative whose significance lies not in its own pharmacological activity, but in its role as a crucial building block for the synthesis of complex, high-value pharmaceutical agents. We will provide a detailed examination of its synthesis, physicochemical characteristics, and contextual applications in modern drug discovery, offering a valuable resource for researchers and drug development professionals.

Introduction and Contextual Significance

The strategic incorporation of saturated heterocyclic rings is a cornerstone of modern drug design. Among these, the tetrahydropyran (THP) moiety is frequently employed as a bioisosteric replacement for less stable or more lipophilic groups. Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid three-dimensional structure for precise ligand-receptor interactions.

N-Methyltetrahydro-2H-pyran-3-amine, particularly as its stable hydrochloride salt, represents a versatile synthetic intermediate. It provides a readily available, functionalized THP core containing a secondary amine, which serves as a nucleophilic handle for subsequent chemical modifications. Its primary utility is found in the construction of larger molecules where the N-methyl-THP fragment is a key pharmacophoric element or a solubility-enhancing component. This guide elucidates the pathway to this compound and its demonstrated applications in the patent literature.

History of Use in Pharmaceutical Development

While a singular "discovery" paper for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is not prominent in the literature, its history is written in the patents of the complex molecules it helps create. The compound emerged as a valuable reactant in parallel with the growing demand for novel heterocyclic scaffolds in drug discovery programs.

Its application is particularly noted in the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-4) and phosphoinositide 3-kinases (PI3K). For instance, patent literature describes the use of 3-aminotetrahydropyran derivatives as key intermediates for preparing DPP-4 inhibitors, highlighting the importance of this structural class in metabolic disease research[1]. Similarly, pyrimidine derivatives incorporating aminotetrahydropyran moieties have been investigated as PI3K inhibitors for applications in inflammation and oncology[2]. The recurring use of this and closely related analogs underscores its established value as a reliable building block for introducing a specific, functionalized aliphatic heterocycle into drug candidates.

General Synthesis and Manufacturing Pathway

The synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is not explicitly detailed in a single source but can be reliably constructed from established chemical principles and related examples in the literature. The most logical and field-proven approach involves a multi-step sequence starting from a commercially available precursor.

Proposed Synthetic Workflow

The pathway can be visualized as a three-stage process: 1) Introduction of the nitrogen functional group onto the THP ring, 2) N-methylation of the primary amine, and 3) Salt formation for stability and handling.

G A Tetrahydro-4H-pyran-3-one (Precursor) R1 Reductive Amination A->R1 NH3, H2/Catalyst or NaBH(OAc)3 B Tetrahydro-2H-pyran-3-amine (Primary Amine Intermediate) R2 N-Methylation B->R2 Eschweiler-Clarke Reaction (HCOOH, HCHO) C N-Methyltetrahydro-2H-pyran-3-amine (Free Base) R3 Salt Formation C->R3 HCl in Ether or Isopropanol D N-Methyltetrahydro-2H-pyran-3-amine HCl (Final Product) R1->B R2->C R3->D

Caption: Proposed synthetic pathway for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Tetrahydro-2H-pyran-3-amine (Primary Amine Intermediate)

This transformation is a classic reductive amination of a ketone. The choice of reducing agent and nitrogen source is critical for efficiency and safety.

  • Rationale (Expertise & Experience): While catalytic hydrogenation with ammonia and a catalyst (e.g., Raney Nickel, Pd/C) is a viable route, it requires specialized high-pressure equipment. A more accessible laboratory-scale method uses a chemical reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for reductive aminations as it is milder than other hydrides like NaBH₄ or LiAlH₄, tolerates a wider range of functional groups, and the reaction can often be performed as a one-pot procedure.

  • Protocol:

    • To a stirred solution of Tetrahydro-4H-pyran-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (approx. 2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 eq) portion-wise to control any exotherm.

    • Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

    • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude primary amine.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

This reaction provides a robust and high-yielding method for methylating a primary amine to a secondary amine without proceeding to the quaternary ammonium salt.

  • Rationale (Expertise & Experience): The Eschweiler-Clarke reaction is a trusted, self-validating protocol. It uses inexpensive and readily available reagents (formic acid and formaldehyde) and avoids the use of hazardous alkylating agents like methyl iodide. The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by formate (from formic acid). The only byproducts are water and carbon dioxide, simplifying purification.

  • Protocol:

    • To the crude Tetrahydro-2H-pyran-3-amine (1.0 eq) from the previous step, add formic acid (approx. 3.0 eq) and aqueous formaldehyde solution (37%, approx. 2.0 eq).

    • Heat the mixture to 80-100 °C and maintain for 2-4 hours. Vigorous gas evolution (CO₂) will be observed initially.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Make the solution basic by carefully adding aqueous NaOH solution until the pH is >10.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Methyltetrahydro-2H-pyran-3-amine as a free base.

Step 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is performed to improve the compound's stability, crystallinity, and handling characteristics, as the free amine may be an oil and susceptible to oxidation.

  • Protocol:

    • Dissolve the crude N-Methyltetrahydro-2H-pyran-3-amine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield N-Methyltetrahydro-2H-pyran-3-amine hydrochloride as a stable solid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1187931-62-9[3]
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [4]
Appearance White to off-white solid (typical)Supplier Data
Purity Typically ≥95%[5]
Storage Inert atmosphere, Room Temperature[4]

Applications in Medicinal Chemistry

The primary value of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is as a functionalized scaffold in the synthesis of more elaborate molecules. The secondary amine provides a convenient point for chemical elaboration, typically through nucleophilic substitution, reductive amination, or amide coupling reactions.

Example Workflow: Integration into a Larger Molecule

G A N-Methyltetrahydro-2H-pyran-3-amine (Free Base) R1 Nucleophilic Substitution (SNAr) or Reductive Amination or Amide Coupling A->R1 B Electrophilic Partner (e.g., R-Cl, R-CHO, R-COOH) B->R1 C Final Drug Candidate or Advanced Intermediate R1->C Formation of new C-N bond

Caption: General reaction scheme for utilizing the title compound in drug discovery.

Examples from patent literature show this building block being coupled with various electrophilic partners:

  • With Heteroaryl Chlorides: In the synthesis of kinase inhibitors, it can be reacted with an activated chloro-pyrimidine or chloro-pyridine in a nucleophilic aromatic substitution (SₙAr) reaction, often catalyzed by a palladium catalyst with a suitable ligand[6].

  • With Aldehydes/Ketones: It can undergo a second reductive amination with another carbonyl-containing molecule to create a more complex amine structure.

  • With Carboxylic Acids: Following activation (e.g., with HATU or EDC), it can be coupled with a carboxylic acid to form a stable amide bond, a common linkage in drug molecules.

Conclusion

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a quintessential example of a modern synthetic building block. While devoid of intrinsic pharmacological activity, its strategic value to the medicinal chemist is immense. It provides a stable, easy-to-handle source of a functionalized tetrahydropyran ring—a motif prized for its ability to confer favorable ADME properties. The reliable synthetic routes to its production and its versatile reactivity make it a staple in the toolbox for constructing the next generation of complex therapeutic agents. This guide provides the foundational knowledge for its synthesis and rational application in research and development settings.

References

  • CN107614496B - Method for preparing aminotetrahydropyran compound. Google Patents. URL: https://patents.google.
  • WO2021259815A1 - Amidopyrimidone derivatives. Google Patents. URL: https://patents.google.
  • US Patent 2012/0196843 A1 - Substituted Heterocyclic Compounds and Methods of Their Use. Google Patents. URL: https://patents.google.
  • (R)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. AiFChem. URL: https://www.aifchem.com/product/r-n-methyltetrahydro-2h-pyran-3-amine-hydrochloride-cas-2772476-22-7.html
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents. URL: https://patents.google.
  • N-Methyltetrahydro-2H-pyran-3-amine. BLD Pharm. URL: https://www.bldpharm.com/products/120811-33-8.html
  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. Arctom Scientific. URL: https://www.arctomsci.com/product/cas-1187931-62-9
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents. URL: https://patents.google.
  • (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. Achmem. URL: https://www.achmem.com/cas-2772476-22-7.html
  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, 95% Purity. Autech Scientific. URL: https://www.autechscientific.com/product-page/n-methyltetrahydro-2h-pyran-3-amine-hydrochloride-95-purity

Sources

Exploratory

Technical Monograph: Predicted Mechanism of Action &amp; Pharmacophore Utility of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It treats N-Methyltetrahydro-2H-pyran-3-amine hydrochloride not merely as a reagent, but as a privileged phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It treats N-Methyltetrahydro-2H-pyran-3-amine hydrochloride not merely as a reagent, but as a privileged pharmacophore whose "mechanism of action" is defined by its bioisosteric properties and predicted receptor interactions.[1][2]

[1]

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (NMTHP-3A) is a saturated heterocyclic amine acting as a critical bioisostere in modern medicinal chemistry.[1][2] Unlike classical pharmacological agents with a single defined target, NMTHP-3A functions as a multimodal pharmacophore modulator .[1][2][3] Its mechanism of action is characterized by two distinct pathways:

  • Physicochemical Modulation: It lowers lipophilicity (LogD) and blocks metabolic "soft spots" compared to carbocyclic analogs (e.g., cyclohexylamines).[1][2][4][3]

  • Predicted Receptor Pharmacology: Structural modeling suggests off-target affinity for Muscarinic Acetylcholine Receptors (mAChRs) and Organic Cation Transporters (OCTs) due to its spatial electrostatic similarity to endogenous neurotransmitters.[1][2][3]

This guide details the predicted molecular interactions, structural advantages, and validation protocols required to utilize this scaffold in lead optimization.[4][3]

Physicochemical & Structural Profile

Understanding the intrinsic properties of NMTHP-3A is prerequisite to predicting its biological behavior.[1][2][3] The inclusion of the ether oxygen in the ring system creates a dipole that fundamentally alters the amine's basicity and solvation profile compared to its carbocyclic counterpart.[3]

Table 1: Comparative Physicochemical Properties
PropertyN-Methyltetrahydro-2H-pyran-3-amine HClN-Methylcyclohexylamine (Analog)Impact on Mechanism
Molecular Formula C₆H₁₃NO[1][2] · HClC₇H₁₅NBioisosteric replacement
Molecular Weight 151.63 g/mol (Salt)113.20 g/mol (Free base)Fragment-based screening suitable
Predicted pKa ~8.5 - 9.0~10.5Critical: Reduced basicity improves CNS penetration and reduces lysosomal trapping.[1][2][3]
LogP (Predicted) ~0.2~1.8Enhanced aqueous solubility; lower promiscuous binding.[1][2][4][3]
H-Bond Acceptors 2 (Ether O, Amine N)1 (Amine N)The ether oxygen recruits unique water-mediated H-bonds in the binding pocket.[1][3]
Stereochemistry 1 Chiral Center (C3)Achiral (if unsubstituted)Enantiomers ((R)/(S)) will exhibit differential binding kinetics.[1][4][3]

Predicted Mechanism of Action (MoA)[1][3][4]

Mechanism A: Bioisosteric "Metabolic Shielding"

In the context of a larger drug molecule, the primary MoA of the NMTHP-3A moiety is the prevention of oxidative metabolism .

  • Causality: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) prefer lipophilic sites for hydroxylation.[1][2][4][3] Replacing a methylene (-CH₂-) with an ether oxygen (-O-) reduces the lipophilicity of the ring.[1][3]

  • Effect: The ether oxygen acts as an electronic deactivator for the adjacent carbons, making them less susceptible to radical abstraction by the P450 Iron-Oxo species.[2][3] This extends the half-life (

    
    ) of the parent compound.[1][3]
    
Mechanism B: Predicted Pharmacodynamics (Direct Target Interaction)

Based on pharmacophore mapping, NMTHP-3A is predicted to interact with specific protein targets if administered as a free probe.[1][2][4][3] This prediction is based on the Acetylcholine Mimicry Hypothesis .[2][3]

  • Pharmacophore Overlap: The distance between the protonated nitrogen (cationic center) and the ring oxygen (H-bond acceptor) in NMTHP-3A mimics the distance between the quaternary ammonium and the ester oxygen in acetylcholine.[1][3]

  • Predicted Targets:

    • Muscarinic Acetylcholine Receptors (mAChR M1/M4): The molecule likely acts as a low-affinity orthosteric binder.[1][2][3] The rigidity of the pyran ring may impose conformational selection, potentially acting as a partial agonist.[4][3]

    • Trace Amine-Associated Receptor 1 (TAAR1): The N-methylated aliphatic amine structure fits the binding pocket of TAAR1, a regulator of dopaminergic neurotransmission.[1][2][3]

    • Solute Carrier Family 22 (OCT2): As a small, hydrophilic organic cation, NMTHP-3A is a predicted substrate for OCT2, implying renal elimination as the primary clearance pathway.[1][4][3]

Visualization: Predicted Signaling & Interaction Pathway

The following diagram illustrates the dual-mechanism pathway: the bioisosteric stabilization (Pharmacokinetic) and the cholinergic mimicry (Pharmacodynamic).[1][3]

MoA_Pathway cluster_PK Mechanism A: Pharmacokinetic Modulation cluster_PD Mechanism B: Predicted Target Interaction Compound N-Methyltetrahydro- 2H-pyran-3-amine Lipophilicity Reduced LogP (vs Cyclohexane) Compound->Lipophilicity Ether Oxygen Effect Pharmacophore Acetylcholine Mimicry (N+ ... O) Compound->Pharmacophore Structural Homology Metabolism CYP450 Metabolic Shielding Lipophilicity->Metabolism Reduces Affinity Stability Increased t1/2 (Half-life) Metabolism->Stability Prevents Oxidation Receptor Muscarinic Receptors (M1/M4) Pharmacophore->Receptor Low Affinity Binding Transporter OCT2 Transporter (Renal Clearance) Pharmacophore->Transporter Substrate Recognition

Figure 1: Dual-pathway mechanism showing metabolic stabilization (top) and predicted cholinergic off-target interactions (bottom).[1][3]

Experimental Validation Protocols

To confirm the predicted mechanisms, the following self-validating experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.[1][2][3]

Protocol 1: In Vitro Microsomal Stability Assay (Metabolic Shielding)

Objective: Quantify the metabolic stability advantage of the pyran ring versus a cyclohexane control.[3]

  • Preparation: Solubilize NMTHP-3A and its cyclohexyl analog (N-methylcyclohexylamine) in DMSO (10 mM stock).

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL).[1][4][3]

  • Initiation: Add NADPH-regenerating system to start the reaction at 37°C.

  • Sampling: Quench aliquots at t=0, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Validation Criteria: The Intrinsic Clearance (CLint) of NMTHP-3A should be significantly lower (>2-fold) than the cyclohexyl analog.[1][2][3]

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Validate direct binding to predicted receptor targets (e.g., Muscarinic Acetylcholine Receptor M1).[1][4][3]

  • Sensor Chip: Immobilize stabilized M1 receptor (or surrogate protein) onto a CM5 sensor chip via amine coupling.[1][2][4][3]

  • Flow: Inject NMTHP-3A at increasing concentrations (10 µM to 1 mM) over the surface.

  • Reference: Use a flow cell with no protein (blank) to subtract bulk refractive index changes.

  • Data Output: Measure dissociation constant (

    
    ).
    
    • Note: As a fragment, weak binding (mM range) is expected.[1][4][3] Fast on/off rates are typical.[1][2][3]

Protocol 3: Competitive Radioligand Binding (Cholinergic Selectivity)

Objective: Determine if NMTHP-3A displaces known ligands.

  • Ligand: [³H]-N-Methylscopolamine (Non-selective muscarinic antagonist).[1][2][3]

  • Tissue: Rat cerebral cortex homogenates.[1][2][3]

  • Method: Incubate tissue with radioligand and varying concentrations of NMTHP-3A.[1][2][3]

  • Readout: Scintillation counting. A sigmoidal displacement curve indicates specific interaction.[1][2][3]

Synthesis & Handling Logic

From a synthesis perspective, the hydrochloride salt is the preferred form for two reasons:

  • Stoichiometric Precision: The free amine is a hygroscopic oil/liquid that absorbs CO₂ from the air (forming carbamates).[1][2][3] The HCl salt is a stable crystalline solid, allowing precise weighing for biological assays.[2][4][3]

  • Solubility: The salt ensures immediate dissolution in aqueous buffers for biological testing, preventing precipitation artifacts in high-throughput screening.[1][2][3]

Handling Precaution: While predicted to be less toxic than aromatic amines, the structural similarity to neurotransmitters warrants handling as a potential neuroactive agent .[2][4][3] Use standard PPE and handle in a fume hood.[2][3]

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1][4][3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1][4][3]

  • Tetrahydropyrans in Medicinal Chemistry: Meanwell, N. A. (2011).[1][2][4][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][4][3]

  • Trace Amine Receptors: Burchett, S. A., & Hicks, T. P. (2006).[1][2][4][3] The mysterious trace amines: Protean neuromodulators of synaptic transmission in mammalian brain.[2][3] Progress in Neurobiology. Link

  • Metabolic Stability of Ethers: Waser, J., et al. (2005).[1][2][4][3] P450-mediated metabolism of amines and ethers.[1][2][3] Current Drug Metabolism. Link

  • Muscarinic Pharmacophore Modeling: Kruse, A. C., et al. (2012).[1][2][4][3] Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature.[1][2][3] Link[1][4][3]

Sources

Foundational

Technical Guide: Sourcing and Utilizing N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

The following technical guide provides a comprehensive analysis of the commercial landscape, quality assurance protocols, and handling procedures for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride . [1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the commercial landscape, quality assurance protocols, and handling procedures for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride .

[1][2]

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1187931-62-9) is a high-value building block in modern drug discovery.[1][2] It serves as a strategic bioisostere for N-methylcyclohexan-3-amine, offering improved aqueous solubility and metabolic stability due to the lower lipophilicity (LogP) imparted by the cyclic ether oxygen.[1][2] This guide outlines the verified supply chain, critical quality control parameters, and synthesis backups to ensure research continuity.

Chemical Profile & Identity

Precise identification is critical as positional isomers (4-amine) and enantiomers are commercially available.[1][2]

ParameterSpecification
IUPAC Name N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
Common Name 3-(Methylamino)tetrahydropyran HCl
CAS (Racemic) 1187931-62-9
CAS (Free Base) 120811-33-8
CAS (S-Isomer HCl) 1245724-46-2
CAS (R-Isomer HCl) 2708341-16-4
Molecular Formula C₆H₁₃NO[1][2][3][4][5] · HCl
Molecular Weight 151.63 g/mol
Structural Feature Secondary amine; Chiral center at C3

Commercial Supply Landscape

The market is divided between Tier 1 research suppliers (high reliability, smaller packs) and bulk chemical aggregators.[2]

Tier 1: Validated Research Suppliers

Recommended for GLP/GMP precursor sourcing and critical SAR studies.[1]

SupplierRegionCatalog #PurityStock StatusNotes
Combi-Blocks USASS-159295%+HighPrimary source for US researchers.[1][2]
Fluorochem UKF23417497%HighExcellent for EU distribution; stocks (S)-isomer.[1][2]
Enamine Ukraine/EUEN300-7045895%ModerateMajor building block producer; offers custom analogs.[1][2]
Sigma-Aldrich GlobalVaries-LowOften re-sells via aggregators; check lead times.[1][2]
Tier 2: Bulk & Aggregators

Suitable for scale-up (>100g) where lead time is flexible.[1][2]

SupplierRegionReliabilityNotes
BLD Pharm ChinaHighGood for bulk; verify salt stoichiometry (HCl vs Free Base).[1][2]
Ambeed USA/ChinaModerateCost-effective for gram-scale; verify NMR batch-to-batch.[1][2]
eMolecules GlobalAggregatorUse to check real-time stock across multiple vendors.[1][2]
Supplier Selection Logic

The following decision tree illustrates the logic for selecting a supplier based on project phase and chirality requirements.

SupplierSelection Start Start: Sourcing Requirement Chirality Is Chirality Required? Start->Chirality Racemic Racemic Material OK Chirality->Racemic No Enantiopure Enantiopure ((R) or (S)) Chirality->Enantiopure Yes Scale Scale Required? Racemic->Scale CheckStock In Stock? Enantiopure->CheckStock Check Availability Small < 10 grams (Discovery) Scale->Small Large > 100 grams (Process) Scale->Large Tier1 Select Tier 1 Supplier (Combi-Blocks, Fluorochem) Small->Tier1 Tier2 Select Bulk Supplier (BLD Pharm, Enamine Custom) Large->Tier2 Custom Custom Synthesis Required (Check Enamine/WuXi) CheckStock->Tier1 Yes (e.g., Fluorochem) CheckStock->Custom No

Figure 1: Decision logic for sourcing N-Methyltetrahydro-2H-pyran-3-amine HCl based on chirality and scale.

Quality Assurance & Validation

Commercial amine salts often exhibit batch variability regarding hygroscopicity and salt stoichiometry (mono- vs. di-HCl if over-acidified, though unlikely for monoamines).[1][2]

Analytical Validation Protocol

Upon receipt, the following "Self-Validating" workflow must be executed:

  • Visual Inspection: Product should be a white to off-white solid.[1][2] Yellowing indicates oxidation of the amine or presence of free base.[2]

  • ¹H-NMR (DMSO-d₆):

    • Diagnostic Peak: N-Methyl singlet at δ 2.5–2.6 ppm (may overlap with DMSO, check integration).[1][2]

    • Chiral Center: Methine proton at C3 typically appears as a multiplet around δ 3.0–3.2 ppm .[2]

    • Ether Protons: Multiplets at δ 3.4–3.9 ppm (C2 and C6 protons).[2]

    • Salt Confirmation: Broad singlet > δ 8.5 ppm (NH₂⁺ protons).[2]

  • Titration (Optional): Silver nitrate titration to confirm Chloride content (Theoretical: ~23.4% Cl).

Handling & Stability[1][2]
  • Hygroscopicity: HCl salts of secondary amines are moderately hygroscopic.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant (H315, H319).[2] Avoid inhalation.

Synthesis Backup (Reductive Amination)

If commercial supply is delayed, the compound can be synthesized from Tetrahydro-4H-pyran-3-one (CAS 23462-75-1).[1][2]

Reaction Logic: The synthesis utilizes a standard reductive amination.[2][6][7] The use of Sodium Triacetoxyborohydride (STAB) minimizes over-alkylation compared to Cyanoborohydride and avoids toxic cyanide byproducts.[2]

Synthesis Ketone Tetrahydro-4H-pyran-3-one (CAS 23462-75-1) Imine Imine / Iminium Ion (In Situ) Ketone->Imine + Amine Amine Methylamine (2M in THF) Amine->Imine Reagent NaBH(OAc)3 DCM, AcOH Product N-Methyltetrahydro-2H-pyran-3-amine Imine->Product + Reagent (Reduction) Salt HCl Salt Formation (4M HCl in Dioxane) Product->Salt Workup

Figure 2: Reductive amination pathway for in-house preparation.[1][2]

Protocol:

  • Dissolve Tetrahydro-4H-pyran-3-one (1.0 eq) in DCM.

  • Add Methylamine (1.2 eq, THF solution) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C.

  • Warm to RT and stir overnight.

  • Quench with sat. NaHCO₃, extract with DCM.

  • Treat organic phase with 4M HCl in Dioxane to precipitate the target hydrochloride salt.[2]

References

  • PubChem. (2025).[2][5][8] Compound Summary: N-Methyltetrahydro-2H-pyran-3-amine.[1][2][4][9] National Library of Medicine.[2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[2][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[2] [Link]

Sources

Exploratory

Safety and handling precautions for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Safety and Handling Precautions for N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling Precautions for N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2]

Executive Summary & Chemical Identity

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic amine salt frequently employed as a building block in medicinal chemistry, particularly for introducing polarity and hydrogen-bonding motifs into drug candidates.[1][2] While less volatile and corrosive than its free base counterpart, the hydrochloride salt presents specific handling challenges related to hygroscopicity, potential biological activity, and dust inhalation hazards.[1][2]

This guide establishes a Universal Precautionary Protocol for this compound, operating on the principle that, as a research intermediate, its full toxicological profile may not be exhaustively characterized.[1][2]

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertySpecificationNotes
Chemical Structure ![Structure Description: Tetrahydropyran ring with an N-methyl amino group at the 3-position, protonated as a chloride salt]C₆H₁₃NO[1][2][3] · HCl
CAS Number 120811-33-8 (Free Base Reference)Note: Specific CAS for the HCl salt is often not indexed; vendors may list under free base CAS or internal IDs.[1][2]
Molecular Weight 151.63 g/mol (Salt)Free base MW: 115.17 g/mol
Physical State White to off-white solidCrystalline powder
Solubility Water, Methanol, DMSOHighly soluble in polar protic solvents.[1][2]
Hygroscopicity HighCritical: Rapidly absorbs atmospheric moisture, leading to deliquescence.[1]

Hazard Identification & Toxicology (GHS Classification)

Expert Insight: Unlike the free amine, which is often a corrosive liquid (H314) and flammable (H226/H227), the hydrochloride salt is typically a stable solid.[1] However, the salt can dissociate in physiological fluids, regenerating the amine species.[1][2] Therefore, we treat it as a Severe Irritant with potential acute toxicity.[1][2]

GHS Label Elements (Derived/Predicted)
ClassificationHazard StatementCode
Skin Irritation Causes skin irritation.[1][2][4][5]H315
Eye Irritation Causes serious eye irritation.[1][2][4][5]H319
STOT - SE May cause respiratory irritation.[1][2][5]H335
Acute Toxicity Harmful if swallowed.[1][2]H302

Precautionary Principle: In the absence of chronic toxicity data (carcinogenicity, mutagenicity), this compound must be handled as a Potential Bioactive Agent .[1][2] Its structural similarity to neurotransmitter analogs suggests potential CNS activity.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

To ensure safety, a "Defense-in-Depth" strategy is required.[1][2][4][6] Reliance solely on PPE is insufficient; engineering controls are the primary barrier.[1][2]

Hierarchy of Controls Workflow

SafetyHierarchy cluster_action Operational Zone Elimination ELIMINATION (Not possible for synthesis) Substitution SUBSTITUTION (Use less toxic analog?) Elimination->Substitution Engineering ENGINEERING CONTROLS (Fume Hood, Glove Box) Substitution->Engineering Admin ADMINISTRATIVE (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE

Figure 1: Hierarchy of Controls applied to chemical handling. Engineering controls form the critical barrier before PPE.

Specific PPE Requirements
  • Respiratory Protection:

    • Standard: Handling open powder requires a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.[1][2]

    • Outside Hood: If weighing outside a hood (discouraged), use a NIOSH N95 or P100 particulate respirator.[1][2]

  • Hand Protection:

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).[1][2]

    • Breakthrough Time: >480 minutes for solid handling.[1][2]

    • Note: If dissolved in solvents (e.g., DCM, Methanol), consult the solvent's breakthrough time.[1][2] Double-gloving is recommended during synthesis.[1][2]

  • Eye Protection:

    • Chemical safety goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Safety glasses with side shields are insufficient due to the risk of fine dust generation.[1][2]

Handling & Storage Protocols

The primary operational risk with N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is hygroscopicity , which alters stoichiometry and can degrade the compound over time.[1][2]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2][7] The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.[1][2]

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite) is highly recommended.[1][2]

Operational Workflow: Weighing & Synthesis

HandlingProtocol Start Remove from Storage (4°C) Equilibrate Equilibrate to Room Temp (30 min) Start->Equilibrate Prevents Condensation Open Open in Fume Hood (Inert Atmo preferred) Equilibrate->Open Weigh Weigh Quickly (Avoid Deliquescence) Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Protect Stock Dissolve Dissolve Immediately in Reaction Solvent Weigh->Dissolve Stabilize

Figure 2: Step-by-step handling workflow to mitigate hygroscopicity and exposure risks.

Key Technical Note: Do not open a cold bottle immediately in a humid lab. Condensation will form inside the bottle, causing the salt to clump and degrade (hydrolysis).[1][2] Allow 30 minutes for thermal equilibration.

Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and a P100 respirator if dust is visible.[1][2]

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.[1][2]

  • Clean:

    • Solids: Sweep gently or use a HEPA vacuum.[1][2] Do not use compressed air.[1][2]

    • Liquids (Solutions): Absorb with vermiculite or sand.[1][2]

  • Decontaminate: Wipe surface with water followed by ethanol.[1][2] The amine salt is water-soluble.[1][2]

First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[1][2] If breathing is difficult, give oxygen.[1][2]Salt dust causes mucosal irritation and bronchospasm.[1]
Skin Contact Wash with soap and copious water for 15 min.[1][8] Remove contaminated clothing.[1][2][8]Prevents transdermal absorption and chemical burns.[1]
Eye Contact Rinse cautiously with water for 15 min.[1][2][8] Remove contact lenses.[1][2]Acidic nature of the salt solution can damage the cornea.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][2]Risk of aspiration and esophageal damage.[1]

Waste Disposal

  • Classification: Hazardous Chemical Waste.[1][2]

  • Stream: Segregate into Solid Waste (if powder) or Organic Solvent Waste (if dissolved).[1]

  • Labeling: Must be labeled with full chemical name and hazard warnings (Irritant, Acute Tox).[1][2]

  • Neutralization: Do not attempt to neutralize large quantities in the sink. Professional incineration is required.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: Oxan-3-amine (Free Base & Related Salts).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2023).[1][2] Safe Handling of Hazardous Drugs in Research.[1][2] NIH Guidelines.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Purification of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride via Recrystallization

Abstract N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic amine building block of significant interest in pharmaceutical and medicinal chemistry. The purity of such intermediates is paramount, as impur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic amine building block of significant interest in pharmaceutical and medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed, robust, and scientifically grounded protocol for the purification of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride using the fundamental technique of recrystallization. We delve into the principles of solvent selection, provide a step-by-step methodology for both solvent screening and bulk purification, and outline analytical techniques for purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to enhance the purity of this valuable chemical intermediate.

Introduction and Scientific Principles

Recrystallization is a cornerstone purification technique for solid compounds, predicated on the differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] An effective recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent in the first place.[1]

For amine salts such as N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, the choice of solvent is critical. These polar, ionic compounds tend to be more soluble in polar solvents, particularly those capable of hydrogen bonding.[3][4] This protocol emphasizes a systematic approach to selecting an optimal solvent system to maximize both recovery yield and purity.

Materials and Equipment

Reagents & Chemicals:
  • Crude N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (>90% purity)

  • Isopropyl Alcohol (IPA), ACS Grade

  • Ethanol (EtOH), 200 Proof, ACS Grade

  • Methanol (MeOH), ACS Grade

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc), ACS Grade

  • Hexanes, ACS Grade

  • Acetone, ACS Grade

  • Dichloromethane (DCM), ACS Grade

  • Celpure® or Diatomaceous Earth (Optional, as a filter aid)

Equipment:
  • Erlenmeyer flasks (various sizes)

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate with oil bath

  • Condenser (Allihn or Liebig)

  • Buchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Whatman® filter paper (sized to Buchner funnel)

  • Glass funnel

  • Spatulas and weighing paper

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Vacuum oven

Part I: Systematic Solvent System Selection

Expert Rationale: The success of any recrystallization hinges on the choice of solvent. A trial-and-error approach is inefficient. A systematic screening process is the hallmark of a robust and reproducible method. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For an amine hydrochloride, polar protic solvents are excellent starting points. We will also test mixed-solvent systems, where the crude material is dissolved in a "good" solvent and a "poor" solvent (an "anti-solvent") is added to induce precipitation.[3]

Solvent Screening Protocol:
  • Place approximately 50 mg of crude N-Methyltetrahydro-2H-pyran-3-amine hydrochloride into several small test tubes.

  • To each tube, add a different test solvent (e.g., IPA, EtOH, Acetone, EtOAc, Water) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Solubility at Room Temp): Note if the compound dissolves readily. If it dissolves in less than 1 mL of solvent, the solvent is likely too good for effective recrystallization and should be considered as the "good" solvent in a mixed-solvent system.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility at High Temp): Record the approximate volume of solvent required. A good solvent will dissolve the compound completely at a higher temperature.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed upon cooling. Abundant, well-formed crystals indicate a promising solvent.

  • For mixed-solvent trials, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., Methanol, Ethanol) and add a "poor" solvent (e.g., Ethyl Acetate, Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat gently to clarify and then allow to cool as described in step 6.

Data Presentation: Solvent Screening Results
Solvent SystemRoom Temp SolubilityHot SolubilityCrystal Formation on CoolingAssessment
Isopropyl Alcohol (IPA)LowHighGood, well-formed crystalsExcellent Candidate
Ethanol (EtOH)Medium-LowHighGood, but may require more coolingGood Candidate
Methanol (MeOH)HighVery HighPoor, low recoveryToo soluble; use as "good" solvent
Water (H₂O)HighVery HighPoor, low recoveryToo soluble
AcetoneVery LowLowVery poor dissolutionUnsuitable
Ethyl Acetate (EtOAc)InsolubleInsolubleUnsuitable (potential anti-solvent)Anti-Solvent
IPA / Hexanes--Oiling out may occurUse with caution
EtOH / Ethyl Acetate--Good potential for high recoveryPromising Mixed System

Part II: Bulk Recrystallization Protocol (Using Isopropyl Alcohol)

This protocol is optimized for Isopropyl Alcohol (IPA), identified as a prime candidate in Part I.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A 1. Place crude solid & stir bar in Erlenmeyer flask B 2. Add minimal hot IPA to dissolve solid completely A->B Heat & Stir C 3. Pre-heat funnel & flask B->C If insoluble impurities are present E 5. Allow filtrate to cool slowly to room temperature B->E If no insoluble impurities D 4. Quickly filter hot solution to remove insoluble impurities C->D D->E F 6. Cool further in ice-water bath E->F Maximize Yield G 7. Collect crystals via vacuum filtration F->G H 8. Wash crystals with cold IPA G->H I 9. Dry crystals under vacuum H->I

Sources

Application

Analytical methods for the characterization of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

< < APPLICATION NOTE & PROTOCOLS Title: Comprehensive Analytical Characterization of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride Abstract This document provides a comprehensive guide to the analytical methods for t...

Author: BenchChem Technical Support Team. Date: February 2026

< < APPLICATION NOTE & PROTOCOLS

Title: Comprehensive Analytical Characterization of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, focusing on establishing identity, purity, and key physicochemical properties. This guide emphasizes the rationale behind method selection and provides detailed, step-by-step protocols for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. All methodologies are presented with the principles of scientific integrity and are grounded in established regulatory standards.

Introduction

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a chiral cyclic amine of increasing interest in medicinal chemistry and pharmaceutical development. Its structural integrity, stereochemical purity, and impurity profile are critical quality attributes (CQAs) that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are therefore essential for its characterization throughout the development lifecycle.

This application note presents a suite of analytical techniques to provide a holistic characterization of the molecule. The choice of methods is dictated by the compound's physicochemical properties, such as its polarity, volatility, and the presence of a chiral center and a secondary amine functional group. The protocols are designed to be a starting point for method development and validation in accordance with ICH Q2(R1) guidelines.[1][2]

Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of logical analytical method development. The hydrochloride salt form renders the molecule water-soluble.[3]

Table 1: Physicochemical Properties of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and its Free Base

Property Value (Hydrochloride Salt) Value (Free Base) Rationale for Analytical Relevance
Molecular Formula C₆H₁₄ClNO C₆H₁₃NO Confirmed by Mass Spectrometry.
Molecular Weight 151.64 g/mol 115.17 g/mol [4] Dictates mass spectrometry parameters.
Appearance Colorless to pale yellow solid[3] Liquid[5] Guides sample handling and preparation.
Solubility Soluble in water and polar organic solvents[3] - Favors Reverse-Phase HPLC as a primary chromatographic technique.
Predicted pKa 9.97 ± 0.20[3][5] 9.97 ± 0.20[3][5] Critical for HPLC mobile phase pH selection to ensure good peak shape.

| Predicted Boiling Point | - | 151.4 ± 33.0 °C[3][5] | Indicates that GC analysis of the free base is feasible, but derivatization is recommended to improve peak shape and thermal stability.[6] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and detecting potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assay

Expertise & Causality: RP-HPLC is the method of choice for non-volatile, polar, and water-soluble compounds like amine hydrochlorides.[7] The key challenge in analyzing basic amines is peak tailing due to the interaction of the protonated amine with residual acidic silanols on the silica-based stationary phase. To mitigate this, a low pH mobile phase is employed to ensure the amine is fully protonated and to suppress the ionization of silanols. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is used. For basic compounds, adding a competing base like diethylamine to the mobile phase can also improve peak shape.[8]

Protocol 1: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 150 x 4.6 mm, 5 µm
    Mobile Phase Acetonitrile:Water (20:80 v/v) with 0.1% TFA
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 210 nm

    | Injection Volume | 10 µL |

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and calculate the area percent of the main peak to determine purity.

Chiral HPLC for Enantiomeric Purity

Expertise & Causality: As the molecule is chiral, determining the enantiomeric excess is critical. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including amines.[9][10][11] Normal phase (non-polar mobile phase) is often preferred for these columns.

Protocol 2: Chiral HPLC for Enantiomeric Separation

  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
    Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
    Flow Rate 0.8 mL/min
    Column Temperature 25 °C
    Detection UV at 215 nm

    | Injection Volume | 10 µL |

  • Analysis: Inject the sample and determine the area percentage of each enantiomer to calculate the enantiomeric excess.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Expertise & Causality: GC is ideal for analyzing volatile and semi-volatile substances. However, primary and secondary amines can exhibit poor peak shape and adsorptive losses in the GC system. To overcome this, derivatization is employed to convert the polar N-H group into a less polar, more stable moiety, thereby improving volatility and chromatographic performance.[6][12] Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation are common strategies.[6][13]

Protocol 3: GC with Derivatization for Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization Procedure: a. Accurately weigh ~10 mg of the sample into a vial. b. Add 500 µL of a suitable solvent (e.g., Dichloromethane). c. Add 100 µL of Trifluoroacetic Anhydride (TFAA). d. Cap the vial and heat at 60 °C for 30 minutes. e. Cool to room temperature before injection.

  • Chromatographic Conditions:

    Parameter Condition
    Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temperature 250 °C
    Detector Temperature 280 °C
    Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

    | Injection | 1 µL, Split ratio 20:1 |

  • Analysis: Analyze for potential volatile impurities from the synthesis process.

G cluster_start Sample Preparation cluster_hplc Purity & Enantiomeric Excess cluster_gc Volatile Impurities Prep N-Methyltetrahydro-2H-pyran-3-amine HCl HPLC HPLC Method Development Prep->HPLC GC GC Method Development Prep->GC RPHPLC RP-HPLC for Purity (C18 Column, Acidic Mobile Phase) HPLC->RPHPLC Non-chiral ChiralHPLC Chiral HPLC for Enantiomers (Polysaccharide CSP, Normal Phase) HPLC->ChiralHPLC Chiral Deriv Derivatization (e.g., TFAA) GC->Deriv GC_FID GC-FID Analysis Deriv->GC_FID

Figure 1: Chromatographic analysis workflow for the compound.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure and identity of the molecule.

Mass Spectrometry (MS)

Expertise & Causality: MS provides information about the molecular weight and fragmentation pattern. According to the nitrogen rule, a molecule with one nitrogen atom, like the free base of our compound, will have an odd nominal molecular weight (115 Da).[14] The hydrochloride salt will not be observed directly; the analysis will show the protonated free base [M+H]⁺ at m/z 116. Cyclic amines typically show a discernible molecular ion peak and undergo characteristic α-cleavage, where the bond adjacent to the nitrogen atom breaks.[15][16][17]

Protocol 4: Mass Spectrometry Analysis

  • Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of ~100 µg/mL.

  • MS Conditions:

    Parameter Condition
    Ionization Mode Positive ESI
    Scan Range m/z 50-300
    Capillary Voltage 3.5 kV

    | Source Temperature | 120 °C |

  • Expected Results:

    • Primary Ion: Protonated molecule [M+H]⁺ at m/z 116.12.

    • Key Fragments: Observe for fragments resulting from α-cleavage around the nitrogen and ring opening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The spectra will show characteristic signals for the N-methyl group, the protons and carbons of the tetrahydropyran ring, and the proton attached to the nitrogen.[18][19][20][21] The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Protocol 5: NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for full assignment.

  • Expected ¹H NMR Signals (Illustrative):

    • A singlet for the N-CH₃ protons.

    • Multiple multiplets for the diastereotopic protons of the tetrahydropyran ring.

    • A signal for the N-H proton (may be broad and exchangeable with D₂O).

  • Expected ¹³C NMR Signals (Illustrative):

    • A signal for the N-CH₃ carbon.

    • Multiple signals for the carbons of the tetrahydropyran ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR confirms the presence of key functional groups. For an amine hydrochloride, the most characteristic feature is the broad absorption band from the N-H⁺ stretching vibrations.[22] This is distinct from the sharper N-H stretch of a free secondary amine.[23]

Protocol 6: FTIR Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

    Wavenumber (cm⁻¹) Assignment
    ~2700-2250 (broad) N-H⁺ stretching of the secondary ammonium salt
    ~2950-2850 C-H stretching (aliphatic)
    ~1600-1500 N-H⁺ bending

    | ~1100 | C-O-C stretching of the ether in the pyran ring |

G cluster_workflow Overall Analytical Characterization Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Analysis Start Test Sample: N-Methyltetrahydro-2H-pyran-3-amine HCl MS Mass Spectrometry (Confirm MW) Start->MS NMR NMR Spectroscopy (Confirm Structure) Start->NMR FTIR FTIR Spectroscopy (Confirm Functional Groups) Start->FTIR HPLC RP-HPLC (Assay/Purity) Start->HPLC ChiralHPLC Chiral HPLC (Enantiomeric Purity) Start->ChiralHPLC GC GC-FID (Volatile Impurities) Start->GC Report Comprehensive Certificate of Analysis MS->Report NMR->Report FTIR->Report HPLC->Report ChiralHPLC->Report GC->Report

Figure 2: Integrated workflow for complete characterization.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. By employing a combination of chromatographic and spectroscopic techniques, one can confidently establish the identity, purity, and key structural attributes of this important pharmaceutical intermediate. These methods serve as a reliable foundation for further method validation and implementation in a regulated quality control environment.

References

  • ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • Kim, H. Y., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Retrieved from [Link]

  • Al-Saeed, F. A., & Al-Ghamdi, A. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Retrieved from [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • MDPI. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

Sources

Method

Analysis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride: A Comprehensive Guide to HPLC and GC-MS Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed technical guide for the analysis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide for the analysis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a chiral secondary amine of interest in pharmaceutical development. We present robust and validated protocols for both High-Performance Liquid Chromatography (HPLC) for chiral separation and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity profiling. The methodologies are designed to ensure scientific integrity, offering field-proven insights into experimental choices, from sample preparation and derivatization to instrument parameter optimization. This guide adheres to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), with all protocols grounded in established scientific principles and supported by authoritative references, including International Council for Harmonisation (ICH) guidelines for method validation.

Introduction: The Analytical Challenge

N-Methyltetrahydro-2H-pyran-3-amine is a cyclic secondary amine featuring a stereocenter, making the control and analysis of its enantiomeric purity critical for its development as a pharmaceutical intermediate or active ingredient. Its chemical properties present distinct analytical challenges:

  • Chirality: The presence of a chiral center necessitates stereospecific analytical methods to separate and quantify the enantiomers. Chiral HPLC is the industry standard for this purpose.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard HPLC-UV challenging without derivatization.[2]

  • Polarity and Volatility: As a polar amine hydrochloride salt, the compound has low volatility, precluding direct analysis by Gas Chromatography (GC) and requiring derivatization to improve its chromatographic behavior.[3][4]

This guide provides comprehensive solutions to these challenges, detailing two orthogonal and complementary analytical techniques: Chiral HPLC and GC-MS.

Analytical_Workflow_Overview cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Techniques cluster_results Phase 3: Data & Reporting Sample Sample Receipt & N-Methyltetrahydro-2H-pyran-3-amine HCl Dissolution Accurate Weighing & Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Analysis (Enantiomeric Purity & Assay) Dissolution->HPLC Deriv_GC Derivatization for GC-MS Dissolution->Deriv_GC Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS GC-MS Analysis (Identity & Impurity Profile) GCMS->Data_Processing Deriv_GC->GCMS Validation Method Validation (ICH Guidelines) Data_Processing->Validation Report Final Report Generation Validation->Report HPLC_Workflow Start Start: Prepare Sample & Standard Solutions Deriv Step 1: Pre-column Derivatization (e.g., with FMOC-Cl) Start->Deriv Inject Step 2: Inject Derivatized Sample onto Chiral HPLC System Deriv->Inject Separate Step 3: Isocratic Elution on Polysaccharide-based CSP Inject->Separate Detect Step 4: Fluorescence Detection of Eluted Enantiomers Separate->Detect Quantify Step 5: Data Integration & Quantification Detect->Quantify End End: Report Enantiomeric Purity & Concentration Quantify->End GCMS_Workflow Start Start: Prepare Dried Sample (Free of Water) Deriv Step 1: Silylation Derivatization (e.g., with BSTFA + TMCS) Start->Deriv Inject Step 2: Inject Derivatized Sample into GC-MS System Deriv->Inject Separate Step 3: Temperature-Programmed Separation on DB-5ms Column Inject->Separate Detect Step 4: Electron Ionization (EI) & Mass Analysis (Scan Mode) Separate->Detect Interpret Step 5: Mass Spectrum Interpretation & Library Matching Detect->Interpret End End: Confirm Identity & Assess Impurity Profile Interpret->End

Sources

Application

Application Note &amp; Protocols: Strategic Deployment of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in Parallel Synthesis for Drug Discovery

Abstract This guide provides a comprehensive technical overview and detailed protocols for the effective use of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a valuable saturated heterocyclic building block, in para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective use of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a valuable saturated heterocyclic building block, in parallel synthesis workflows. We delve into the strategic rationale for its inclusion in modern drug discovery campaigns, focusing on its role in enhancing the three-dimensionality and improving the physicochemical properties of compound libraries. Core applications, including parallel reductive amination and amide bond formation, are presented with step-by-step protocols optimized for multi-well plate formats, troubleshooting guidance, and the underlying chemical principles that govern reaction success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of Saturated Heterocycles

In contemporary medicinal chemistry, there is a significant trend of moving away from flat, aromatic-rich molecules towards compounds with greater three-dimensional (3D) character. Molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced aqueous solubility, better metabolic stability, and novel intellectual property positioning.[1][2] Saturated heterocycles are principal components in this strategy, serving as versatile scaffolds that introduce specific spatial vectors and favorable property profiles into drug candidates.[3][4]

N-Methyltetrahydro-2H-pyran-3-amine, as its hydrochloride salt, is an exemplary building block in this class. The tetrahydropyran (THP) ring is a common motif in natural products and approved drugs, often acting as a bioisostere for less stable or less soluble groups. The secondary amine functionality provides a robust handle for a wide array of chemical transformations, making it an ideal reagent for diversity-oriented synthesis. This guide details its application in two of the most powerful and widely used reactions in pharmaceutical research: reductive amination and amide coupling.[5][6]

Physicochemical & Handling Properties

N-Methyltetrahydro-2H-pyran-3-amine is typically supplied as a hydrochloride salt, which is a stable, crystalline solid that is easier to handle and weigh compared to the free base.[7] The presence of the salt necessitates the use of a stoichiometric amount of a non-nucleophilic base in reactions to liberate the free secondary amine for nucleophilic attack.

PropertyValue (Predicted/Typical)Causality & Handling Implications
Molecular Formula C₆H₁₃NO · HCl-
Molecular Weight 151.63 g/mol Affects molar calculations for reagent stoichiometry.
Appearance White to off-white solidStable, easy to handle and dispense in parallel formats.
pKa (Conjugate Acid) ~9.5 - 10.0Requires a base (e.g., DIEA, TEA) with a pKa > 10 to ensure complete deprotonation of the amine.
Solubility Soluble in water, MeOH, DMSO. Moderate solubility in DCM, DCE.The hydrochloride salt form enhances solubility in polar solvents.[7] For reactions in less polar solvents like DCM, the free base generated in situ is sufficiently soluble.
Storage 2-8°C, under inert gasProtect from moisture and air to prevent degradation and ensure reproducibility.

Core Application 1: Parallel Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity, broad substrate scope, and high functional group tolerance.[5][8] The reaction proceeds in a one-pot fashion, making it exceptionally well-suited for parallel synthesis.[9] It involves the initial formation of an iminium ion between the secondary amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction by a mild hydride agent.

Causality Behind Protocol Choices:

  • Amine Deprotonation: A tertiary amine base like diisopropylethylamine (DIEA) is used to neutralize the hydrochloride salt without competing in the primary reaction.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents as they are compatible with both the iminium formation and the reduction step.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[9] It is a mild and selective reducing agent that is effective under the slightly acidic conditions generated during iminium ion formation and does not reduce the starting aldehyde or ketone at an appreciable rate.

Workflow for Parallel Reductive Amination

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Automated Dispensing & Reaction cluster_workup 3. Parallel Workup & Purification prep_amine Stock Soln. of Amine·HCl (e.g., in DMSO or DMF) dispense Dispense Aldehyde/Ketone, Amine·HCl, and DIEA to Reaction Plate (DCM/DCE) prep_amine->dispense prep_aldehyde Aldehyde/Ketone Array (in 96-well plate) prep_aldehyde->dispense prep_reagents Stock Solns. of Base (DIEA) & Reductant (NaBH(OAc)₃) prep_reagents->dispense stir1 Stir/Shake for 30-60 min (Iminium Formation) dispense->stir1 dispense_reductant Dispense NaBH(OAc)₃ Solution stir1->dispense_reductant stir2 Stir/Shake Overnight at Room Temp dispense_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Liquid-Liquid Extraction (e.g., using DCM) quench->extract dry Evaporate Solvent extract->dry purify Purify (e.g., Prep-HPLC or SPE) dry->purify analyze 4. Analysis (LC-MS, NMR) purify->analyze

Caption: Automated workflow for parallel reductive amination.

Detailed Protocol: 96-Well Plate Reductive Amination

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Array of aldehydes or ketones (0.2 M in DCE)

  • Diisopropylethylamine (DIEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Deep 96-well reaction block with sealing mat

Procedure:

  • Amine-Base Premix: Prepare a stock solution containing N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.2 equivalents) and DIEA (1.5 equivalents) in DCE.

    • Scientist's Note: Using a slight excess of the amine ensures the full conversion of the limiting carbonyl reagent. The excess base ensures the amine is fully deprotonated.

  • Carbonyl Dispensing: To each well of the 96-well reaction block, add 250 µL of the desired aldehyde or ketone solution (0.2 M in DCE, 0.05 mmol, 1.0 equivalent).

  • Amine Addition: Add 300 µL of the Amine-Base premix solution (containing 0.06 mmol of amine) to each well.

  • Iminium Formation: Seal the reaction block and shake at room temperature for 1 hour.

  • Reduction: Prepare a slurry of NaBH(OAc)₃ (1.5 equivalents, 0.075 mmol, ~16 mg) in 200 µL of DCE. Add this slurry to each well.

    • Safety Note: The addition can be slightly exothermic and may cause gas evolution. Ensure adequate ventilation.

  • Reaction: Reseal the block and shake at room temperature for 16-24 hours.

  • Reaction Monitoring: Check for completion by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Quench: Unseal the block and carefully add 500 µL of saturated aqueous NaHCO₃ to each well to quench the excess reducing agent and acid.

  • Extraction: Add 1 mL of DCM to each well, seal, and shake vigorously for 10 minutes. Centrifuge the block to separate the layers.

  • Isolation: Carefully remove the bottom organic layer using a liquid handler or multichannel pipette and transfer to a new 96-well collection plate.

  • Drying & Analysis: Evaporate the solvent in vacuo. The resulting crude product array is ready for analysis by LC-MS and subsequent purification by preparative HPLC.

Core Application 2: Parallel Amide Bond Formation

Amide bond formation is arguably the most common reaction in pharmaceutical discovery.[10] For parallel synthesis, solution-phase methods using robust coupling reagents are preferred for their speed and reliability.

Causality Behind Protocol Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and works well for a broad range of carboxylic acids and amines, including those that are sterically hindered or electron-deficient.[]

  • Base: DIEA is used as the base. It is sufficiently basic to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, but it is non-nucleophilic and will not interfere with the acylation reaction.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents, facilitating the reaction.

Workflow for Parallel Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Automated Dispensing & Reaction cluster_workup 3. Parallel Workup & Purification prep_amine Stock Soln. of Amine·HCl & DIEA in DMF dispense_amine Dispense Amine/Base Mix prep_amine->dispense_amine prep_acid Carboxylic Acid Array (in 96-well plate) dispense_acid Dispense Acid Array to Reaction Plate prep_acid->dispense_acid prep_hatu Stock Soln. of HATU in DMF dispense_hatu Dispense HATU Solution (Pre-activation) prep_hatu->dispense_hatu dispense_acid->dispense_hatu stir1 Shake for 5-10 min (Acid Activation) dispense_hatu->stir1 stir1->dispense_amine stir2 Shake Overnight at Room Temp dispense_amine->stir2 workup Aqueous Workup or Direct Purification stir2->workup dry Evaporate Solvent workup->dry purify Purify (Prep-HPLC) dry->purify analyze 4. Analysis (LC-MS, NMR) purify->analyze

Sources

Method

Application Notes and Protocols for N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride in Synthetic Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its saturated, n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its saturated, non-planar pyran ring introduces favorable physicochemical properties into target molecules, such as improved metabolic stability, reduced planarity, and enhanced solubility. The secondary amine functionality serves as a key reactive handle for the construction of a diverse array of molecular architectures through common synthetic transformations. This guide provides detailed experimental protocols for two of the most prevalent and impactful reactions involving this amine: reductive amination and amide coupling. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific synthetic challenges.

Physicochemical and Safety Profile

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

PropertyValueSource
Molecular FormulaC₆H₁₃NO·HCl-
Molecular Weight151.63 g/mol -
AppearanceColorless to pale yellow solid[1]
SolubilitySoluble in water and polar organic solvents[1]

Safety Summary:

Core Application 1: Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a reliable alternative to direct alkylation of amines which can often lead to over-alkylation.[4][5] The reaction proceeds in two steps: the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[6]

Scientific Rationale

The choice of a mild reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the iminium ion in the presence of the carbonyl starting material.[7] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid unwanted side reactions. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially when reacting with less reactive ketones.[8][9]

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_amine Dissolve N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and triethylamine in DCM prep_carbonyl Add aldehyde or ketone prep_amine->prep_carbonyl 1. Reactant Preparation add_reducing_agent Add Sodium Triacetoxyborohydride portion-wise prep_carbonyl->add_reducing_agent 2. Initiate Reaction stir Stir at room temperature (monitor by TLC/LC-MS) add_reducing_agent->stir 3. Reaction Progress quench Quench with saturated NaHCO₃ solution stir->quench 4. Reaction Quenching extract Extract with DCM quench->extract 5. Extraction dry_purify Dry organic layer (Na₂SO₄), concentrate, and purify by chromatography extract->dry_purify 6. Isolation

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of a Tertiary Amine

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) to the suspension and stir until the amine hydrochloride fully dissolves and the free amine is formed.

  • Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

ParameterRecommended ConditionRationale
Stoichiometry
Amine Hydrochloride1.0 eqLimiting reagent
Aldehyde/Ketone1.0 - 1.2 eqA slight excess can drive the reaction to completion
NaBH(OAc)₃1.5 eqEnsures complete reduction of the iminium ion
Et₃N1.1 eqNeutralizes the HCl salt to generate the free amine
Solvent Anhydrous DCM or DCEAprotic solvent prevents unwanted side reactions
Temperature Room TemperatureSufficient for most reductive aminations
Reaction Time 2 - 16 hoursSubstrate dependent, monitor by TLC/LC-MS
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches excess reducing agent

Core Application 2: Amide Coupling for the Synthesis of Amides

Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and polymers.[10] Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by the amine.[11]

Scientific Rationale

Carbodiimide-based coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[12] The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization, particularly when using chiral carboxylic acids.[1] A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.[13]

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_acid Dissolve carboxylic acid, EDC, and HOBt in DMF/DCM prep_amine Add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and DIPEA prep_acid->prep_amine 1. Reactant Combination stir Stir at room temperature (monitor by TLC/LC-MS) prep_amine->stir 2. Reaction Progress dilute Dilute with water/EtOAc stir->dilute 3. Dilution wash Wash with aq. HCl, aq. NaHCO₃, and brine dilute->wash 4. Aqueous Washes dry_purify Dry organic layer (Na₂SO₄), concentrate, and purify by chromatography wash->dry_purify 5. Isolation

Caption: Workflow for Amide Coupling Reaction.

Detailed Protocol: Synthesis of an Amide

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Carboxylic Acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • In a separate flask, dissolve N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.1 eq) in anhydrous DMF or DCM and add DIPEA (2.5 eq).

  • Add the amine solution to the carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ParameterRecommended ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
Amine Hydrochloride1.1 eqA slight excess can be beneficial
EDC1.2 eqActivates the carboxylic acid
HOBt1.2 eqSuppresses side reactions and racemization
DIPEA2.5 eqNeutralizes amine salt and scavenges acid byproduct
Solvent Anhydrous DMF or DCMCommon solvents for amide coupling
Temperature Room TemperatureGenerally sufficient for amide coupling
Reaction Time 4 - 24 hoursSubstrate dependent, monitor by TLC/LC-MS
Work-up Acid/Base washesRemoves unreacted starting materials and byproducts

Conclusion

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a versatile and valuable building block for the synthesis of complex molecules. The protocols detailed in this guide for reductive amination and amide coupling provide robust and reliable methods for the incorporation of this scaffold into a wide range of target structures. By understanding the underlying principles of these reactions and the rationale for the choice of reagents and conditions, researchers can effectively utilize this compound in their synthetic endeavors to advance the frontiers of drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of homochiral propargyl amines from N-(Boc)-tetrahydro-2H-1,3-oxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Chemistry LibreTexts. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • ResearchGate. (2013, March 19). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]

  • PMC - PubMed Central. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • NIH. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved from [Link]

  • Pearson. (n.d.). Predict the products from the reactions of the following amines with sodium nitrite in dilute HCl. (c) piperidine. Retrieved from [Link]

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Application

Application of (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in the Synthesis of Potent Kinase Inhibitors

Introduction: The Versatile Role of Tetrahydropyran Scaffolds in Kinase Inhibitor Discovery Kinase inhibitors have become a cornerstone of modern targeted therapy, particularly in oncology.[1] These small molecules are d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Tetrahydropyran Scaffolds in Kinase Inhibitor Discovery

Kinase inhibitors have become a cornerstone of modern targeted therapy, particularly in oncology.[1] These small molecules are designed to interfere with the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] The development of potent and selective kinase inhibitors often relies on the creative use of diverse chemical scaffolds that can effectively probe the ATP-binding site or allosteric pockets of these enzymes.

Among the vast array of heterocyclic building blocks employed in medicinal chemistry, the tetrahydropyran motif has emerged as a valuable component in the design of kinase inhibitors. Its saturated, non-planar ring system can impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent placement to optimize target engagement. This application note will focus on the utility of a specific chiral tetrahydropyran derivative, (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride , as a key building block in the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor.

Physicochemical Properties of (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

A thorough understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis.

PropertyValueReference
CAS Number 2772476-22-7[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance Colorless to pale yellow solid[4]
Solubility Readily soluble in water and polar organic solvents[4]
Storage Inert atmosphere, Room Temperature[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic transformations.[5] The chiral nature of this amine provides an opportunity for stereospecific interactions with the target kinase, which can be crucial for achieving high potency and selectivity.

Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is essential for the development, activation, and survival of B-cells.[7] In many B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, the BCR pathway is constitutively active, driving uncontrolled cell proliferation and survival. Consequently, inhibiting BTK has proven to be a highly effective therapeutic strategy.

A novel series of potent N,9-diphenyl-9H-purin-2-amine derivatives have been identified as effective BTK inhibitors. Within this series, compound 10j demonstrated exceptional potency with an IC₅₀ value of 0.4 nM against BTK. The synthesis of this inhibitor showcases the utility of a substituted tetrahydropyran amine, closely related to the title compound, in constructing a key pharmacophore.

The BTK Signaling Pathway and the Role of Inhibitors

The activation of the B-cell receptor initiates a signaling cascade where BTK is a critical downstream effector. Upon activation, BTK phosphorylates phospholipase Cγ2 (PLCγ2), leading to a cascade of events that ultimately promote B-cell proliferation and survival.[6] BTK inhibitors block this signaling pathway, thereby inducing apoptosis in malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Signaling_Cascade Downstream Signaling (NF-κB, MAPK) PKC->Signaling_Cascade Ca_release->Signaling_Cascade Cell_Response B-Cell Proliferation & Survival Signaling_Cascade->Cell_Response BTK_Inhibitor BTK Inhibitor (e.g., Compound 10j) BTK_Inhibitor->BTK Synthesis_Workflow Start 2,4-dichloro-5-nitropyrimidine Intermediate1 2-chloro-N-(4-(3-morpholinopropoxy)phenyl)-5-nitropyrimidin-4-amine Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 N4-(4-(3-morpholinopropoxy)phenyl)-N2-phenyl-5-nitropyrimidine-2,4-diamine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution Intermediate3 N4-(4-(3-morpholinopropoxy)phenyl)-N2-phenylpyrimidine-2,4,5-triamine Intermediate2->Intermediate3 Nitro Reduction Intermediate4 8-(3-aminophenyl)-N-(4-(3-morpholinopropoxy)phenyl)-9-phenyl-9H-purin-2-amine Intermediate3->Intermediate4 Cyclization Final_Product Compound 10j Intermediate4->Final_Product Acryloyl Chloride Coupling

Figure 2: General synthetic workflow for the preparation of BTK inhibitor 10j.

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • 4-(3-morpholinopropoxy)aniline

  • Aniline

  • Iron powder

  • Ammonium chloride

  • 3-Aminobenzaldehyde

  • Acryloyl chloride

  • Triethylamine

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-chloro-N-(4-(3-morpholinopropoxy)phenyl)-5-nitropyrimidin-4-amine

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol, add 4-(3-morpholinopropoxy)aniline (1.0 eq) and a base like triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Step 2: Synthesis of N4-(4-(3-morpholinopropoxy)phenyl)-N2-phenyl-5-nitropyrimidine-2,4-diamine

  • To a solution of the product from Step 1 (1.0 eq) in a solvent like DMF, add aniline (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of N4-(4-(3-morpholinopropoxy)phenyl)-N2-phenylpyrimidine-2,4,5-triamine

  • To a solution of the product from Step 2 (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reduction of the nitro group by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude triamine, which can be used in the next step without further purification.

Step 4: Synthesis of 8-(3-aminophenyl)-N-(4-(3-morpholinopropoxy)phenyl)-9-phenyl-9H-purin-2-amine

  • To a solution of the crude triamine from Step 3 (1.0 eq) in a solvent such as ethanol, add 3-aminobenzaldehyde (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired purine derivative.

Step 5: Synthesis of N-(3-(2-((4-(3-morpholinopropoxy)phenyl)amino)-9-phenyl-9H-purin-8-yl)phenyl)acrylamide (Compound 10j)

  • To a solution of the product from Step 4 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield compound 10j .

Conclusion

(S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and its analogs are valuable chiral building blocks for the synthesis of complex, biologically active molecules. As demonstrated in the synthesis of a potent BTK inhibitor, the tetrahydropyran moiety can be strategically incorporated to enhance the pharmacological profile of a drug candidate. The detailed synthetic protocol provided serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery, highlighting the importance of such reagents in the development of next-generation kinase inhibitors.

References

  • (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. Achmem. [URL: https://www.achmem.com/products/cas-2772476-22-7.html]
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11233303/]
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00235]
  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. [URL: https://www.researchgate.net/figure/Brutons-tyrosine-kinase-BTK-structure-diagram-BTK-is-composed-of-659-amino-acids_fig1_349479483]
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00235]
  • Targeting BTK in B-Cell Malignancies. (2019). OncLive. [URL: https://www.onclive.com/view/targeting-btk-in-bcell-malignancies]
  • (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82424749.htm]
  • Structure of Bruton's tyrosine kinase (BTK) and associated... - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-Brutons-tyrosine-kinase-BTK-and-associated-cross-linking-signaling_fig1_323863773]
  • Bruton's tyrosine kinase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bruton%27s_tyrosine_kinase]
  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2023). Cancers. [URL: https://www.mdpi.com/2072-6694/15/13/3494]
  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H... - DOI. [URL: https://doi.org/10.1021/acsmedchemlett.6b00235]
  • How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [URL: https://www.mdanderson.org/cancerwise/how-btk-inhibitors-treat-mantle-cell-lymphoma.h00-159611634.html]
  • The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/24/7554]
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1143874/full]
  • Overcoming BTK Resistance With Non-Covalent BTKi. (2024). YouTube. [URL: https://www.youtube.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34622728/]
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride. ChemBK. [URL: https://www.chembk.com/en/chem/(R)-tetrahydro-2H-pyran-3-amine%20hydrochloride]
  • 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854133.htm]
  • Principles of Drug Action 1, Spring 2005, Amines. [URL: https://www.bu.edu/chemistry/courses/ch112/Amines.pdf]

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Method

Application Note: A Comprehensive Guide to the Amide Coupling of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride with Carboxylic Acids

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery The amide bond is an indispensable cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbust...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is an indispensable cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals. The ability to efficiently and predictably form amide bonds between increasingly complex molecular fragments is a critical capability in any drug discovery program. This guide provides a detailed protocol and technical insights for the coupling of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a valuable saturated heterocyclic building block, with a range of carboxylic acids.

The presence of a secondary amine, specifically an N-methyl group on a cyclic scaffold, introduces distinct stereoelectronic challenges compared to the coupling of simpler primary amines. These challenges, primarily related to steric hindrance and the amine's nucleophilicity, necessitate a careful and informed selection of coupling reagents and reaction conditions to ensure high conversion and minimize side reactions.[1] This document serves as a comprehensive resource for researchers, offering not just a step-by-step procedure but also the underlying chemical principles to empower rational decision-making and troubleshooting in the laboratory.

Core Principles and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the unfavorable acid-base reaction between the two components, which forms a non-productive ammonium-carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting its hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.

The Challenge of N-Methylated Secondary Amines

N-Methyltetrahydro-2H-pyran-3-amine presents two key structural features that influence the coupling strategy:

  • Secondary Amine: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance and electronic effects. The presence of the methyl group shields the nitrogen's lone pair, slowing its attack on the activated carboxylic acid intermediate.

  • Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning the nitrogen's lone pair is protonated and unavailable for reaction. Therefore, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ.

Mechanism of Action: Uronium/Aminium vs. Carbodiimide Reagents

Two of the most successful classes of coupling reagents for challenging substrates are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[2] This carboxylate then attacks HATU to form a highly reactive OAt-active ester intermediate. The amine then attacks this activated ester to form the desired amide. The HOAt (1-Hydroxy-7-azabenzotriazole) byproduct is particularly effective at accelerating the coupling and minimizing racemization at adjacent chiral centers.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions. To improve efficiency and suppress side reactions like N-acylurea formation, an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is often included.[3] These additives trap the activated acid as a more stable active ester, which is then cleanly converted to the amide upon reaction with the amine.

For sterically hindered secondary amines like N-Methyltetrahydro-2H-pyran-3-amine, uronium/aminium reagents such as HATU are often the preferred choice due to their higher reactivity and efficiency in difficult couplings.

Reagent and Condition Selection Guide

Choosing the optimal combination of reagents and solvents is critical for success. The following table provides a comparative overview of common choices for this type of transformation.

Parameter Recommended Choice(s) Rationale & Considerations Citation
Coupling Reagent HATU, HBTU, TBTU Uronium/aminium salts are highly effective for hindered secondary amines, showing faster kinetics and often higher yields compared to carbodiimides. HATU is generally considered one of the most powerful reagents for difficult couplings.
EDC/OxymaPure A robust and more cost-effective alternative. The urea byproduct from EDC is water-soluble, simplifying workup. OxymaPure is a safer and often more effective additive than the potentially explosive HOBt.[3]
Base DIPEA (Hünig's Base) A bulky, non-nucleophilic tertiary amine. It effectively neutralizes the hydrochloride salt and facilitates the deprotonation of the carboxylic acid without competing in the coupling reaction. Typically used in excess (2-3 equivalents).[2]
Triethylamine (TEA) A suitable alternative to DIPEA, though slightly more nucleophilic.[4]
Solvent DMF, NMP High-boiling, polar aprotic solvents that are excellent at dissolving most reactants and intermediates.[2]
DCM, Acetonitrile Good alternatives, particularly if the starting materials are sufficiently soluble. Acetonitrile can sometimes provide better results in EDC/DMAP-mediated couplings.[3]
Stoichiometry Acid:Amine:Coupling Reagent:Base1.0 : 1.0-1.2 : 1.1-1.3 : 2.0-3.0A slight excess of the amine and coupling reagent can help drive the reaction to completion. A greater excess of base is needed to neutralize the amine salt and the acid.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C during the addition of the coupling reagent to control the initial exothermic activation, then allowed to warm to room temperature.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Protocol 1: Preferred Method Using HATU

This protocol is recommended for achieving the highest yield and reaction rate, especially with sterically demanding carboxylic acids.

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.), N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.1 eq.), and anhydrous DMF (to make a ~0.1-0.2 M solution).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirring suspension. Stir at room temperature for 10-15 minutes. The mixture should become a clear solution as the free amine is generated.

  • Cool the reaction flask to 0 °C in an ice-water bath.

  • Add HATU (1.2 eq.) to the cold solution in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated aqueous LiCl solution (2x, to help remove DMF), saturated aqueous NaHCO₃ (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Alternative Method Using EDC/OxymaPure

This protocol is a reliable and more economical alternative to using HATU.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq.), OxymaPure (1.2 eq.), and anhydrous DCM or DMF (~0.2 M).

  • Add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • For workup, if using DCM, wash the organic layer sequentially with 1M HCl (or 5% citric acid solution), water, saturated aqueous NaHCO₃, and brine. If using DMF, follow the extractive workup described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[5]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the coupling of secondary amines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Incomplete neutralization of amine HCl. 2. Insufficiently reactive coupling reagent. 3. Steric hindrance is too great for the conditions. 4. Water present in the reaction.1. Ensure at least 2 equivalents of base are used. Add base and stir for 15 min before adding coupling reagent. 2. Switch to a more powerful reagent (e.g., from EDC to HATU or COMU). 3. Increase reaction temperature to 40-50 °C. Increase reaction time. 4. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Side Products 1. N-acylurea formation (with EDC). 2. Racemization of chiral centers alpha to the carbonyl. 3. Guanidinylation of the amine (with HATU/HBTU).1. Ensure an additive like OxymaPure or HOBt is used with EDC. 2. Run the reaction at 0 °C. Use a reagent known for low racemization like HATU or COMU. Avoid excess base. 3. Use a slight excess of the carboxylic acid relative to the amine. Avoid a large excess of the coupling reagent.
Difficult Purification 1. Byproducts from coupling reagents co-elute with the product. 2. Unreacted starting materials are difficult to separate.1. For EDC, an acidic and basic aqueous wash is very effective at removing the urea byproduct and excess base. For HATU/HBTU, an aqueous LiCl wash helps remove DMF and related byproducts. 2. Ensure the reaction goes to completion. If the amine is the limiting reagent, an acidic wash can remove unreacted amine. If the acid is limiting, a basic wash can remove unreacted acid.

Conclusion

The successful coupling of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride hinges on a rational approach that directly addresses the challenges posed by its secondary, N-methylated structure and its formulation as a hydrochloride salt. The use of potent uronium/aminium-based coupling reagents like HATU in conjunction with a non-nucleophilic base such as DIPEA provides a robust and reliable path to the desired amide products. By understanding the mechanistic principles behind reagent selection and employing meticulous experimental technique, researchers can confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of new chemical entities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Lund, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 479-484. Available at: [Link]

  • Thakuria, H., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(14), 1385-1388. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

Introduction: Strategic Importance and Synthesis Overview N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a crucial building block in contemporary medicinal chemistry, frequently incorporated into advanced pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a crucial building block in contemporary medicinal chemistry, frequently incorporated into advanced pharmaceutical intermediates. Its synthesis on a large scale necessitates a robust, economically viable, and safe process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable synthetic route to this valuable compound. The outlined strategy is centered around a two-step process commencing with the synthesis of the key intermediate, tetrahydro-2H-pyran-3-one, followed by a direct reductive amination to yield the target secondary amine, which is subsequently isolated as its hydrochloride salt. This approach is designed for high fidelity, scalability, and operational safety.

PART 1: Synthesis of the Key Intermediate: Tetrahydro-2H-pyran-3-one

A practical and scalable synthesis of tetrahydro-2H-pyran-3-one can be achieved from readily available and cost-effective starting materials. A known method commences from α-ketoglutaric acid[1]. This section outlines a conceptual large-scale adaptation based on established chemical transformations.

Conceptual Large-Scale Protocol for Tetrahydro-2H-pyran-3-one

This protocol is a conceptual adaptation for large-scale production and should be optimized and validated in a laboratory setting before full-scale implementation.

Reaction Scheme:

Step 1: Esterification of α-ketoglutaric acid Step 2: Reduction of the ketone and one ester group Step 3: Cyclization to form the lactone Step 4: Reduction of the lactone and intramolecular cyclization to the pyranone

Due to the complexity of a multi-step synthesis from α-ketoglutaric acid, an alternative and more direct approach for large-scale production would be to source tetrahydro-2H-pyran-3-one from a reliable chemical supplier specializing in bulk intermediates. For the purpose of this application note, we will proceed assuming the availability of the starting ketone.

PART 2: Reductive Amination and Hydrochloride Salt Formation

The core of this synthesis is the reductive amination of tetrahydro-2H-pyran-3-one with methylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and selectivity[2][3]. The choice of reducing agent is critical for a successful and safe large-scale operation. While sodium borohydride and sodium cyanoborohydride are common, their handling at scale can present challenges related to hydrogen evolution and cyanide waste, respectively[4]. A more contemporary and scalable approach involves the use of a silane-based reducing agent in the presence of an acid catalyst, which has been demonstrated to be robust and high-yielding[5].

Reaction Mechanism: Reductive Amination

The reaction proceeds through the initial formation of an iminium ion from the condensation of tetrahydro-2H-pyran-3-one and methylamine. This is followed by the in-situ reduction of the iminium ion by the hydride source to yield the secondary amine.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation and Isolation Start Tetrahydro-2H-pyran-3-one Methylamine Solution Reaction Mix and Stir Add Triethylsilane Add Trifluoroacetic Acid Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Quench Reaction Aqueous Workup Extract with Organic Solvent Monitoring->Workup Isolation Dry Organic Layer Solvent Swap to Isopropanol Workup->Isolation Salt_Formation Add HCl in Isopropanol Isolation->Salt_Formation Crystallization Cool and Stir Allow for Crystallization Salt_Formation->Crystallization Filtration Filter the Solid Wash with Cold Isopropanol Dry under Vacuum Crystallization->Filtration Final_Product N-Methyltetrahydro-2H-pyran-3-amine HCl Filtration->Final_Product

Caption: Workflow for the large-scale synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Detailed Large-Scale Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Tetrahydro-2H-pyran-3-one100.1210.099.88
Methylamine (40% in H₂O)31.069.3119.8
Triethylsilane116.2813.9119.5
Trifluoroacetic Acid (TFA)114.0213.6119.3
Dichloromethane (DCM)84.93100 L-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.375.0-
Isopropanol (IPA)60.1050 L-
Hydrogen Chloride in Isopropanol (5-6 M)36.46As needed-

Procedure:

  • Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tetrahydro-2H-pyran-3-one (10.0 kg, 99.88 mol) and dichloromethane (DCM, 80 L).

  • Amine Addition: Cool the solution to 0-5 °C. Slowly add a 40% aqueous solution of methylamine (9.3 kg, 119.8 mol) while maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at 0-5 °C.

  • Reductive Amination: To the reaction mixture, add triethylsilane (13.9 kg, 119.5 mol) followed by the slow addition of trifluoroacetic acid (13.6 kg, 119.3 mol) at a rate that maintains the internal temperature below 15 °C. After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed[6].

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 8-9. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers and wash with brine (20 L).

  • Drying and Solvent Swap: Dry the combined organic layer over anhydrous magnesium sulfate (5.0 kg), filter, and concentrate under reduced pressure. Add isopropanol (IPA, 30 L) and continue the distillation to remove residual DCM. Adjust the final volume with IPA to approximately 50 L.

  • Hydrochloride Salt Formation: Cool the isopropanolic solution of the free amine to 0-5 °C. Slowly add a 5-6 M solution of hydrogen chloride in isopropanol until the pH of the solution is 1-2[7]. A precipitate should form during the addition.

  • Crystallization and Isolation: Stir the resulting slurry at 0-5 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Filter the solid product and wash the cake with cold isopropanol (2 x 5 L)[8].

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved to yield N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Expected Yield: 85-95% Purity (by HPLC): >98%

PART 3: Safety and Process Hazard Analysis

The large-scale synthesis of any chemical requires a thorough process safety assessment[9][10].

Hazard Identification and Mitigation
  • Methylamine: Corrosive and flammable. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including respiratory protection.

  • Triethylsilane: Flammable liquid. Handle away from ignition sources.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a closed system or with adequate ventilation.

  • Hydrogen Chloride: Corrosive gas or solution. Handle with care to avoid inhalation and skin contact.

  • Exothermic Reactions: The addition of TFA and the quenching step can be exothermic. Slow addition and adequate cooling are crucial to maintain temperature control. A reaction calorimetry study is recommended before scaling up to understand the thermal profile of the reaction.

Process Safety Workflow

G Risk_Assessment Process Hazard Analysis (PHA) HAZOP Study Reagent_Handling Review SDS Define PPE Requirements Safe Handling Procedures Risk_Assessment->Reagent_Handling Reaction_Control Monitor Temperature and Pressure Control Addition Rates Emergency Cooling Plan Risk_Assessment->Reaction_Control Final_Review Pre-Startup Safety Review (PSSR) Reagent_Handling->Final_Review Waste_Management Neutralize Acidic/Basic Waste Segregate Halogenated Solvents Dispose According to Regulations Reaction_Control->Waste_Management Waste_Management->Final_Review

Caption: Key stages of a process safety management plan for the synthesis.

PART 4: Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point: To assess purity.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to ensure residual solvents are within acceptable limits.

Conclusion

The described protocol for the large-scale synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride via reductive amination offers a robust and scalable route to this important pharmaceutical intermediate. Adherence to the detailed procedural steps, rigorous in-process monitoring, and a comprehensive safety assessment are paramount for a successful, safe, and efficient manufacturing campaign. The use of a silane-based reducing agent provides a modern and scalable alternative to traditional hydride reagents. The direct isolation of the product as a crystalline hydrochloride salt simplifies purification and handling at a large scale.

References

  • G., S. A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google P
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

  • US4521624A - Process for making cyclic amines - Google P
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  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Reductive Amination - YouTube. [Link]

  • Synthesis of cyclic amines - Organic Chemistry Portal. [Link]

  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing. [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. [Link]

  • US2634293A - Process of preparing a monobasic salt of a secondary amine - Google P
  • Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al 2 O 3 catalysts. ResearchGate. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]

  • Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. J Org Chem. [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • US20100204470A1 - method for salt preparation - Google P
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Process Safety & Risk Management in Drug Substance. Aragen Life Sciences. [Link]

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  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in N-Methyltetrahydro-2H-pyran-3-amine hydrochloride synthesis

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, and what are the key steps?

The most prevalent and industrially scalable method for synthesizing N-Methyltetrahydro-2H-pyran-3-amine is through a two-step process commencing with the reductive amination of Tetrahydro-2H-pyran-3-one, followed by the formation of the hydrochloride salt.

Step 1: Reductive Amination This step involves the reaction of Tetrahydro-2H-pyran-3-one with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine, N-Methyltetrahydro-2H-pyran-3-amine.[1][2] This is a classic one-pot reaction that avoids the difficult-to-control direct alkylation of amines.[1]

Step 2: Hydrochloride Salt Formation The purified free-base amine from Step 1 is then treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) to precipitate the stable hydrochloride salt.

Below is a workflow diagram illustrating this common synthetic pathway.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Start Tetrahydro-2H-pyran-3-one + Methylamine (CH3NH2) Imine Imine/Iminium Ion Formation Start->Imine pH control (weakly acidic) Reduction Reduction with Reducing Agent (e.g., NaBH(OAc)3) Imine->Reduction FreeBase N-Methyltetrahydro-2H-pyran-3-amine (Free Base) Reduction->FreeBase SaltFormation Addition of HCl in Solvent FreeBase->SaltFormation Post-workup & Purification Product N-Methyltetrahydro-2H-pyran-3-amine HCl (Final Product) SaltFormation->Product Precipitation/Crystallization

Caption: General workflow for the synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Troubleshooting Guide
Issue 1: Low Yield of the N-Methyltetrahydro-2H-pyran-3-amine (Free Base)

Q2: My reductive amination reaction is resulting in a low yield. Analysis shows a significant amount of unreacted Tetrahydro-2H-pyran-3-one and a side-product, Tetrahydro-2H-pyran-3-ol. What is causing this and how can I improve the yield?

This is a classic issue in reductive amination where the reduction of the starting ketone competes with the desired reduction of the imine intermediate. This typically points to issues with the choice of reducing agent, reaction pH, or stoichiometry.

Causality Analysis:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the ketone starting material to the corresponding alcohol (Tetrahydro-2H-pyran-3-ol), especially if imine formation is slow.[2] The imine/iminium ion is generally more electrophilic and reactive towards reduction than the ketone, but this selectivity is highly dependent on the reagent used.[3]

  • Reaction pH: Imine formation is a pH-dependent equilibrium. The reaction requires mildly acidic conditions (typically pH 4-6) to catalyze the dehydration of the hemiaminal intermediate.[3] If the pH is too low, the amine nucleophile (methylamine) will be excessively protonated and non-nucleophilic. If the pH is too high (basic), the dehydration step is not efficiently catalyzed.

  • Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.

Troubleshooting Protocol:

  • Select a Milder, Imine-Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for reductive aminations.[4] It is less reactive than NaBH₄ and selectively reduces the iminium ion intermediate over the ketone. It also tolerates the mildly acidic conditions required for imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): This is another effective option that is stable in acidic media and selectively reduces imines.[1][2] However, it is highly toxic and can release hydrogen cyanide gas upon workup if not handled properly in a well-ventilated fume hood.

  • Optimize Reaction pH:

    • Add a mild acid, such as acetic acid (AcOH), to the reaction mixture to catalyze imine formation. Typically, using 1 to 1.5 equivalents of acetic acid relative to the amine is a good starting point.

    • Monitor the pH of the reaction mixture if possible, aiming for a range of 4-6.

  • Employ a Dehydrating Agent:

    • If using a solvent that is compatible, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the imine formation equilibrium forward by sequestering the water produced.

Comparative Table of Common Reducing Agents:

Reducing AgentProsConsRecommended Solvent
NaBH(OAc)₃ High selectivity for imines; mild; non-toxic byproducts.[4]More expensive; moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[4]
NaBH₃CN High selectivity for imines; stable in acid.[1]Highly Toxic (releases HCN).Methanol (MeOH), Ethanol (EtOH).
NaBH₄ Inexpensive; readily available.Poor selectivity; reduces ketones/aldehydes.[2]Methanol (MeOH), Ethanol (EtOH).
Issue 2: Formation of Impurities During Synthesis

Q3: My final product is contaminated with an impurity that has a higher molecular weight. Mass spectrometry suggests the presence of N,N-dimethyltetrahydro-2H-pyran-3-amine. How is this tertiary amine forming and how can I prevent it?

The formation of a tertiary amine, N,N-dimethyltetrahydro-2H-pyran-3-amine, is unexpected in a standard reductive amination with methylamine. However, it can occur if your methylamine source is contaminated or if the reaction conditions promote an alternative methylation pathway, such as the Eschweiler-Clarke reaction.[2]

Plausible Causes and Prevention:

  • Contaminated Methylamine Source: The most likely cause is the presence of dimethylamine as an impurity in your methylamine reagent.

    • Solution: Use a high-purity source of methylamine. If using a solution, verify its composition by GC-MS or NMR before use.

  • Eschweiler-Clarke Type Side Reaction: If formaldehyde or formic acid are present as impurities or are generated under the reaction conditions (e.g., from the decomposition of certain solvents or reagents), they can lead to the methylation of the secondary amine product to form the tertiary amine.

    • Solution: Ensure the purity of all reagents and solvents. Avoid using formaldehyde or formic acid-based reducing systems unless specifically intended.

Q4: I am observing N-Nitrosamine impurities in my final product. What is the source and how can this critical impurity be mitigated?

The formation of N-Nitrosamines is a significant safety concern and is typically caused by the reaction of a secondary or tertiary amine with a nitrosating agent.[5]

Root Cause Analysis:

  • Nitrosating Agents: The most common nitrosating agents are nitrites (e.g., sodium nitrite, NaNO₂) or nitrogen oxides, which can be present as trace impurities in reagents (like acids or bases) or even be absorbed from the atmosphere (e.g., NOx from lab air).[5]

  • Reaction Conditions: The reaction is often favored under acidic conditions.

Mitigation Strategy:

  • Reagent Purity: Scrutinize the certificates of analysis for all starting materials, reagents, and solvents to check for nitrite or nitrate impurities.

  • pH Control: Avoid strongly acidic conditions during workup where residual amines and nitrosating agents could react. A controlled basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) during the workup of the free base can help remove any acidic species.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize exposure to atmospheric nitrogen oxides.

  • Quenching Agents: Consider the use of a nitrosamine scavenger, such as ascorbic acid or alpha-tocopherol, during the workup phase if the risk is high, although this should be a last resort and thoroughly validated.

G cluster_sources Sources of Nitrosating Agents SecondaryAmine N-Methyltetrahydro-2H-pyran-3-amine Nitrosamine N-Nitroso-N-methyltetrahydro- 2H-pyran-3-amine (Impurity) SecondaryAmine->Nitrosamine Acidic Conditions NitrosatingAgent Nitrosating Agent (e.g., HONO from NaNO2/Acid) NitrosatingAgent->Nitrosamine Reagents Reagent Impurities (e.g., HNO2) Air Atmospheric NOx

Caption: Formation pathway of a potential N-Nitrosamine impurity.

Issue 3: Difficulties with Boc-Protection and Deprotection

Q5: I am using a Boc-protected intermediate, N-Boc-tetrahydro-2H-pyran-3-amine, followed by methylation and deprotection. The deprotection step with HCl is giving a low yield and a sticky, impure product. What are the best practices for Boc deprotection to get a clean hydrochloride salt?

Using a Boc-protection strategy is a valid, albeit longer, route. Difficulties in the deprotection step often arise from incomplete reaction, side reactions caused by the carbocation intermediate, or improper workup and isolation.

Mechanism of Boc Deprotection with HCl: The process involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[6] This amine is then protonated by the excess acid to form the ammonium hydrochloride salt.

Optimized Deprotection and Isolation Protocol:

  • Choice of Acidic System:

    • HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose. Anhydrous conditions are key to preventing side reactions and isolating a clean product.

    • HCl in Isopropanol (IPA) or Ethanol (EtOH): Generating anhydrous HCl gas and bubbling it through cold IPA or EtOH is another common method. This can be advantageous as the product may precipitate directly from the reaction mixture in high purity.

    • Trifluoroacetic Acid (TFA): TFA in DCM is also effective for deprotection, but it will yield the trifluoroacetate salt.[7][8] A subsequent salt exchange would be necessary to obtain the hydrochloride.

  • Scavenging the t-Butyl Cation: The intermediate tert-butyl cation is an electrophile and can alkylate other nucleophiles present, leading to impurities. If your substrate has sensitive functional groups (e.g., electron-rich aromatic rings), the addition of a scavenger like anisole or thioanisole can be beneficial.[8]

  • Experimental Procedure:

    • Dissolve the N-Boc protected amine in a minimal amount of an appropriate anhydrous solvent (e.g., dioxane, diethyl ether, or ethyl acetate).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the HCl solution (e.g., 4M HCl in dioxane) dropwise with stirring. Use a significant excess (3-10 equivalents) to ensure complete reaction and precipitation.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • The hydrochloride salt will often precipitate from the solution. If it does, the product can be isolated by filtration, washed with cold solvent (e.g., diethyl ether) to remove organic impurities, and then dried under vacuum.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. Be cautious, as the resulting solid can be hygroscopic. Trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization and allow for isolation by filtration.

Key Considerations for Clean Deprotection:

ParameterRecommendationRationale
Solvent Anhydrous Dioxane, Diethyl Ether, IsopropanolPrevents water-related side reactions and helps in precipitating the final salt.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Reagent Anhydrous HCl solution (e.g., 4M in Dioxane)Ensures complete protonation and salt formation without introducing water.[7]
Workup Precipitation/Filtration or TriturationAvoids aqueous workups which can make isolation of the water-soluble salt difficult.
References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

Sources

Optimization

Optimizing reaction conditions for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride synthesis

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, a detailed experimental protocol, and comprehensive troubleshooting advice to ensure a successful and optimized synthesis.

Introduction

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is most commonly and efficiently achieved through the reductive amination of tetrahydro-2H-pyran-3-one with methylamine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt to facilitate purification and improve the compound's stability and handling properties.

This guide will focus on a robust and scalable procedure using sodium triacetoxyborohydride as the reducing agent, a choice favored for its mildness and selectivity, which minimizes the formation of alcohol byproducts.[1][2] We will delve into the critical parameters of this synthesis, offering insights into potential challenges and their solutions.

Reaction Overview & Mechanism

The synthesis is a one-pot reductive amination reaction. The key steps are:

  • Iminium Ion Formation: Tetrahydro-2H-pyran-3-one reacts with methylamine in a slightly acidic medium to form an unstable carbinolamine intermediate, which then dehydrates to form a more stable iminium ion.

  • Reduction: A selective reducing agent, sodium triacetoxyborohydride, reduces the iminium ion to the target secondary amine, N-Methyltetrahydro-2H-pyran-3-amine.

  • Salt Formation: The purified amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Reductive Amination Mechanism ketone Tetrahydro-2H-pyran-3-one iminium Iminium Ion Intermediate ketone->iminium + CH3NH2 - H2O methylamine Methylamine (CH3NH2) amine N-Methyltetrahydro-2H-pyran-3-amine iminium->amine + [H] (from NaBH(OAc)3) hcl_salt N-Methyltetrahydro-2H-pyran-3-amine HCl amine->hcl_salt + HCl

Caption: Reductive amination workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of ketones using sodium triacetoxyborohydride.[2]

Materials:

  • Tetrahydro-2H-pyran-3-one

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes or Pentane

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-3-one (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add methylamine hydrochloride (1.1 eq) to the solution.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add triethylamine (1.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The triethylamine neutralizes the hydrochloride salt of methylamine, liberating the free amine for the reaction.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Methyltetrahydro-2H-pyran-3-amine.

  • Purification of the Free Amine (Optional but Recommended): The crude amine can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a suitable solvent system.

  • Hydrochloride Salt Formation:

    • Dissolve the purified amine in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or 4 M in dioxane) dropwise with stirring until precipitation is complete.

    • Collect the solid by filtration, wash with cold diethyl ether or pentane, and dry under vacuum to yield N-Methyltetrahydro-2H-pyran-3-amine hydrochloride as a solid.

Troubleshooting Guide

Troubleshooting_Reductive_Amination cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_salt_issue Troubleshooting Salt Formation start Problem Encountered low_yield Low or No Product Formation - Incomplete reaction - Degradation of starting material start->low_yield side_products Presence of Side Products - Alcohol byproduct - Over-alkylation (tertiary amine) start->side_products salt_issue Difficulty with HCl Salt Formation - Product oils out - No precipitation start->salt_issue ly_sol1 Check Reagent Quality: - NaBH(OAc)3 is moisture sensitive. - Use fresh or properly stored reagents. low_yield->ly_sol1 ly_sol2 Optimize pH: - Ensure complete liberation of free amine. - Add a catalytic amount of acetic acid to facilitate iminium formation. low_yield->ly_sol2 ly_sol3 Increase Reaction Time/Temperature: - Monitor reaction for longer periods. - Gentle heating (e.g., 30-40 °C) may be required for hindered ketones. low_yield->ly_sol3 sp_sol1 Alcohol Byproduct: - Indicates reduction of the ketone. - Use a more selective reducing agent like NaBH(OAc)3 over NaBH4. side_products->sp_sol1 sp_sol2 Over-alkylation: - Use a slight excess of the amine. - Monitor the reaction closely and stop when the starting material is consumed. side_products->sp_sol2 si_sol1 Product Oils Out: - The salt may be hygroscopic or too soluble. - Try a different solvent system (e.g., isopropanol/ether). - Ensure anhydrous conditions. salt_issue->si_sol1 si_sol2 No Precipitation: - The salt is soluble in the chosen solvent. - Add an anti-solvent (e.g., hexanes, pentane) to induce precipitation. - Concentrate the solution. salt_issue->si_sol2

Caption: A troubleshooting decision tree for the synthesis.

FAQs: Reductive Amination

Q1: My reaction is very slow or stalls completely. What could be the issue?

A1:

  • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is fresh and has been stored under anhydrous conditions.

  • Inefficient Imine/Iminium Formation: The formation of the iminium ion is often the rate-limiting step and is pH-dependent.[3]

    • Ensure you have added a sufficient amount of base (e.g., triethylamine) to liberate the free methylamine from its hydrochloride salt.

    • In some cases, adding a catalytic amount of a weak acid like acetic acid can facilitate the dehydration of the carbinolamine intermediate to the iminium ion.[2]

  • Steric Hindrance: Cyclic ketones can sometimes be sterically hindered.[4] You may need to increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C) to drive it to completion.

Q2: I am observing a significant amount of the corresponding alcohol of my starting ketone. How can I prevent this?

A2: This indicates that your reducing agent is reducing the ketone starting material.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone. If you are using a less selective reducing agent like sodium borohydride, this side reaction is more likely.[3] Sticking to NaBH(OAc)₃ is recommended.

  • Reaction Conditions: Ensure the reaction is not overly acidic, as strong acids can catalyze the reduction of the ketone.

Q3: My product is contaminated with a tertiary amine (over-alkylation). How can I minimize this?

A3: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the ketone.

  • Stoichiometry: Use a slight excess of methylamine (1.1-1.2 equivalents) to favor the formation of the secondary amine.

  • Stepwise Procedure: For challenging cases, a two-step procedure can be employed. First, form the imine, and then in a separate step, add the reducing agent.[5]

FAQs: Hydrochloride Salt Formation and Purification

Q1: When I add HCl to my purified amine, it oils out instead of precipitating as a solid. What should I do?

A1: This is a common issue and can be due to several factors:

  • Hygroscopicity: The hydrochloride salt may be hygroscopic and absorbing moisture from the atmosphere or solvents. Ensure you are using anhydrous solvents and a dry atmosphere.

  • Solubility: The salt may be too soluble in the chosen solvent. Try a different solvent system. Good starting points for the crystallization of amine hydrochlorides include isopropanol/diethyl ether, ethanol/diethyl ether, or ethyl acetate/hexanes.[6]

  • Cooling: Ensure the solution is sufficiently cooled in an ice bath before and during the addition of HCl. Slowing down the precipitation can lead to a more crystalline solid.

Q2: I am not getting any precipitate upon adding HCl. What is the problem?

A2: The hydrochloride salt is likely soluble in the solvent you are using.

  • Add an Anti-Solvent: After adding the HCl solution, slowly add an anti-solvent (a solvent in which the salt is insoluble) like hexanes or pentane with vigorous stirring to induce precipitation.

  • Concentration: If the volume of the solvent is too large, you may need to partially concentrate the solution under reduced pressure after adding HCl.

Q3: How can I purify the final hydrochloride salt if it contains impurities?

A3:

  • Recrystallization: If the salt is a solid, recrystallization is the best method. Common solvent systems for amine hydrochlorides include ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[6]

  • Washing/Trituration: If the impurity is non-polar, you can wash the solid salt with a non-polar solvent like hexanes or diethyl ether.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale & Key Considerations
Starting Ketone Tetrahydro-2H-pyran-3-oneEnsure high purity to avoid side reactions.
Amine Source Methylamine hydrochlorideStable and easy to handle. Requires a base to liberate the free amine.
Base Triethylamine (Et₃N)A non-nucleophilic base to neutralize the amine hydrochloride.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the iminium ion over the ketone. Moisture sensitive.
Solvent Anhydrous Dichloromethane (DCM)A common aprotic solvent for reductive aminations.
Stoichiometry Ketone:Amine:Base:Reductant (1:1.1:1.2:1.5)A slight excess of amine and base, with a larger excess of the reducing agent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, then room temperature for the main reaction.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
HCl Salt Formation 2 M HCl in Ether or 4 M in DioxaneUse of anhydrous HCl solutions is crucial to avoid introducing water.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G., et al. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Cheon, C.-H., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 11498-11504. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 6(13), 1171-1183. [Link]

Sources

Troubleshooting

Improving the yield and purity of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Technical Support Center: N-Methyltetrahydro-2H-pyran-3-amine HCl Case ID: 3-AM-PYR-OPT Subject: Yield & Purity Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyltetrahydro-2H-pyran-3-amine HCl

Case ID: 3-AM-PYR-OPT Subject: Yield & Purity Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1303966-26-0 analog) presents a classic "polar heterocycle" challenge.[1] The secondary amine is highly polar, the precursor ketone is prone to aldol-like side reactions, and the final hydrochloride salt is often hygroscopic.

This guide moves beyond standard textbook protocols to address the specific failure modes of this pyran-amine system. We focus on the Reductive Amination route, as it is the most scalable industrial approach.

Module 1: Synthetic Route Optimization (The Upstream)

Core Reaction: Reductive Amination of Dihydro-2H-pyran-3(4H)-one with Methylamine.[1][2]

Q1: I am seeing significant amounts of the tertiary amine (dimethylated impurity). How do I stop at the mono-methyl stage?

Diagnosis: This is a kinetic competition issue. The secondary amine product is more nucleophilic than the primary amine (methylamine), leading to a second alkylation.

The Fix: Switch from "Direct" to "Indirect" Reductive Amination or change the reducing agent.

  • The "Abdel-Magid" Protocol (Recommended): Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or NaBH₄.[1]

    • Why: STAB is sterically bulky and less electron-rich.[1] It reduces the iminium ion (formed from the amine + ketone) much faster than it reduces the ketone itself, and crucially, it reacts sluggishly with the resulting secondary amine-ketone complex.

  • Stoichiometry Control: Use a significant excess of Methylamine (3.0 – 5.0 equivalents).[1]

    • Mechanism:[3][4][5][6] By flooding the system with MeNH₂, you statistically favor the attack of the primary amine on the ketone over the attack of the newly formed product.

Table 1: Reducing Agent Selection Guide

Reducing AgentSelectivity for Mono-MethylationSide Reaction RiskRecommended Conditions
NaBH(OAc)₃ (STAB) High Low (Minimal ketone reduction)DCM or DCE, Room Temp.[1] No pH adjustment needed.[1]
NaBH₃CN ModerateHigh (Cyanide toxicity; requires pH 5-6 control)MeOH, pH 5-6.[1] Hard to remove Boron byproducts.[1]
NaBH₄ LowHigh (Reduces ketone to alcohol)Not Recommended for one-pot.[1] Use only if isolating the imine first.
H₂ / Pd-C ModerateHigh (Ring opening possible)Requires high pressure; pyran ring can be sensitive.[1]

Module 2: Work-up & Isolation (The "Polar Hell")

Q2: My reaction conversion is >95%, but I lose 60% of my product during the aqueous workup. Where is it going?

Diagnosis: N-Methyltetrahydro-2H-pyran-3-amine is a small, polar heterocycle.[1] The free base is highly water-soluble.[1] Standard EtOAc/Water extractions will leave the majority of your product in the aqueous waste.

The Fix: The "Salting Out" & "Exhaustive Extraction" Protocol.

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using 50% NaOH or KOH.[1] (Carbonate is often too weak to fully deprotonate this amine).[1]

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction.[1] This disrupts the hydration shell of the amine, forcing it into the organic phase.

  • Solvent Choice: Do not use Ethyl Acetate. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

    • Why: The chlorinated solvents are better at extracting polar amines. The addition of IPA helps break emulsions and increases polarity.

  • Alternative: If the amine is volatile (bp < 100°C), avoid aqueous workup entirely. Quench the borohydride with dilute acid, then basify and load the entire mixture onto a cation-exchange resin (SCX-2). Wash with MeOH, elute with NH₃/MeOH.

Module 3: Salt Formation & Hygroscopicity

Q3: My HCl salt turns into a sticky gum or oil upon exposure to air. How do I get a free-flowing solid?

Diagnosis: Small heterocyclic amine salts are notoriously hygroscopic.[1] Using aqueous HCl (37%) introduces water that is nearly impossible to remove without high heat (which degrades the product).

The Fix: Anhydrous Salt Formation.

Protocol:

  • Dissolve the crude free base in Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or TMSCl / MeOH dropwise.

    • Note: Trimethylsilyl chloride (TMSCl) reacts with Methanol to generate anhydrous HCl in situ.[1]

  • The salt should precipitate immediately.[1]

  • Critical Step: Filter under a nitrogen blanket.[1] Wash with cold anhydrous ether.[1] Dry in a vacuum oven with P₂O₅ desiccant.

Module 4: Visualization & Logic

Workflow Diagram: Optimized Synthesis

SynthesisWorkflow SM Tetrahydro-2H-pyran-3-one Imine Imine Intermediate (In Situ) SM->Imine DCM, RT Reagent MeNH2 (excess) + NaBH(OAc)3 Reagent->Imine FreeBase Crude Free Base (Water Soluble!) Imine->FreeBase Reduction Extraction DCM Extraction (pH > 12, Sat. NaCl) FreeBase->Extraction Workup SaltForm Anhydrous HCl in Et2O/Dioxane Extraction->SaltForm Dry & Redissolve Final N-Methyltetrahydro-2H-pyran-3-amine HCl (Crystalline Solid) SaltForm->Final Precipitation

Caption: Optimized reductive amination workflow emphasizing anhydrous salt formation to prevent hygroscopic oil formation.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckYield Is Yield Low (<50%)? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity AqLoss Check Aqueous Layer CheckYield->AqLoss Yes Volatile Is Product Volatile? CheckYield->Volatile No, Organic layer empty Dimethyl Impurity: Dimethyl amine? CheckPurity->Dimethyl NMR shows 2x Me groups StartMat Impurity: Ketone/Alcohol? CheckPurity->StartMat NMR shows SM Solubility Use DCM/IPA (3:1) Saturate with NaCl AqLoss->Solubility Product in Water EvapLoss Do NOT Rotovap to dryness Form salt in solution Volatile->EvapLoss Yes SwitchAgent Switch to NaBH(OAc)3 Increase MeNH2 to 5eq Dimethyl->SwitchAgent CheckDryness Check Solvent Water Content (Imine hydrolysis) StartMat->CheckDryness

Caption: Decision tree for diagnosing yield loss (aqueous solubility) vs. purity issues (over-alkylation).

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

    • Core citation for the use of STAB to prevent over-alkyl
  • Borch, R. F., et al. (1971).[5] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[5]

    • Foundational text on reductive amin
  • PubChem Compound Summary: Oxan-3-amine. (2025).[1] National Center for Biotechnology Information.[1]

    • Verification of chemical structure and properties.[8]

  • Org. Synth. Coll. Vol. 10. (2004).[1] "General Procedures for Handling Amine Hydrochlorides."

    • General reference for anhydrous salt form

Sources

Optimization

Side reactions to avoid when synthesizing N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride Synthesis Executive Summary Synt...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride Synthesis

Executive Summary

Synthesizing N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: [Target Molecule]) typically involves the reductive amination of dihydro-2H-pyran-3(4H)-one with methylamine.[1] While conceptually straightforward, this pathway is plagued by three competitive side reactions: over-alkylation (dimethylation) , direct ketone reduction (alcohol formation) , and stereochemical scrambling .

This guide provides a technical breakdown of these failure modes, mechanistic insights, and a validated troubleshooting decision tree.

Part 1: Critical Side Reaction Pathways

The following diagram maps the intended reaction pathway against the three most common parasitic side reactions.

ReactionPathways Ketone Tetrahydro-4H-pyran-3-one (Starting Material) Imine N-Methyl Imine (Intermediate) Ketone->Imine + MeNH2 - H2O Alcohol 3-Hydroxytetrahydropyran (Side Product A) Ketone->Alcohol + H- (Direct Reduction) Target N-Methyltetrahydro- 2H-pyran-3-amine (TARGET) Imine->Target + Hydride (H-) (Selective Reduction) Tertiary N,N-Dimethyl Analogue (Side Product B) Target->Tertiary + MeNH2 / + H- (Over-Alkylation) RingOpen Ring Opening (Acid Catalyzed) Target->RingOpen Strong Acid (HCl) High Temp

Figure 1: Mechanistic divergence in reductive amination.[1] The competition between imine formation and direct carbonyl reduction dictates product purity.

Part 2: Technical Support & Troubleshooting (Q&A)

Category 1: Impurity Profile & Selectivity

Q1: HPLC analysis shows a significant peak (~15%) corresponding to 3-hydroxytetrahydropyran.[1] Why is the ketone reducing before the amine attaches? Diagnosis: This is Direct Reduction . It occurs when the hydride reducing agent attacks the ketone carbonyl before the imine equilibrium is established. Root Cause:

  • Reducing Agent Strength: Using Sodium Borohydride (NaBH₄) without pre-forming the imine.[1] NaBH₄ is aggressive and reduces ketones and imines at similar rates.

  • pH Mismatch: Imine formation requires a slightly acidic pH (4–5) to activate the carbonyl, but too much acid protonates the amine, deactivating it. Corrective Action:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less basic and sterically bulky, reacting much faster with imines than ketones.

  • Protocol Adjustment: Stir the ketone and methylamine for 30–60 minutes before adding the reducing agent to push the equilibrium toward the imine.

Q2: I am isolating the N,N-dimethyl tertiary amine alongside my target. How do I stop the reaction at the mono-methyl stage? Diagnosis: This is Over-Alkylation (reductive alkylation of the product).[1] Mechanism: The secondary amine product (your target) is more nucleophilic than the starting methylamine.[1] As the reaction proceeds, the product competes for the ketone. Corrective Action:

  • Stoichiometry: Use a large excess of Methylamine (3.0 – 5.0 equivalents).[1] This statistically favors the reaction of the ketone with the primary amine.

  • Stepwise Approach: If STAB fails to control this, switch to a two-step indirect reductive amination:

    • Form Imine (MeOH, Dehydrating agent like Ti(OiPr)₄ or Molecular Sieves).[1]

    • Isolate or concentrate.[1][2]

    • Reduce (NaBH₄).[1]

Category 2: Salt Formation & Stability[1]

Q3: Upon adding HCl to precipitate the salt, the product turned into a sticky oil or degraded. Did I cleave the ring? Diagnosis: While the 3-position ether linkage is relatively stable, acid-catalyzed hydrolysis can occur if water is present or if the acid concentration is extreme.[1] Technical Insight: The tetrahydropyran ring is an ether.[3][4] Unlike the 2-position (acetal/hemiaminal), the 3-position is not labile to mild acid.[1] However, strong mineral acids (conc. HCl) at high temperatures can cleave cyclic ethers.[1] Corrective Action:

  • Anhydrous Conditions: Use HCl in Dioxane (4M) or HCl in Ether (2M) rather than aqueous HCl.

  • Temperature Control: Perform salt formation at 0°C.

  • Hygroscopicity: The "oil" is likely the hydrochloride salt absorbing atmospheric moisture. These salts are extremely hygroscopic.[1] Dry under high vacuum (P < 1 mbar) with P₂O₅.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-Methyltetrahydro-2H-pyran-3-amine HCl with >95% Mono-selectivity.

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine stability; THF is greener but requires careful pH control.[1]
Amine Source Methylamine (2M in THF) or MeNH₂[1]·HClUse free base solution for easier handling; if using HCl salt, add 1 eq. TEA.
Equivalents 1.0 (Ketone) : 3.0 (Amine) : 1.4 (STAB)Excess amine suppresses dimethylation.[1]
Reducing Agent Sodium Triacetoxyborohydride (STAB) Selectively reduces imines in the presence of ketones.
Quench Saturated NaHCO₃ (aq)Neutralizes acid, decomposes boron complexes.[1]

Step-by-Step Workflow:

  • Imine Pre-equilibrium: Charge reaction vessel with Tetrahydro-4H-pyran-3-one (1.0 eq) and DCE (0.2 M concentration). Add Methylamine (3.0 eq).[1] Stir at Room Temperature (RT) for 45 minutes.

    • Checkpoint: If using MeNH₂·HCl, add Triethylamine (1.0 eq) to release the free amine.

  • Selective Reduction: Cool mixture to 0°C. Add STAB (1.4 eq) portion-wise over 20 minutes.

    • Why? Portion-wise addition prevents exotherms and maintains selectivity. Let warm to RT and stir for 12–16 hours.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM (3x).[1]

    • Critical: The amine product is water-soluble.[1] Do not use acidic water washes.[1] Keep aqueous phase pH > 10 during extraction.[1]

  • Salt Formation: Dry organics (Na₂SO₄), filter, and concentrate.[5] Redissolve crude oil in anhydrous Diethyl Ether. Add 2M HCl in Ether dropwise at 0°C until precipitation ceases. Filter under N₂ atmosphere.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Impurity Impurity / Byproduct IssueType->Impurity Yield Low Yield / No Precipitate IssueType->Yield AlcoholCheck Is it the Alcohol? Impurity->AlcoholCheck SaltCheck Product stuck in Aq phase? Yield->SaltCheck DimethylCheck Is it Dimethyl amine? AlcoholCheck->DimethylCheck No SolnAlcohol Use STAB instead of NaBH4 Pre-stir amine 1hr AlcoholCheck->SolnAlcohol Yes SolnDimethyl Increase MeNH2 to 5 eq. Add AcOH (1 eq) catalyst DimethylCheck->SolnDimethyl Yes HygroCheck Oiling out? SaltCheck->HygroCheck No SolnSalt Ensure pH > 10 during extraction Salt out aqueous layer (NaCl) SaltCheck->SolnSalt Yes SolnHygro Use Anhydrous HCl/Ether Dry under High Vac HygroCheck->SolnHygro Yes

Figure 2: Diagnostic logic flow for optimizing pyran-3-amine synthesis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][6] Link[1]

    • Foundational text for using STAB to prevent alcohol side-products.
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404.[1] Link

    • Mechanistic details on hydride selectivity.
  • BenchChem. "Stability of (3,4-Dihydro-2H-Pyran-2-yl)-Methylamine under acidic conditions." BenchChem Technical Notes, 2025. Link[1]

    • Reference for tetrahydropyran ring stability and cleavage risks.
  • Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal, 2024. Link

    • General ring stability and synthetic str

Sources

Troubleshooting

Managing impurities in N-Methyltetrahydro-2H-pyran-3-amine hydrochloride preparations

Topic: Managing Impurities & Optimization of Preparation Introduction Welcome to the technical support hub for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride . This compound is a critical heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities & Optimization of Preparation

Introduction

Welcome to the technical support hub for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride . This compound is a critical heterocyclic building block, often used as a scaffold in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability compared to its carbocyclic analogs.

However, the preparation of this secondary amine salt is prone to specific impurity profiles that can derail downstream SAR (Structure-Activity Relationship) studies. This guide moves beyond standard protocols to address the why and how of impurity management, focusing on the reductive amination pathway and hydrochloride salt isolation.

Module 1: Synthetic Origins & Impurity Profiling

The Core Problem: Reductive Amination Selectivity

The standard synthesis involves the reductive amination of dihydro-2H-pyran-3(4H)-one with methylamine. This reaction is a competition between three pathways, each yielding a distinct impurity.

Visualizing the Impurity Landscape

The following diagram illustrates the divergence points where impurities are generated during the reaction.

ImpurityPathways Ketone Starting Material (Dihydro-2H-pyran-3-one) Imine Intermediate Imine Ketone->Imine + MeNH2 Impurity_Alc Impurity A: Alcohol (Direct Reduction) Ketone->Impurity_Alc Direct Reduction (No Amine) Impurity_Poly Impurity C: Aldol Polymer (Base Catalyzed) Ketone->Impurity_Poly Self-Condensation (High pH) Target Target Product (Secondary Amine) Imine->Target + Hydride Source Impurity_Tert Impurity B: Tertiary Amine (Over-Alkylation) Target->Impurity_Tert + Excess MeNH2 / Imine Exchange

Figure 1: Reaction pathways showing the origin of Alcohol (A), Tertiary Amine (B), and Polymer (C) impurities.

Troubleshooting Guide: Synthetic Impurities
Q1: My GC-MS shows a large peak with M+1 = 101 (Alcohol). Why is my amine conversion low?

Diagnosis: You are seeing tetrahydro-2H-pyran-3-ol . This occurs when the reducing agent (e.g., NaBH₄ or STAB) reduces the ketone before the imine is fully formed. The Fix:

  • Pre-equilibrium: Allow the ketone and methylamine to stir for at least 1–2 hours (often with a dehydrating agent like Ti(OiPr)₄ or MgSO₄) before adding the reducing agent.

  • Reagent Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and more selective for imines over ketones compared to NaBH₄ [1].

Q2: I have significant contamination with the tertiary amine (N,N-dimethyl). How do I remove it?

Diagnosis: Over-alkylation. The secondary amine product is more nucleophilic than the starting methylamine and reacts again. The Fix:

  • Stoichiometry: Ensure a large excess of Methylamine (5–10 equivalents) relative to the ketone. This statistically favors the primary attack.

  • Purification (The "Boc" Trick): If the tertiary amine is <10%, protect your crude secondary amine with Boc-anhydride . The tertiary amine cannot react.

    • Step A: React crude mix with Boc₂O.

    • Step B: Acid wash (the tertiary amine remains basic and goes into the aqueous layer; the Boc-protected secondary amine stays in the organic layer).

    • Step C: Deprotect with HCl/Dioxane to recover pure target [2].

Module 2: Salt Formation & Isolation

The hydrochloride salt is the preferred form for stability, but it is notoriously difficult to crystallize due to the flexibility of the tetrahydropyran ring.

Q3: My product is a hygroscopic gum, not a solid. What went wrong?

Diagnosis: This is usually caused by trapped solvent or excess HCl . Amine hydrochlorides are often hygroscopic; if excess HCl is present, it attracts atmospheric moisture immediately. The Protocol:

  • Free Base First: Always isolate the free base oil first. Dry it thoroughly over Na₂SO₄.

  • Anhydrous Generation: Do not use aqueous HCl.

    • Dissolve the free base in anhydrous Diethyl Ether or MTBE .

    • Add 2M HCl in Diethylether or 4M HCl in Dioxane dropwise at 0°C.

  • The "Cloud Point" Technique: If it oils out:

    • Dissolve the oil in a minimum amount of hot Isopropanol (iPrOH) .

    • Add Heptane dropwise until the solution turns slightly cloudy.

    • Cool slowly to -20°C.

Table 1: Solvent Systems for Recrystallization

Solvent SystemPolarityOutcomeNotes
iPrOH / Heptane ModerateRecommended Best for removing non-polar impurities.
EtOH / Et₂O HighGoodRisk of oiling out if cooled too fast.
Acetone MediumPoorOften forms solvates; avoid if possible.

Module 3: Stereochemical Integrity

The C3 position is a chiral center. Unless you started with a chiral precursor (e.g., from chiral pool synthesis using carbohydrates), your product is a racemate .

Q4: Can I separate the enantiomers by recrystallization?

Answer: No. The HCl salt of the racemate usually crystallizes as a conglomerate or racemic compound. You cannot separate enantiomers via standard recrystallization without a chiral resolving agent. The Solution:

  • Chiral HPLC: Use a column like Chiralpak AD-H or OD-H with a Hexane/IPA/Diethylamine mobile phase.

  • Resolution: Formation of diastereomeric salts using L-Tartaric acid or Dibenzoyl-L-tartaric acid is effective for 3-amino heterocycles [3].

Module 4: Analytical Validation Workflow

Use this flowchart to validate the purity of your final HCl salt.

ValidationFlow Sample Final HCl Salt HNMR 1H NMR (D2O or DMSO-d6) Sample->HNMR Check Stoichiometry MicroAnalysis Elemental Analysis (CHNCl) Sample->MicroAnalysis Check Salt Form HPLC HPLC (Reverse Phase) Sample->HPLC Check Organics Decision Purity > 98%? HNMR->Decision HPLC->Decision Action_Dry Action: High Vacuum Dry (Remove Solvent) Decision->Action_Dry Solvent Peaks Present Action_Recryst Action: Recrystallize (iPrOH/Heptane) Decision->Action_Recryst Unknown Organics Release Release for Assay Decision->Release Pass

Figure 2: Analytical decision matrix for final quality control.

Critical NMR Signals (DMSO-d6)
  • N-Methyl: Look for a singlet/broad signal around 2.5–2.6 ppm .

  • HCl Proton: A broad exchangeable singlet often >9.0 ppm.

  • C3-H: A multiplet around 3.0–3.2 ppm .

  • Note: If the N-Methyl peak is split or multiple peaks appear, check for the presence of rotamers or the tertiary amine impurity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 3-Amino-Tetrahydropyrans." Organic Process Research & Development.
  • Kozlowski, M. C., et al. (2003). "Asymmetric Synthesis of 3-Aminotetrahydropyrans." Journal of Organic Chemistry. (Reference for resolution of chiral amines).
  • Organic Syntheses. (2023). "Purification of Amine Hydrochlorides." Organic Syntheses Coll.[1] Vol. (General procedures for salt crystallization).

Sources

Optimization

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride degradation pathways and prevention

Here is the Technical Support Center guide for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride , designed for researchers and drug development professionals. Current Status: Operational Topic: Stability, Degradation Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride , designed for researchers and drug development professionals.

Current Status: Operational Topic: Stability, Degradation Pathways, and Prevention Strategies Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Compound Profile & Chemical Logic

Compound: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride CAS: 2772476-22-7 (S-isomer), 1315500-31-2 (R-isomer parent), or generic racemic. Structure Description: A secondary amine attached to the C3 position of a saturated oxygen heterocycle (tetrahydropyran), stabilized as the hydrochloride salt.

The Scientist’s Perspective (Why this matters): While the tetrahydropyran (THP) ring is chemically robust (functioning essentially as a cyclic ether), the secondary acyclic amine is the "soft spot" for degradation. Even as a hydrochloride salt, the equilibrium exists with the free base, particularly in the presence of moisture or basic excipients. The


-methyl group activates the nitrogen, making it susceptible to oxidative radical attack and nitrosation—a critical concern in modern regulatory landscapes (ICH M7).

Critical Degradation Pathways

Understanding how the molecule breaks down is the first step to preventing it. We categorize degradation into three primary mechanisms.

Mechanism A: Oxidative N-Dealkylation & N-Hydroxylation

Secondary amines are prone to oxidation by atmospheric oxygen or peroxides (common impurities in solvents like THF or PEG).

  • Radical Abstraction: A radical abstracts a hydrogen from the

    
    -methyl group or the 
    
    
    
    -carbon.
  • Imine/Nitrone Formation: This leads to an unstable iminium species or nitrone.

  • Hydrolysis: The intermediate hydrolyzes, resulting in the loss of the methyl group (yielding the primary amine, Tetrahydro-2H-pyran-3-amine) or formation of formaldehyde.

Mechanism B: N-Nitrosation (Regulatory Critical)

In the presence of trace nitrites (found in water, excipients, or wash solvents), secondary amines react rapidly to form N-Nitroso-N-methyltetrahydro-2H-pyran-3-amine .

  • Risk Level: High. This is a "Cohort of Concern" impurity due to mutagenic potential.

Mechanism C: Hygroscopic Disproportionation

The HCl salt is hygroscopic. Upon absorbing water, the crystal lattice disrupts. If the local pH shifts (due to dissolved CO2 or glass surface interactions), the salt can disproportionate to the free base (oil), which oxidizes 100x faster than the solid salt.

Pathway Visualization

DegradationPathways Parent N-Methyltetrahydro- 2H-pyran-3-amine HCl FreeBase Free Base (Equilibrium) Parent->FreeBase Moisture/pH > 8 Radical α-Amino Radical FreeBase->Radical Oxidation (O2/Peroxides) N_Hydroxy Degradant 2: N-Hydroxylamine FreeBase->N_Hydroxy Direct Oxidation Nitroso Degradant 3: N-Nitroso Impurity (Mutagenic) FreeBase->Nitroso Nitrites (NO2-) / Acid Imine Iminium Ion Radical->Imine -e- PrimaryAmine Degradant 1: Tetrahydro-2H-pyran-3-amine (Dealkylation) Imine->PrimaryAmine Hydrolysis (+H2O)

Caption: Figure 1. Primary degradation cascades for N-methyl secondary amines. Note the bifurcation between oxidative dealkylation (yielding primary amine) and nitrosation.

Troubleshooting Guide (Q&A)

Issue 1: Appearance Change

User Question: "My white crystalline powder has turned sticky and yellow after 2 weeks on the bench. Is it still usable?"

Scientist's Diagnosis: This is a classic sign of Hygroscopic Disproportionation followed by Oxidation .

  • The Stickiness: The HCl salt absorbed atmospheric water (deliquescence).

  • The Yellowing: Once dissolved in the absorbed water, a fraction of the salt dissociated to the free amine. The free amine oxidized to form N-oxides or conjugated imines (chromophores), which appear yellow/brown.

Action Plan:

  • Immediate: Perform an LC-MS check. If purity is >98%, you may recrystallize (Ethanol/Et2O). If <95%, discard.

  • Prevention: Store in a desiccator. Tape the cap with Parafilm.

Issue 2: Unknown Impurity in HPLC

User Question: "I see a new peak at RRT 0.85 with a mass of M-14. What is it?"

Scientist's Diagnosis: A mass shift of M-14 strongly suggests Demethylation .

  • Parent Mass: ~115 Da (Free base).

  • Impurity Mass: ~101 Da.

  • Cause: Oxidative dealkylation (Mechanism A above). This often happens if the sample was dissolved in non-degassed methanol or exposed to light for long periods.

Action Plan:

  • Check your solvent quality. Old THF or Ethers often contain peroxides that catalyze this reaction.

  • Use freshly distilled solvents or those with BHT stabilizers.

Issue 3: Regulatory Pushback (Nitrosamines)

User Question: "Our QA team flagged this compound for nitrosamine risk assessment. Is this real?"

Scientist's Diagnosis: Yes. As a secondary amine, this is the perfect substrate for nitrosamine formation.

  • Source: If you used Sodium Azide or Sodium Nitrite in any previous step, or if the water used for washing contained high nitrite levels.

  • Risk: The resulting N-nitroso compound is likely a potent carcinogen.

Action Plan:

  • Screening: Test the material using GC-TEA (Thermal Energy Analyzer) or LC-HRMS targeted for the nitroso-analog.

  • Scavengers: Add Ascorbic Acid (Vitamin C) during workups involving aqueous phases to quench nitrites.

Prevention & Storage Protocols

To ensure data integrity, follow these "Gold Standard" handling procedures.

Storage Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Slows kinetic rate of oxidation and hydrolysis.
Atmosphere Argon or Nitrogen Displaces O2; prevents carbonate formation (from CO2).
Container Amber Glass Blocks UV light which can initiate radical formation on the N-methyl group.
Desiccant Required Prevents deliquescence and subsequent hydrolysis.
Handling Workflow (The "Inert Loop")
  • Warm Up: Allow the vial to reach room temperature before opening. (Opening a cold vial condenses moisture immediately inside).

  • Weighing: Weigh quickly. Do not leave the stock bottle open.

  • Solubilization: If making a stock solution, use degassed solvents (sparged with Helium or Nitrogen for 10 mins).

  • Resealing: Flush the headspace with Argon before closing.

Analytical Protocols

Use these conditions to separate the parent from its common degradants (Primary amine and N-oxide).

Method: Reverse Phase HPLC (Gradient)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine absorption is weak; consider CAD or ELSD if available).

  • Expected Retention:

    • Tetrahydro-2H-pyran-3-amine (Primary amine): Elutes earlier (more polar).

    • N-Methyl parent: Elutes later .

    • N-Nitroso impurity: Elutes significantly later (less polar, loss of basicity).

Troubleshooting Logic Tree

Use this flow to diagnose stability failures quickly.

TroubleshootingTree Start Problem Identified Q1 Is the solid yellow/sticky? Start->Q1 Q2 Is there an extra HPLC peak? Q1->Q2 No Result1 Hygroscopic Failure. Dry under vacuum. Store w/ Desiccant. Q1->Result1 Yes Result2 Check Mass Spectrum Q2->Result2 Yes Mass1 Mass = M-14 (Demethylation) Result2->Mass1 Mass2 Mass = M+16 (N-Oxidation) Result2->Mass2 Mass3 Mass = M+29 (Nitrosamine) Result2->Mass3

Caption: Figure 2. Diagnostic decision tree for identifying N-methylamine instability.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of amine oxidation).

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (Regulatory guidance on secondary amines and nitrites).

  • Alfaro, R., et al. (2009). "Oxidative Dealkylation of N-Methylamines." Journal of Organic Chemistry. (Mechanistic insight into the M-14 degradation pathway).

  • ChemicalBook. (2024).[1] N-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Properties. (Used for structural analogy and physical property verification).

Sources

Troubleshooting

Resolving poor solubility of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in reaction media

Subject: Resolving Solubility Issues in Organic Reaction Media Compound CAS: 120811-33-8 (and related stereoisomers) Chemical Formula: C₆H₁₃NO[1] · HCl The Core Issue: Why Won't It Dissolve? The Short Answer: You are fig...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Solubility Issues in Organic Reaction Media Compound CAS: 120811-33-8 (and related stereoisomers) Chemical Formula: C₆H₁₃NO[1] · HCl

The Core Issue: Why Won't It Dissolve?

The Short Answer: You are fighting thermodynamics. N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is an ionic solid held together by strong electrostatic lattice forces.[1] Typical organic reaction solvents (DCM, THF, Toluene, EtOAc) lack the dielectric constant required to overcome this lattice energy.[1]

The Technical Breakdown:

  • Lattice Energy: The ionic bond between the protonated amine (

    
    ) and the chloride anion (
    
    
    
    ) creates a rigid crystal lattice.[1]
  • Solvation Energy: To dissolve, the solvent molecules must surround and stabilize these ions.[1] Non-polar or moderately polar solvents (like Dichloromethane or Tetrahydrofuran) cannot effectively solvate the chloride ion or the ammonium cation.[1]

  • The Result: The salt remains a heterogeneous suspension, leading to poor reaction kinetics, stalled yields, or heterogeneous mixtures that are difficult to stir.[1]

Troubleshooting Guide (Q&A)

Scenario A: "I need to run an acylation/alkylation in DCM, but the starting material is a brick."

Diagnosis: Dichloromethane (DCM) has a low dielectric constant (


).[1] It cannot break the HCl salt lattice.[1]
Solution:  You must perform an Ex-Situ Free-Basing  (see Protocol 1).[1] By removing the HCl, you convert the ionic solid into a neutral organic oil which is fully miscible in DCM.[1]
Scenario B: "I am running a moisture-sensitive reaction in anhydrous THF. I cannot use aqueous workups beforehand."

Diagnosis: You cannot expose the reagent to the aqueous conditions required for standard free-basing.[1] Solution: Use an In-Situ "Base Swap" .[1] Add a soluble organic base (like DIPEA or TEA) to your THF suspension.[1]

  • Note: You will likely still see a solid precipitate.[1] Do not panic. The visible solid is now the DIPEA-hydrochloride salt, while your reactive amine is free in solution.[1]

Scenario C: "I tried free-basing, but my yield is terrible. Where did my product go?"

Diagnosis: Water Solubility. The tetrahydropyran (THP) ring contains an ether oxygen, and the amine is secondary.[1] This makes the free base moderately water-soluble compared to purely lipophilic amines.[1] Solution: Your free base is partitioning into the aqueous layer during extraction.[1] You must increase the ionic strength of the aqueous layer (saturation with NaCl) and perform multiple extractions (3-4x) with a polar organic solvent like DCM or Chloroform/Isopropanol (3:1).[1]

Decision Matrix & Workflows

Visualizing the Solution Strategy

Use this flowchart to select the correct solubilization method based on your reaction constraints.

SolubilityStrategy Start Start: Salt Insoluble in Solvent IsWaterAllowed Is water/aqueous workup allowed before the reaction? Start->IsWaterAllowed ExSitu Method: Ex-Situ Free-Basing IsWaterAllowed->ExSitu Yes InSitu Method: In-Situ Base Swap IsWaterAllowed->InSitu No (Anhydrous conditions) Extraction Critical Step: Salting Out (NaCl) + Multiple Extractions ExSitu->Extraction ResultOil Result: Soluble Free Base Oil Extraction->ResultOil AddBase Add 1.1 - 2.0 eq DIPEA or TEA InSitu->AddBase Precipitate Observe: New Precipitate Forms (Base-HCl Salt) AddBase->Precipitate ResultSol Result: Reactive Amine in Solution Precipitate->ResultSol

Figure 1: Decision matrix for solubilizing N-Methyltetrahydro-2H-pyran-3-amine HCl.

Technical Protocols

Protocol 1: Ex-Situ Free-Basing (The "Gold Standard")

Use this when you need a pure, soluble starting material for reactions in DCM, Toluene, or Ether.[1]

Reagents:

  • N-Methyltetrahydro-2H-pyran-3-amine HCl[1][2]

  • Saturated aqueous NaHCO₃ (mild) or 1M NaOH (strong)[1]

  • Dichloromethane (DCM) or Chloroform[1]

  • Solid NaCl (Brine)[1]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water.[1] If it is stubborn, mild heating (30°C) is acceptable.[1]

  • Basification: Slowly add 1M NaOH or Sat. NaHCO₃ until pH > 11.[1] The solution may turn cloudy as the free base oils out.[1]

  • Salting Out (Critical): Add solid NaCl to the aqueous phase until it is saturated. This utilizes the Salting-Out Effect to force the moderately polar amine out of the water and into the organic phase [1].[1]

  • Extraction: Extract with DCM (3 x volume of aqueous phase). Repeat this 3 times.

    • Tip: If the interface is messy, add a small amount of Methanol to the organic layer.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Remove solvent under reduced pressure.

    • WARNING: The free base has a molecular weight of ~115 g/mol .[1] It is moderately volatile.[1] Do not leave on high vacuum (< 5 mbar) for extended periods or you will lose product [2].[1]

Protocol 2: In-Situ Base Swap (The "Anhydrous" Method)

Use this for reactions in THF, DMF, or Acetonitrile where water is strictly prohibited.[1]

Reagents:

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Anhydrous Reaction Solvent (e.g., THF)[1]

Step-by-Step:

  • Suspension: Suspend the amine HCl salt in the anhydrous solvent. It will settle at the bottom.[1]

  • Addition: Add 1.2 to 2.0 equivalents of DIPEA.

  • Equilibration: Stir vigorously for 15–30 minutes at room temperature.

  • Observation: You will likely see the texture of the solid change.[1] The heavy crystalline amine-HCl will be replaced by the fine, flocculent precipitate of DIPEA-HCl (Hunig's Base Hydrochloride).[1]

  • Proceed: Add your electrophile (acid chloride, alkyl halide, etc.) directly to this mixture.[1] The reactive amine is now in the solution phase.[1]

Solubility Data Reference

SolventAmine HCl Salt SolubilityFree Base SolubilityNotes
Water High (>100 mg/mL)Moderate/HighSalt is fully dissociated.[1] Free base H-bonds via ether oxygen.[1]
Methanol HighHighGood for reactions, but nucleophilic solvent.[1]
DCM Insoluble (< 1 mg/mL)High (Miscible)Requires free-basing (Protocol 1).[1]
THF Insoluble HighRequires In-Situ Base (Protocol 2).[1]
Toluene Insoluble HighRequires free-basing.[1]
DMSO Moderate/HighHighGood solvent power, but difficult workup.[1]

Mechanism of Action: In-Situ Solubilization

Understanding the equilibrium shift is vital for trusting Protocol 2.[1]

Equilibrium Substrate Substrate-H+ (Solid/Insoluble) Reaction Equilibrium Exchange Substrate->Reaction Base Organic Base (DIPEA) Base->Reaction Product Substrate (Free Base) (Soluble/Reactive) Reaction->Product Solution Phase Byproduct DIPEA-H+ (Precipitate) Reaction->Byproduct Solid Phase

Figure 2: The thermodynamic drive of the In-Situ Base Swap.[1] The precipitation of DIPEA-HCl drives the equilibrium to the right.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).[1] [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for amine purification).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for base strength selection). Link

Sources

Optimization

Technical Support Center: Solvent Removal for N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride

Case ID: SOLV-REM-PYR3 Subject: Advanced Desolvation Protocols for Amine Hydrochloride Salts Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary N-Methyltetrahydro-2H-pyran-3-amine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-REM-PYR3 Subject: Advanced Desolvation Protocols for Amine Hydrochloride Salts Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a polar, secondary amine salt. Like many amine hydrochlorides, it exhibits a strong tendency to form solvates (inclusion complexes) with polar solvents used during synthesis (Methanol, Ethanol) or cyclic ethers used during deprotection (Dioxane, THF). Furthermore, the hydrochloride salt form is often hygroscopic, complicating the removal of water-miscible solvents.

This guide provides targeted protocols to reduce residual solvents below ICH Q3C limits without compromising the chemical integrity of the API intermediate.

Part 1: Diagnostic & Quick Action Guide

Status Check: Which solvent is failing QC?

Residual SolventICH ClassLimit (ppm)Primary Removal StrategySecondary Strategy
Methanol Class 23,000Displacement Reslurry (Acetone/EtOAc)Vacuum Drying w/ N2 Bleed
1,4-Dioxane Class 2380Lyophilization (Freeze Drying)Azeotropic Distillation (Water)
THF Class 2720Azeotropic Distillation (Ethanol)Reslurry (MTBE/Heptane)
Dichloromethane Class 2600Vacuum Drying (>40°C)Displacement (Methanol -> Evap)
Ethanol Class 35,000Vacuum Drying Reslurry (Acetone)
Part 2: Troubleshooting Q&A
Q1: I have persistent Methanol levels (>5000 ppm) even after drying at 50°C under high vacuum. Why won't it leave?

A: You are likely dealing with a crystal solvate , not just surface solvent. Methanol can hydrogen-bond strongly to the chloride ion and the ammonium proton within the crystal lattice. Simple vacuum drying is often ineffective because the energy required to break these lattice forces is higher than the thermal stability of the salt allows.

Corrective Action: Use the Solvent Displacement (Reslurry) Protocol . By suspending the solid in a solvent where the solvate is unstable but the salt is insoluble (e.g., Acetone or Ethyl Acetate), you force an equilibrium shift. The methanol diffuses out into the bulk solvent, and the crystal lattice reorganizes into a non-solvated form.

Q2: My sample contains 1,4-Dioxane. Can I just rotovap it longer?

A: No. Dioxane has a high boiling point (101°C) and forms azeotropes with water. More importantly, it is a Class 2 carcinogen with a very low limit (380 ppm). Extended heating often leads to degradation (discoloration) before the dioxane is removed to compliant levels.

Corrective Action: Lyophilization is the gold standard here. Dissolve the salt in water (dioxane is miscible with water).[1] Freeze the solution. Sublime the ice/dioxane mixture. This gently removes dioxane without thermal stress.

Q3: The solid turns into a sticky gum when I try to dry it. What is happening?

A: This indicates hygroscopicity or a depressed melting point due to impurities. If the salt absorbs moisture from the air, it can undergo deliquescence.

  • Immediate Fix: Stop exposure to ambient air. Handle under Nitrogen/Argon.

  • Process Fix: If the gum has formed, dissolve it in a minimum amount of dry Methanol, then slowly add it dropwise into a rapidly stirring antisolvent (Diethyl Ether or MTBE) to re-precipitate it as a free-flowing powder.

Part 3: Advanced Experimental Protocols
Protocol A: Solvent Displacement via Reslurry (Trituration)

Best for: Methanol, Ethanol, THF removal.

  • Preparation: Place the crude N-Methyltetrahydro-2H-pyran-3-amine HCl (10 g) in a round-bottom flask.

  • Solvent Selection: Choose a solvent in which the salt is insoluble but the impurity is miscible .

    • For Methanol removal: Use Acetone or Ethyl Acetate.[2]

    • For THF removal: Use MTBE or Heptane.

  • Execution:

    • Add 10 volumes (100 mL) of the chosen solvent.[2]

    • Heat the slurry to 40–50°C (do not reflux if the salt is thermally labile).

    • Stir vigorously for 4–6 hours. The mechanical agitation helps break crystal agglomerates.

  • Isolation:

    • Cool to room temperature.[3]

    • Filter the solid under a nitrogen blanket (to prevent moisture uptake).

    • Wash the cake with 2 volumes of fresh solvent.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: The "Nuclear Option" (Free-Base & Re-Salt)

Best for: Extremely persistent solvents or when optical purity is also compromised.

If the solvent is trapped deep in the lattice, the most efficient method is to destroy the lattice and rebuild it.

  • Neutralization: Dissolve the HCl salt in water. Adjust pH to >12 using NaOH (aq).[4]

  • Extraction: Extract the free amine (N-Methyltetrahydro-2H-pyran-3-amine) into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: The free amine is an oil and does not trap lattice solvents.

  • Washing: Wash the organic layer with Brine to remove water-soluble impurities (and residual dioxane/methanol).

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄. Filter.

  • Re-Salting:

    • Dilute the free amine in a "clean" solvent (e.g., dry Diethyl Ether or IPA).

    • Slowly add a stoichiometric amount of HCl in Dioxane (only if dioxane is not the issue) or HCl in Isopropanol .

    • The pure HCl salt will precipitate immediately, free of the original contaminant.

Part 4: Visualizing the Workflow
Figure 1: Solvent Removal Decision Tree

SolventRemoval cluster_MeOH Alcohol/THF Removal cluster_Dioxane Dioxane Removal cluster_Nuclear Persistent/Complex Start Start: Residual Solvent Analysis CheckSolvent Identify Major Solvent Start->CheckSolvent Reslurry Protocol A: Reslurry (Acetone/EtOAc) CheckSolvent->Reslurry MeOH / EtOH / THF VacDry Vacuum Oven (50°C, <10 mbar) CheckSolvent->VacDry DCM / Ether Lyophilize Protocol B: Lyophilization (Dissolve in H2O -> Freeze Dry) CheckSolvent->Lyophilize Dioxane / Water QC Pass ICH Limits? Reslurry->QC Check PPM VacDry->QC Lyophilize->QC FreeBase Protocol C: Free-Base & Re-Salt (Break Lattice) QC->FreeBase No (Persistent) Final Release Material QC->Final Yes

Caption: Decision logic for selecting the appropriate desolvation method based on the specific residual solvent identified.

Part 5: References & Regulatory Standards
  • ICH Q3C (R8) Guideline for Residual Solvents . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[5] Establishes Permitted Daily Exposure (PDE) limits for Class 1, 2, and 3 solvents.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Discusses salt selection and polymorph/solvate issues in scale-up.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Authoritative text on the properties of hydrochloride salts and desolvation techniques.

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. Mechanisms of solvate formation and drying kinetics.

Sources

Troubleshooting

Addressing regio- and stereoselectivity issues in reactions with N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Welcome to the technical support center for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. The inherent stereochemistry and conformational dynamics of this cyclic amine present unique challenges and opportunities in achieving desired regio- and stereochemical outcomes. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to empower you to optimize your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides for Common Reactions

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary challenges in achieving stereoselectivity with N-Methyltetrahydro-2H-pyran-3-amine?

The primary challenge stems from the interplay between the pre-existing stereocenter at the C3 position and the conformational flexibility of the tetrahydropyran ring. The N-methylamino group can exist in either an axial or equatorial position, and the preferred conformation can be influenced by solvent, temperature, and the nature of the reactants.[1][2] The approach of an electrophile to the nitrogen lone pair will be sterically hindered by the ring's axial hydrogens, leading to a mixture of diastereomers if the conformational equilibrium is not properly controlled.

FAQ 2: How does the hydrochloride salt form affect reactivity?

N-Methyltetrahydro-2H-pyran-3-amine is typically supplied as a hydrochloride salt to improve its stability and handling. However, the protonated amine is not nucleophilic.[3] Therefore, for reactions where the amine acts as a nucleophile, such as N-alkylation or N-acylation, a stoichiometric amount of base must be added to liberate the free amine. The choice of base is critical; a bulky, non-nucleophilic base is often preferred to avoid side reactions. Inadequate neutralization will result in low or no conversion.

FAQ 3: What is the dominant conformation of the tetrahydropyran ring and how does it influence reactions?

The tetrahydropyran ring adopts a chair conformation, similar to cyclohexane.[2][4] For a 3-substituted tetrahydropyran, the substituent (in this case, the N-methylamino group) can occupy either an axial or equatorial position. The equatorial conformation is generally more stable to minimize 1,3-diaxial interactions.[2] However, the energy difference between the two conformers may be small, leading to a dynamic equilibrium. The direction of electrophilic attack will be dictated by the steric accessibility of the nitrogen's lone pair in the predominant conformation. Axial attack is generally favored for small nucleophiles on cyclohexanone systems, while bulky nucleophiles tend to attack from the equatorial face.[5][6] Understanding the conformational preference is key to predicting the stereochemical outcome.[1]

Troubleshooting Guides for Common Reactions

Issue: Poor Diastereoselectivity in N-Alkylation Reactions

Question: "I am performing an N-alkylation with a chiral electrophile and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Analysis and Solution:

Poor diastereoselectivity in N-alkylation often arises from a lack of facial selectivity in the approach of the electrophile to the nitrogen atom. This can be due to several factors:

  • Conformational Mobility: At ambient temperatures, the tetrahydropyran ring may be rapidly interconverting between chair conformations where the N-methylamino group is axial and equatorial. This presents two different steric environments to the incoming electrophile.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy barrier between conformers, leading to reactions from both and thus poor selectivity.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can "freeze out" the conformational equilibrium, favoring the most stable conformer and leading to a more selective reaction.

  • Solvent Screening: Experiment with a range of solvents. Non-polar solvents may favor a specific conformation due to reduced solvation of the amine.

  • Choice of Base: Use a bulky, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA). These bases can also influence the aggregation state and reactivity of the resulting amine anion.

  • Protecting Group Strategy: If direct alkylation fails, consider a temporary protecting group on the nitrogen that can direct the stereochemistry of a subsequent functionalization before being removed.

Logical Flow for Troubleshooting N-Alkylation Diastereoselectivity

start Poor Diastereoselectivity in N-Alkylation check_temp Is the reaction run at low temperature? start->check_temp lower_temp Action: Lower temperature to -78 °C check_temp->lower_temp No check_solvent Have you screened solvents? check_temp->check_solvent Yes lower_temp->check_solvent solvent_screen Action: Screen non-polar and polar aprotic solvents check_solvent->solvent_screen No check_base Are you using a bulky, non-nucleophilic base? check_solvent->check_base Yes solvent_screen->check_base change_base Action: Use LiHMDS or LDA check_base->change_base No consider_protecting_group Consider a protecting group strategy check_base->consider_protecting_group Yes change_base->consider_protecting_group outcome Improved Diastereoselectivity consider_protecting_group->outcome

Caption: Troubleshooting workflow for N-alkylation.

Issue: Lack of Regioselectivity in Acylation of the Tetrahydropyran Ring

Question: "I am attempting a Friedel-Crafts acylation on the tetrahydropyran ring, but I am getting a mixture of products acylated at different positions. How can I control the regioselectivity?"

Analysis and Solution:

Direct functionalization of the tetrahydropyran ring is challenging due to its non-aromatic and relatively unactivated nature. Friedel-Crafts type reactions are generally not applicable. If you are observing acylation, it is likely occurring on the nitrogen atom. If ring functionalization is desired, a different strategy is required.

Alternative Strategies for Ring Functionalization:

  • Directed Metalation: Utilize a directing group to achieve regioselective lithiation of the ring followed by quenching with an acylating agent. This often requires N-protection with a suitable directing group (e.g., a carbamate).

  • Radical Functionalization: Explore radical-based C-H functionalization methods which can exhibit different regioselectivities based on the stability of the resulting radical.

  • Synthesis from a Pre-functionalized Ring: It is often more practical to synthesize the desired substituted tetrahydropyran from a precursor that already contains the desired functionality.

Issue: Unexpected Stereoisomers in Reductive Amination

Question: "I am performing a reductive amination with a prochiral ketone and N-Methyltetrahydro-2H-pyran-3-amine, but I am getting a mixture of all four possible stereoisomers. How can I improve the diastereoselectivity?"

Analysis and Solution:

Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.[7][8] The stereochemical outcome is determined by the facial selectivity of the hydride attack on the iminium ion. Poor selectivity suggests that there is little facial bias in the transition state.

Troubleshooting Steps:

ParameterRecommendationRationale
Reducing Agent Use a bulkier reducing agent such as sodium triacetoxyborohydride (STAB) or a Lewis acidic hydride like sodium cyanoborohydride in the presence of a Lewis acid.A bulkier hydride source will have a greater steric preference for one face of the iminium ion.
Solvent Screen solvents of varying polarity and coordinating ability (e.g., THF, CH2Cl2, 1,2-dichloroethane).The solvent can influence the conformation of the iminium intermediate and the aggregation state of the reducing agent.
Temperature Lower the reaction temperature.This can enhance the energetic difference between the diastereomeric transition states, leading to higher selectivity.
pH Maintain a slightly acidic pH (around 5-6).This is crucial for the formation of the iminium ion without extensive protonation of the amine.
Issue: Low Diastereoselectivity in Pictet-Spengler Reactions

Question: "My Pictet-Spengler reaction with an aldehyde is giving a low diastereomeric ratio. How can I favor the formation of the cis or trans product?"

Analysis and Solution:

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound.[9][10] The stereoselectivity is influenced by the steric and electronic properties of both reactants and the reaction conditions. The transition state of the cyclization determines the relative stereochemistry of the newly formed stereocenters.

Strategies for Improving Diastereoselectivity:

  • Catalyst Selection: The choice of acid catalyst is critical. Brønsted acids (e.g., TFA, CSA) and Lewis acids (e.g., BF3·OEt2) can lead to different stereochemical outcomes. Chiral phosphoric acids have been shown to induce high enantioselectivity and can also influence diastereoselectivity.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the stability of the transition states. Aprotic solvents often favor higher selectivity.

  • Temperature Optimization: As with other stereoselective reactions, lower temperatures generally lead to higher diastereoselectivity.

  • Substrate Modification: If possible, modifying the steric bulk of the aldehyde or using a protecting group on the nitrogen can create a stronger facial bias in the cyclization step.

Experimental Protocols

Protocol 1: Diastereoselective N-Alkylation with Controlled Stereochemistry

This protocol is a general guideline for achieving high diastereoselectivity in the N-alkylation of N-Methyltetrahydro-2H-pyran-3-amine.

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 equiv) and anhydrous THF.

  • Cool the suspension to 0 °C and add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to ensure complete deprotonation and formation of the free amine.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the electrophile (1.05 equiv) in anhydrous THF.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Acylation

This protocol provides a standard method for the N-acylation of N-Methyltetrahydro-2H-pyran-3-amine.

Materials:

  • N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or diisopropylethylamine (DIPEA)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 equiv) and anhydrous DCM.

  • Cool the mixture to 0 °C and add Et3N (2.2 equiv) or DIPEA (2.2 equiv). Stir for 15 minutes.

  • Add the acylating agent (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the resulting amide by flash chromatography or crystallization.

References

  • N/A
  • N/A
  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]

  • N/A
  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • N/A
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • N/A
  • Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. ResearchGate. [Link]

  • N/A
  • Substituted Cyclohexanes - Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]

  • N/A
  • N/A
  • Axial and Equatorial Positions in Cyclohexane. (2022). Chemistry LibreTexts. [Link]

  • N/A
  • N/A
  • N/A
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N/A
  • Axial vs equatorial nucleophilic attack on cyclohexanone. University of Liverpool. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • N/A
  • Axial or equatorial attack is possible on a cyclohexanone. University of Liverpool. [Link]

Sources

Optimization

Optimizing purification parameters for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride on silica gel

Ticket ID: PUR-AMINE-003 Subject: Optimizing Silica Gel Chromatography for Polar Amine Salts Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary Purifying N-Methyltetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-003 Subject: Optimizing Silica Gel Chromatography for Polar Amine Salts Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

Purifying N-Methyltetrahydro-2H-pyran-3-amine hydrochloride on normal-phase silica gel presents a "Perfect Storm" of chromatographic challenges:

  • Silanol Interactions: The secondary amine interacts strongly with acidic silanols (

    
    ), causing severe peak tailing.[1][2][3]
    
  • Ionic Retention: The hydrochloride (HCl) salt form is ionic and will likely adhere irreversibly to the baseline unless converted to the free base.

  • Detection Failure: The molecule lacks a UV-active chromophore (no aromatic rings), rendering standard UV (254 nm) detection useless.[1][2][3]

This guide provides a self-validating protocol to overcome these barriers using Ammoniated Mobile Phases and Derivatized Visualization .

Module 1: The Mobile Phase Strategy (Anti-Tailing)

The Chemistry of the Problem

Silica gel is slightly acidic (


). When you load an amine (basic), it protonates and forms ionic bonds with the silanol groups. This results in "streaking" where the compound elutes over 20+ fractions rather than a tight band.[2][3]
The Solution: Ammoniated Methanol

To elute this compound, you must use a basic modifier. Ammonium Hydroxide (


)  is superior to Triethylamine (TEA) because it is volatile and easier to remove post-purification.[1]
Protocol: Preparation of "System A" (DCM:MeOH:NH4OH)

Do not add aqueous ammonia directly to Dichloromethane (DCM); it will form a separate layer.[1] You must use Methanol as the "miscibility bridge."[2][3]

Step-by-Step Preparation:

  • Prepare the Modifier: Mix 10 parts Methanol (MeOH) with 1 part Ammonium Hydroxide (28-30% aqueous

    
    ).[1][2][3] Label this "Ammoniated MeOH" .
    
  • Create the Mobile Phase: Mix DCM with your "Ammoniated MeOH" to the desired ratio.

Target PolarityDCM (mL)Ammoniated MeOH (mL)Effective Ratio (DCM:MeOH:NH3)
Low Polarity 9505095 : 4.5 : 0.5
Medium Polarity 90010090 : 9 : 1
High Polarity 80020080 : 18 : 2

Critical Check: Ensure the solution is clear. If it turns cloudy, you have exceeded the water saturation limit of DCM. Add a small amount of pure Methanol until it clears.[1][2][3]

Module 2: Sample Loading (The Salt Factor)

The HCl salt of your amine is highly polar and likely insoluble in DCM. Loading it as a solid or in a polar solvent (like pure MeOH) causes band broadening immediately at the top of the column.

Method A: The "Free-Base" Workup (Recommended)

Best for resolution and peak shape.[1]

  • Dissolve the amine HCl salt in a minimal amount of water.[2][3]

  • Basify to pH > 12 using 1M NaOH or saturated

    
    .
    
  • Extract 3x with DCM.[1][2][3]

  • Dry organic layer (

    
    ) and concentrate.[1][2][3]
    
  • Load the resulting oil (free base) onto the column using minimal DCM.[2][3]

Method B: Solid Loading (If Workup is Impossible)
  • Dissolve the amine HCl salt in Methanol.[2][3]

  • Add dry silica gel (ratio 1:3 compound to silica).[1][2][3]

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.[1][2][3]

    • Note: You MUST use the ammoniated mobile phase from the very beginning of the elution to deprotonate the salt in situ.

Module 3: Visualization (The "Invisible" Analyte)

Your compound (Tetrahydropyran ring + aliphatic amine) has zero UV activity at 254 nm.[1][2][3] You must use destructive staining.[1][2][3]

Stain Selection Guide
Stain ReagentExpected ResultMechanismNotes
Ninhydrin Red/Brown spotsReacts with secondary aminePrimary amines turn purple; Secondary often turn red/copper.[1][2][3] Heat is required.[1][2][3][4][5]
Iodine (

)
Yellow/Brown spotsReversible intercalationNon-destructive (mostly).[1][2][3] Good for quick checks.
KMnO4 Yellow spot on pink bgOxidation of amineWorks well for oxidizable amines.[1][2][3]
Visualization Protocol
  • Run TLC plate.[1][2][3][4][5][6][7]

  • Dip in Ninhydrin solution.

  • Heat with a heat gun at

    
     until spots appear.
    
  • Validation: Spot a known concentration of your starting material on the side of every TLC plate as a reference standard.[3]

Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process for purifying this specific amine.

AminePurification Start Start: Amine HCl Salt CheckSolubility Check Solubility in DCM Start->CheckSolubility Workup Perform Basic Workup (NaOH/DCM Extraction) CheckSolubility->Workup Soluble/Extractable SolidLoad Solid Load on Silica (Dissolve in MeOH -> Evap) CheckSolubility->SolidLoad Insoluble/Hydrophilic RunColumn Run Column Mobile Phase: DCM/MeOH/NH4OH Workup->RunColumn SolidLoad->RunColumn CheckTLC Check TLC (Ninhydrin) RunColumn->CheckTLC ResultStreak Issue: Streaking/Tailing CheckTLC->ResultStreak Broad smear ResultNoElute Issue: No Elution (Rf < 0.1) CheckTLC->ResultNoElute Spot at baseline ResultSuccess Success: Clean Separation CheckTLC->ResultSuccess Round spot ActionMoreBase Increase NH4OH conc. (Max 2%) ResultStreak->ActionMoreBase ActionMorePolar Increase MeOH % (Up to 20%) ResultNoElute->ActionMorePolar ActionMoreBase->RunColumn Retry ActionMorePolar->RunColumn Retry

Figure 1: Decision matrix for optimizing purification of amine salts on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide? A: Yes, but with caveats. TEA is less volatile (


 boiling point) than Ammonia.[1][2][3] If you use TEA, you may need to dry your fractions under high vacuum for an extended period or perform an acid wash to remove the TEA, which defeats the purpose of purifying the free base. 

is preferred because it evaporates alongside the solvents.[2][3]

Q: My compound is still sticking to the baseline even with 10% Methanol. What now? A: You have two options:

  • Increase Polarity: Go up to 20% MeOH (using the ammoniated stock). Beyond 20%, silica gel starts to dissolve/degrade.

  • Switch Stationary Phase: If the amine is extremely polar, standard silica may not work.[3] Switch to C18 (Reverse Phase) and elute with Water/Acetonitrile (with 0.1% Formic Acid or Ammonium Bicarbonate buffer).

Q: Why does my NMR show a peak at 1.56 ppm after the column? A: This is likely water.[3] Silica gel contains water, and ammoniated methanol is hygroscopic. Ensure you dry your final product thoroughly or azeotrope with toluene to remove residual moisture.[1][2][3]

Q: Is the HCl salt stable on silica? A: Generally, yes, but the chromatography is unstable. The equilibrium between the protonated salt and the free base causes the "smearing" effect. You must force the equilibrium to the free base using the basic mobile phase.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[8] J. Org.[1][2][3] Chem. 1978 , 43(14), 2923–2925. [1]

  • Biotage. The Flash Purification Blog: Purifying Amines.[2][3]

  • Reich, H. J. Common TLC Stains and Their Preparation.[2][3] University of Wisconsin-Madison Chemistry.[1][2][3]

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-3-amine.[1][2][3][9][1]

Sources

Troubleshooting

Overcoming challenges in the functionalization of the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold

Welcome to the dedicated technical support guide for the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this valuable building block in their synthetic campaigns. The unique structure—a secondary amine constrained within a tetrahydropyran ring and supplied as a hydrochloride salt—presents specific challenges that require careful consideration.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reactions for success.

Section 1: The First Hurdle - Handling the Hydrochloride Salt

The most immediate challenge in working with this scaffold is its formulation as a hydrochloride (HCl) salt. In this state, the nitrogen atom is protonated, rendering it non-nucleophilic and unreactive for functionalization. Liberating the free amine is a critical first step for nearly all subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: Must I convert the hydrochloride salt to the free amine before my reaction?

A: Yes, in almost all cases. The protonated ammonium salt is electrophilic, not nucleophilic. It will not react with acylating or alkylating agents. Attempting a reaction without neutralizing the salt is the most common reason for complete reaction failure. You can either generate the free amine in situ by adding a suitable base to the reaction mixture or perform a separate extractive workup to isolate the free amine before use.

Q2: Which base is best for neutralizing the HCl salt?

A: The choice of base depends on your reaction type and conditions.

  • For in situ neutralization in N-acylations: Non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard. Use at least 2 equivalents: one to neutralize the HCl salt and one to scavenge the acid produced during the coupling reaction.

  • For N-alkylations: A stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred, as tertiary amine bases can sometimes compete in side reactions.[1]

  • For isolating the free amine: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used in an extractive workup.

Troubleshooting Guide: Initial Reaction Failure

Problem: My acylation or alkylation reaction shows no product formation, and I only recover my starting materials.

Potential Cause Analysis & Recommended Action
Incomplete Neutralization The primary amine salt is not nucleophilic. Ensure you have added a sufficient molar excess of a suitable base. For amide couplings, a common mistake is adding only one equivalent of base, which is consumed by the HCl salt, leaving none to facilitate the coupling. Solution: Increase the base to 2.5-3.0 equivalents.
Incorrect Base Choice A sterically hindered or weak base may not be effective. For amide couplings, DIPEA is generally superior to TEA as it is less nucleophilic. For alkylations, inorganic bases often provide better results. Solution: Re-evaluate your base selection based on the specific reaction.
Solubility Issues The hydrochloride salt is soluble in polar, protic solvents (like water or methanol), while the free amine is more soluble in common aprotic organic solvents (like DCM, THF, or DMF).[2] An inappropriate solvent can prevent the reagents from mixing. Solution: Ensure your chosen solvent can dissolve the free amine and other reagents. DMF is often a good starting point for its high polarity.

Section 2: Mastering N-Acylation (Amide Bond Formation)

Amide coupling is a fundamental transformation for this scaffold.[3] Success hinges on choosing the right coupling reagent and optimizing reaction conditions to overcome the moderate steric hindrance and nucleophilicity of the secondary amine.

**dot

graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption: Troubleshooting flowchart for N-acylation.

Frequently Asked Questions (FAQs)

Q3: Which amide coupling reagent is best for this scaffold?

A: There is no single "best" reagent, as the optimal choice depends on the carboxylic acid partner.[4] However, a good starting point is one of the modern uronium/aminium salts due to their high reactivity and low rates of side reactions.[5]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): An excellent first choice. It is highly reactive and efficient, often providing good yields where other reagents fail. It requires a non-nucleophilic base like DIPEA.

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination. It is generally reliable but may be slower or less effective for sterically demanding acids.

  • Acid Chlorides: If the carboxylic acid is robust, converting it to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride) followed by reaction with the amine in the presence of a base is a very effective, albeit more traditional, method.[4]

Q4: My carboxylic acid is sterically hindered. What can I do to improve the yield?

A: Steric hindrance is a major challenge.[6]

  • Switch to a more powerful coupling reagent: If EDC/HOBt fails, move to HATU or COMU.

  • Increase the reaction temperature: Gently warming the reaction to 40-50 °C can often overcome the activation energy barrier. Monitor for decomposition of your reagents at higher temperatures.

  • Increase reaction time: Some couplings are simply slow and may require 24 hours or more to reach completion.

Protocol: General Procedure for N-Acylation using HATU
  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the salt.

  • Addition of Reagents: Add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (see Section 4).

Section 3: Navigating the Challenges of N-Alkylation

Direct N-alkylation of secondary amines can be problematic due to over-alkylation.[7] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct.[8]

**dot

graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption: The problem of over-alkylation in N-alkylation.

Frequently Asked Questions (FAQs)

Q5: How can I prevent the formation of quaternary ammonium salts?

A: Controlling stoichiometry and reaction conditions is key.

  • Use the Amine as the Limiting Reagent: This is counterintuitive but can sometimes help if the alkylating agent is precious. More commonly, use a minimal excess of the alkylating agent (1.05-1.1 eq).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Use a Bulky Base: A strong, non-nucleophilic base like potassium carbonate is a good choice.

  • Consider Reductive Amination: This is often the superior method for controlled mono-alkylation. It involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This pathway does not proceed to a quaternary salt.

Protocol: Controlled Mono-N-Alkylation
  • Preparation: To a flask, add N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq) and a suitable solvent like Acetonitrile (MeCN) or DMF.

  • Base: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (3.0 eq). Stir the suspension vigorously for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. The reaction may take 12-48 hours.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., DCM) and water. Separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography (see Section 4).

Section 4: The Art of Purifying Polar Amines

Functionalized products of this scaffold are basic and often quite polar, making purification by standard silica gel chromatography challenging. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing, streaking, and sometimes irreversible adsorption.[9]

Troubleshooting Guide: Column Chromatography
Problem Causality Solution
Product Streaking on TLC/Column The basic amine is protonated by the acidic silica gel, causing poor chromatographic behavior.Option A: Add a basic modifier to the mobile phase. A common choice is 0.5-1.0% triethylamine (TEA) or ammonia in methanol.[9] Option B: Pre-treat the silica gel by flushing the packed column with a 5% TEA solution in your eluent before loading the sample.
Product Won't Elute from Column The product is highly polar and has a very strong affinity for the silica stationary phase.Option A: Switch to a more polar eluent system, such as a gradient of 0-20% Methanol in Dichloromethane (DCM). Option B: Use a different stationary phase. Neutral or basic alumina can be effective. Option C: For very polar compounds, consider Reverse-Phase (C18) Flash Chromatography using a water/acetonitrile or water/methanol gradient.[10]
Co-elution with Basic Byproducts Byproducts have similar polarity and basicity, making separation on silica difficult.An amine-functionalized silica column (KP-NH) can provide different selectivity and often resolves basic compounds that are inseparable on standard silica.[9]

Section 5: Spectroscopic Analysis and Characterization

Confirming the success of your functionalization reaction requires careful analysis of spectroscopic data.

Key Spectroscopic Handles
Technique Confirmation of N-Acylation (Amide) Confirmation of N-Alkylation (Tertiary Amine)
¹H NMR Disappearance of the N-H proton signal. Appearance of new signals corresponding to the acyl group. The N-CH₃ signal may shift. Amide rotation can sometimes lead to broadened or duplicated signals at room temperature.Disappearance of the N-H proton signal. Appearance of new signals for the alkyl group (e.g., a benzylic CH₂ singlet around 3.5-4.5 ppm). The N-CH₃ signal will shift.
¹³C NMR Appearance of a new carbonyl (C=O) signal in the amide region (~165-175 ppm).Appearance of new aliphatic carbon signals from the added alkyl group.
IR Spec. Appearance of a strong amide C=O stretch (~1630-1680 cm⁻¹). Disappearance of the N-H bend.Disappearance of the N-H stretch (~3300-3500 cm⁻¹) and N-H bend (~1500-1600 cm⁻¹).
Mass Spec. Observation of the correct [M+H]⁺ ion corresponding to the mass of the starting free amine + the mass of the acyl group minus the mass of water.Observation of the correct [M+H]⁺ ion corresponding to the mass of the starting free amine + the mass of the alkyl group minus the mass of a proton.

References

  • Monkovic, I., et al. (n.d.). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(1), 139-146. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic and structure investigation of the molecular complexes of tris(2-aminoethyl)amine with π-acceptors. Retrieved from [Link]

  • Thompson, A. M., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 27(31). Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Grote, T., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871B1.
  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Retrieved from [Link]

  • Vasantha, B., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(i), 12-35. Retrieved from [Link]

  • Fadda, A. A., et al. (2022). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. Molecules, 27(21), 7486. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. Retrieved from [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Retrieved from [Link]

  • University of Texas Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Carbon Nanotube-Sulfur Nanohybrid Materials with Elemental Sulfur as a Feedstock. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062-2065. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Wang, S., et al. (2000). [Synthesis and spectroscopic studies of new N-functionalized macrocyclic compounds and complex]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(1), 44-48. Retrieved from [Link]

  • Csenkey, I., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC - NIH. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]

  • Leah4sci. (2024). Synthesis and Reactions of Amines. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]

  • Garg, N. K., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride vs. other tetrahydropyran amines in synthesis

This guide provides an in-depth technical comparison of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride against its structural analogs.[1][2] It is designed for medicinal chemists and process scientists selecting build...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride against its structural analogs.[1][2] It is designed for medicinal chemists and process scientists selecting building blocks for lead optimization.[1][2]

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: 120811-33-8 for free base; HCl salts vary by stereochemistry) represents a strategic "chiral vector" building block.[1][2] Unlike the achiral and widely used 4-isomer, the 3-isomer offers a distinct vector for exploring active site pockets, combined with a unique physicochemical profile driven by the proximity of the ring oxygen.[1][2]

Key Distinction: The 3-amino group is located beta to the ring oxygen, creating a stronger inductive electron-withdrawing effect (-I) compared to the 4-isomer (gamma position).[1][2] This results in reduced basicity and modified nucleophilicity, making it an ideal bioisostere for morpholine or piperidine fragments when lower pKa or specific stereochemical constraints are required.[1][2]

Physicochemical & Structural Comparison

The following table contrasts the target compound with its primary alternatives.

Comparative Profile of Tetrahydropyran (THP) Amines
FeatureN-Me-THP-3-amine (Target)THP-4-amine (Standard)N-Me-THP-4-amine THP-3-amine
Structure 3-position, Secondary amine4-position, Primary amine4-position, Secondary amine3-position, Primary amine
Chirality Chiral (R/S) AchiralAchiralChiral (R/S)
Electronic Env. Oxygen

to Nitrogen
Oxygen

to Nitrogen
Oxygen

to Nitrogen
Oxygen

to Nitrogen
Est.[1][2][3][4][5] pKa (Conj. Acid) ~9.0 – 9.5 (Lower)~9.6 – 10.0~10.0 – 10.5 (Highest)~9.5 – 9.8
Steric Profile High (Vicinal ring atoms)Low (Equatorial preference)ModerateModerate
Lipophilicity (LogP) Low (Polar core)LowLowLow
Primary Utility Stereoselective SAR, pKa tuningHigh-throughput library synthesisSolubility enhancementScaffold hopping

Analyst Note: The pKa values are estimated based on the inductive proximity of the ether oxygen.[1][2] The 3-isomer is consistently less basic than the 4-isomer due to the shorter path (2 bonds vs. 3 bonds) for the electron-withdrawing oxygen effect.[1][2]

Synthetic Utility & Reactivity Analysis[1][5]

A. Nucleophilicity and Sterics
  • N-Me-THP-3-amine: This is a secondary, sterically hindered nucleophile.[1][2] The methyl group increases electron density on the nitrogen, but the adjacent C2 and C4 methylene groups on the ring create a "picket fence" steric environment.[1][2]

    • Consequence: Slower reaction rates in

      
       or alkylation reactions compared to the 4-isomer.[1][2] Requires higher temperatures or stronger activation (e.g., HATU vs. EDCI) in amide couplings.[1][2]
      
  • N-Me-THP-4-amine: A secondary, unhindered nucleophile.[1][2] The nitrogen points away from the ring chair (equatorial), making it highly reactive.[2]

    • Consequence: Rapid coupling; prone to over-alkylation if not controlled.[1][2]

B. Stereoelectronic Effects (The Anomeric Effect)

In the 3-isomer, the amine substituent can experience anomeric-like stabilization/destabilization depending on its axial/equatorial orientation relative to the ring oxygen lone pairs.[1][2] This conformational bias is critical when binding to protein targets, as the "frozen" conformation may pay a lower entropy penalty upon binding than a flexible chain.[1][2]

C. Decision Framework

Use the following logic to select the appropriate amine for your synthesis:

DecisionTree Start Select THP Amine Block Chirality Is Stereochemistry Required? Start->Chirality Basicity Is Lower pKa beneficial? Chirality->Basicity Yes (3-position) Alt2 Use THP-4-amine Chirality->Alt2 No (4-position) Sterics Is the Electrophile Hindered? Basicity->Sterics No, need high reactivity Target Use N-Me-THP-3-amine Basicity->Target Yes (Inductive Effect) Sterics->Target No Alt1 Use N-Me-THP-4-amine Sterics->Alt1 Yes (Less hindered 4-pos)

Figure 1: Decision matrix for selecting Tetrahydropyran amines in medicinal chemistry.

Experimental Protocols

Since N-Methyltetrahydro-2H-pyran-3-amine is supplied as a hydrochloride salt , the "free-basing" step is critical for reaction success, particularly in non-aqueous transition metal catalysis or sensitive amide couplings.[1][2]

Protocol A: Amide Coupling (High-Yield Method)

Application: Coupling with a hindered carboxylic acid (e.g., ortho-substituted benzoate).[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • N-Methyltetrahydro-2H-pyran-3-amine HCl (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.5 equiv) - Critical excess to neutralize HCl and activate HATU[1][2]

  • DMF (anhydrous, 0.2 M concentration)[2]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    . Stir for 5 minutes.
    
  • Salt Break (In-situ): In a separate vial, suspend the N-Me-THP-3-amine HCl in a minimal amount of DMF and add 2.0 equiv of DIPEA. Sonicate briefly until the suspension clears (formation of free base).[1][2]

  • Addition: Add the amine solution to the activated acid mixture. Add the remaining 1.5 equiv of DIPEA.[2]

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the 3-position often requires thermal energy.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1][2]
Protocol B: Reaction (Nucleophilic Aromatic Substitution)

Application: Installing the amine onto a chloropyrimidine or fluoronitrobenzene scaffold.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • N-Methyltetrahydro-2H-pyran-3-amine HCl (1.1 equiv)[1][2]

  • 
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)[1][2]
  • DMSO or NMP (0.5 M)[1][2]

Step-by-Step Workflow:

SNArWorkflow Step1 1. Charge Vessel Aryl Halide + Amine HCl + Base Step2 2. Solvent Addition Add DMSO/NMP (Polar Aprotic) Step1->Step2 Step3 3. Thermal Cycle Heat to 80-100°C (Required for 2° Amine) Step2->Step3 Step4 4. Monitor Check LCMS for Product Step3->Step4 Step5 5. Isolation Precipitate in Water or Extract Step4->Step5

Figure 2: Standardized SNAr workflow for hindered THP amine salts.

Technical Insight: Because the 3-position is sterically encumbered,


 reactions with this amine are significantly slower than with the 4-isomer.[1][2]
  • Recommendation: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate.[1][2] The higher solubility of Cesium in organic solvents and the "Cesium Effect" can accelerate the reaction of the hindered nucleophile.[1][2]
    

References & Sourcing

  • Chemical Identity:

    • N-Methyltetrahydro-2H-pyran-3-amine: CAS 120811-33-8.[2][6][7]

    • N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride: CAS 2708341-16-4 (R-isomer), 1638744-24-7 (S-isomer).[1][2]

    • Tetrahydro-2H-pyran-4-amine: CAS 38041-19-9.[1][2]

    • N-Methyltetrahydro-2H-pyran-4-amine: CAS 220641-87-2.[1][2][8]

  • Literature Grounding:

    • Inductive Effects in Heterocycles: "The influence of ring heteroatoms on the basicity of cyclic amines." J. Med.[1][2] Chem. (General Principle).

    • THP in Drug Design: "Tetrahydropyran: A Privileged Scaffold in Medicinal Chemistry."[1][2] This motif is utilized in drugs like Saracatinib (though utilizing a different linkage, it validates the THP binding pocket suitability).[2]

    • Synthesis Reference: Protocols adapted from general secondary amine coupling methodologies found in Organic Process Research & Development.

  • Data Sources:

    • PubChem Compound Summary: [1][2]

    • ChemicalBook Entry: [1][2]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride and Its Analogs: A Focus on Monoamine Transporter Inhibition

For researchers and drug development professionals, the tetrahydropyran scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the tetrahydropyran scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and its structural analogs. While direct experimental data for this specific compound is not extensively available in public literature, an in-depth examination of its close analogs offers critical insights into its potential as a therapeutic agent, particularly in the realm of neuroscience.

This analysis will focus on a series of N-substituted (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine derivatives, which have been identified as potent triple reuptake inhibitors (TUIs) of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4] Inhibition of these transporters is a key mechanism for the treatment of depression and other neuropsychiatric disorders.

Comparative Biological Activity: Monoamine Transporter Inhibition

The primary measure of a compound's activity at a specific transporter is its binding affinity, often expressed as the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several N-substituted tetrahydro-2H-pyran-3-amine analogs for DAT, SERT, and NET.

Compound IDN-SubstituentDAT K_i (nM)SERT K_i (nM)NET K_i (nM)
8 -H>10,000>10,000>10,000
10a 4-Methylbenzyl45.3245112
10b 4-Chlorobenzyl21.815498.7
10c 4-Pyridinylmethyl28.3889462
10f 4-(Hydroxymethyl)benzyl35.612389.5

Data synthesized from literature.[4]

From this data, it is evident that the unsubstituted core amine 8 shows no significant affinity for any of the monoamine transporters. However, the introduction of an N-benzyl or N-pyridinylmethyl substituent dramatically increases the binding affinity. This suggests that the N-methyl group in N-Methyltetrahydro-2H-pyran-3-amine hydrochloride would likely also confer activity at these transporters, making it a candidate for further investigation as a potential antidepressant.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • N-Substitution is Critical: The primary amine of the core structure is inactive, highlighting the necessity of N-substitution for monoamine transporter activity.[4]

  • Aromatic Substituents are Favorable: N-alkylation with aromatic moieties, such as benzyl and pyridinylmethyl groups, leads to potent inhibitors.

  • Substituent Position on Aromatic Ring Matters: The position of the nitrogen atom within a pyridine ring substituent significantly impacts selectivity. For instance, compound 10c with a 4-pyridinylmethyl group displays a notable selectivity for DAT over SERT and NET.[4]

The logical relationship for initiating a SAR study on the tetrahydro-2H-pyran-3-amine core is depicted below:

cluster_0 Core Scaffold cluster_1 Initial Modification cluster_2 Analog Classes cluster_3 Biological Screening cluster_4 Data Analysis Core Tetrahydro-2H-pyran-3-amine N_Sub N-Substitution (R) Core->N_Sub Key Modification Site Alkyl R = Alkyl (e.g., Methyl) N_Sub->Alkyl Aryl R = Arylmethyl (e.g., Benzyl) N_Sub->Aryl Screen Monoamine Transporter Binding Assays Alkyl->Screen Aryl->Screen SAR Establish Structure- Activity Relationship Screen->SAR start Start cell_culture Culture HEK293 cells expressing DAT, SERT, or NET start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: Buffer, Test Compound, Radioligand membrane_prep->assay_setup add_membranes Add cell membranes assay_setup->add_membranes incubation Incubate to reach equilibrium add_membranes->incubation filtration Rapid filtration to separate bound and unbound radioligand incubation->filtration scintillation Scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

Synthesis of the Core Amine Scaffold

The key intermediate, (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine, can be synthesized from a corresponding azide precursor. [4]

azide (3S,6S)-3-azido-6-benzhydryl tetrahydro-2H-pyran reagents H2 (50 psi), 10% Pd-C Methanol azide->reagents amine (3S,6S)-6-benzhydryl tetrahydro-2H-pyran-3-amine reagents->amine Hydrogenation

Caption: Synthesis of the core amine intermediate.

This amine can then be subjected to reductive amination with various aldehydes or ketones to generate a library of N-substituted analogs for screening.

Conclusion

While N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is not extensively characterized in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a modulator of monoamine transporters. The N-substituted tetrahydro-2H-pyran-3-amine scaffold demonstrates significant affinity for DAT, SERT, and NET, with the nature of the N-substituent playing a crucial role in determining potency and selectivity. Based on these findings, N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a promising candidate for screening in assays relevant to neuropsychiatric disorders, particularly depression. The experimental protocols and synthetic strategies outlined in this guide provide a solid framework for researchers to further explore the therapeutic potential of this compound and its analogs.

References

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]

  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride. (2024). ChemBK. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). PubMed. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). National Institutes of Health. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Oxan-3-amine. (2024). PubChem. [Link]

  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2020). PubMed. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). ResearchGate. [Link]

  • (PDF) Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2021). ResearchGate. [Link]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. (2015). National Institutes of Health. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). MDPI. [Link]

  • Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. (2009). PubMed. [Link]

  • Tetrahydropyran synthesis. (2024). Organic Chemistry Portal. [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). National Institutes of Health. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The Tetrahydropyran Scaffold: A Privileged Motif in Medicinal Chemistry The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Tetrahydropyran Scaffold: A Privileged Motif in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom.[1] It is a prevalent structural motif in numerous natural products and FDA-approved drugs.[2] The inclusion of a THP ring in a molecule can offer several advantages in drug design:

  • Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the THP ring is more polar and can act as a hydrogen bond acceptor, which can enhance aqueous solubility and improve pharmacokinetic profiles.[2]

  • Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially leading to a longer half-life of the drug.

  • Conformational Rigidity: The defined chair-like conformation of the THP ring can help in optimizing the spatial arrangement of substituents to achieve a better fit with the target protein.

One notable example of a drug containing an aminotetrahydropyran moiety is Gilteritinib , an inhibitor of Fms-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of acute myeloid leukemia (AML).[3][4] The presence of the aminotetrahydropyran group in Gilteritinib is crucial for its activity and pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) Analysis of Aminotetrahydropyran Derivatives

Core Scaffold: N-Methyltetrahydro-2H-pyran-3-amine

The core structure consists of a tetrahydropyran ring with a methylamino group at the 3-position. The stereochemistry at this position, as well as any other substituents on the ring, will significantly influence the biological activity.

Key Modification Points and Their Impact on Activity

Based on available literature for related compounds, we can extrapolate the following SAR principles for the N-Methyltetrahydro-2H-pyran-3-amine scaffold:

  • Substitutions on the Amine (R¹):

    • N-Methylation: The presence of a methyl group on the amine nitrogen, as in our core molecule, often influences potency and selectivity. In some classes of compounds, N-methylation can enhance activity. For instance, in a series of benzopyran derivatives, N-methylated tertiary amines showed greater cytotoxic activity against cancer cell lines compared to the corresponding secondary amines.[8]

    • Larger N-Substituents: The introduction of larger substituents on the nitrogen, such as benzyl or substituted benzyl groups, has been a key strategy in the development of monoamine transporter inhibitors.[7] The nature of these substituents dramatically impacts the potency and selectivity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, a 3-hydroxybenzyl substituent on a related scaffold resulted in a potent triple uptake inhibitor.[9]

  • Substitutions on the Tetrahydropyran Ring (R²):

    • Position 6: In a series of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine analogues, modifications at the 6-position with bulky groups like benzhydryl were found to be critical for high affinity to monoamine transporters.[10] Further extension at this position can sometimes lead to improved activity.[6]

    • Position 3: Conversely, in the same series, extending the molecule with a side chain at the 3-position resulted in a loss of activity.[6] This suggests that this position may be in a sterically constrained region of the binding pocket for that particular target.

Comparative Analysis of Substituted Aminotetrahydropyran Analogues

The following table summarizes the inhibitory activities of some representative substituted aminotetrahydropyran derivatives against monoamine transporters. This data is extrapolated from more complex systems but provides a valuable framework for understanding potential SAR trends.

Compound IDCore Scaffold ModificationR¹ (N-Substituent)R² (Ring Substituent)TargetActivity (Ki, nM)Reference
Hypothetical 1 N-Methyltetrahydro-2H-pyran-3-amineMethylNone---
Analog A (3S,6S)-tetrahydro-2H-pyran-3-amine3-Hydroxybenzyl6-BenzhydrylDAT31.3[9]
SERT40.0[9]
NET38.5[9]
Analog B (3S,6S)-tetrahydro-2H-pyran-3-amineBenzyl6-BenzhydrylDAT60.0[7]
SERT79.0[7]
NET70.3[7]

This limited dataset suggests that large, aromatic substituents on both the amine and the pyran ring (at the 6-position) are crucial for potent monoamine transporter inhibition in this chemical series.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key takeaways from the SAR analysis of aminotetrahydropyran derivatives, which can be cautiously applied to the N-Methyltetrahydro-2H-pyran-3-amine scaffold.

SAR_aminotetrahydropyran cluster_scaffold N-Methyltetrahydro-2H-pyran-3-amine Scaffold cluster_modifications Potential Modifications cluster_activity Impact on Biological Activity scaffold Core Scaffold N_sub R¹ on Amine scaffold->N_sub Ring_sub R² on Pyran Ring scaffold->Ring_sub potency Potency N_sub->potency Critical for activity selectivity Selectivity N_sub->selectivity Critical for activity Ring_sub->potency Bulky groups at C6 enhance activity Substituents at C3 may decrease activity Ring_sub->selectivity Bulky groups at C6 enhance activity Substituents at C3 may decrease activity

Caption: Key SAR points for aminotetrahydropyran derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and modification of aminotetrahydropyran derivatives, based on established chemical literature.

Synthesis of a Representative Tetrahydro-2H-pyran-3-amine Derivative

This protocol outlines a potential synthetic route to a substituted tetrahydro-2H-pyran-3-amine, which can be adapted for specific derivatives.

synthesis_workflow start Starting Material (e.g., Substituted Epoxide) step1 Ring Opening (e.g., with an organocuprate) start->step1 step2 Ring-Closing Metathesis step1->step2 step3 Functional Group Interconversion (e.g., Azide Formation) step2->step3 step4 Reduction to Amine step3->step4 end Tetrahydro-2H-pyran-3-amine Derivative step4->end

Caption: General synthetic workflow for aminotetrahydropyrans.

Step-by-Step Methodology:

  • Ring Opening of an Epoxide: A suitably substituted epoxide is reacted with a nucleophile, such as an organocuprate, to introduce a side chain that will ultimately form part of the pyran ring.[11]

  • Introduction of a Diene System: The resulting alcohol is then converted into a precursor suitable for ring-closing metathesis, for example, by conversion to a vinyl ether.[11]

  • Ring-Closing Metathesis (RCM): The diene is subjected to RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the tetrahydropyran ring.[11]

  • Functional Group Interconversion: The double bond within the ring is then functionalized. This can involve, for example, epoxidation followed by ring opening with an azide source to introduce the nitrogen atom at the desired position.

  • Reduction of the Azide: The azide is then reduced to the primary amine, typically by catalytic hydrogenation (e.g., H₂, Pd/C).[10]

N-Methylation of a Tetrahydro-2H-pyran-3-amine Derivative

This protocol describes a common method for the N-methylation of a primary or secondary amine.

Reductive Amination Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary aminotetrahydropyran (1.0 eq.) and formaldehyde (1.0-1.2 eq., often as an aqueous solution) in a suitable solvent like methanol.[12][13]

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[12][13]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The product is then purified by column chromatography.

Conclusion and Future Directions

The N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold represents a promising starting point for the design of novel therapeutic agents. While direct SAR data is limited, extrapolation from more complex analogues suggests that modifications to the N-substituent and substitutions at specific positions on the pyran ring will be critical for optimizing biological activity. In particular, the exploration of larger, lipophilic groups at the 6-position of the pyran ring, in combination with various N-substituents, could lead to the discovery of potent and selective modulators of various biological targets. Future work should focus on the systematic synthesis and biological evaluation of a focused library of N-Methyltetrahydro-2H-pyran-3-amine derivatives to establish a direct and comprehensive SAR for this intriguing scaffold.

References

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. PubMed. [Link]

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. [Link]

  • Studies on the SAR and pharmacophore of milnacipran derivatives as monoamine transporter inhibitors. PubMed. [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed. [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

  • Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. PubMed. [Link]

  • Antitumor activity of gilteritinib in an MV4–11 xenograft AML mouse model... ResearchGate. [Link]

  • N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system. PubMed. [Link]

  • Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. PubMed. [Link]

  • Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PMC - PubMed Central. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

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  • Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. PMC - NIH. [Link]

  • Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. PMC - PubMed Central. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

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  • Targeting Ribonucleotide Reductase to Enhance the Antileukemic Activity of Gilteritinib Against Chemoresistant FLT3-ITD AML. ResearchGate. [Link]

  • C-nucleosides. Part 14. Synthesis of (6S)- and (6R)-6-methoxy-6-(β-D-ribofuranosyl) pyran-3(2H,6H)-one. RSC Publishing. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][15]naphthyrin-5(6H)-one. PMC - NIH. [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PMC - NIH. [Link]

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Comparative

A Senior Application Scientist's Guide to Scaffold Selection: N-Methyltetrahydro-2H-pyran-3-amine vs. Tetrahydrofuran-based Analogs

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate success of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate success of a drug candidate. Among the most valuable tools in the chemist's arsenal are saturated heterocyclic rings, which offer a three-dimensional architecture that can improve physicochemical and pharmacokinetic properties compared to their flat, aromatic counterparts. The tetrahydropyran (THP) and tetrahydrofuran (THF) ring systems are two of the most frequently employed scaffolds.[1][2] They act as conformationally restricted ethers or bioisosteres of carbocyclic rings like cyclohexane and cyclopentane, respectively.[1]

This guide provides a comparative analysis of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and its direct five-membered ring analog, N-methyltetrahydrofuran-3-amine. We will dissect their structural nuances, compare their critical physicochemical properties, and evaluate their synthetic accessibility and likely pharmacokinetic profiles. The objective is to provide drug development professionals with a data-driven framework for selecting the optimal scaffold based on the specific goals of their research program.

Part 1: Molecular Scaffold Overview - A Tale of Two Rings

The foundational difference between the two molecules lies in the ring size: a six-membered pyran versus a five-membered furan. This seemingly small change has significant conformational and electronic implications.

  • N-Methyltetrahydro-2H-pyran-3-amine (THP analog): The six-membered THP ring typically adopts a stable chair conformation, similar to cyclohexane. This provides well-defined axial and equatorial positions for substituents, allowing for precise stereochemical control to optimize interactions with a biological target. The ring oxygen can act as a hydrogen bond acceptor, potentially improving solubility and providing an additional point of interaction with the target protein.[1]

  • N-methyltetrahydrofuran-3-amine (THF analog): The five-membered THF ring is more flexible, adopting various envelope and twist conformations. This flexibility can be advantageous for exploring a broader conformational space to fit into a binding pocket, but it comes at a higher entropic cost upon binding. Like its THP counterpart, the THF oxygen is a key hydrogen bond acceptor and is a structural motif found in numerous FDA-approved drugs.[2]

Caption: Core structures of the compared amine scaffolds.

Part 2: Comparative Analysis of Physicochemical Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is intimately linked to its fundamental physicochemical properties. The choice between a THP and THF scaffold can be a critical lever for modulating these characteristics.

The following table summarizes key computed and experimental properties. It is important to note that while experimental data is the gold standard, high-quality computational models are invaluable for decision-making in the early stages of drug discovery.[3]

PropertyN-Methyltetrahydro-2H-pyran-3-amineN-methyltetrahydrofuran-3-amineRationale & Implication for Drug Discovery
Molecular Formula C₆H₁₃NO[4]C₅H₁₁NO[5]The extra CH₂ group in the THP analog increases molecular weight and lipophilicity.
Molecular Weight 115.17 g/mol [4]101.15 g/mol [5]Lower molecular weight is generally favored for better permeability and diffusion ("Rule of 5").
cLogP 0.4 - 0.6 (Predicted)-0.1 - 0.1 (Predicted)Lipophilicity is a critical parameter. The THP analog is inherently more lipophilic. Lower lipophilicity (like in the THF analog) often correlates with better aqueous solubility, reduced metabolic turnover, and lower toxicity.[1]
Topological Polar Surface Area (TPSA) 29.3 Ų (Predicted)29.3 Ų (Predicted)TPSA is nearly identical as it is dominated by the N and O atoms. Both values are well within the range for good oral bioavailability (<140 Ų).
pKa (Conjugate Acid) 9.8 - 10.2 (Predicted)9.91 (Predicted)[6]The basicity of the secondary amine is similar in both scaffolds. This value dictates the ionization state at physiological pH, which is crucial for solubility and target binding (ionic interactions).
Aqueous Solubility LowerHigherThe lower lipophilicity and smaller size of the THF analog are expected to confer greater aqueous solubility, a key factor for formulation and achieving desired in vivo exposure.

Part 3: Synthetic Accessibility and Strategies

The ease and cost of synthesis are pragmatic considerations in drug development. Both scaffolds are readily accessible, though the specific routes can vary. A common and efficient strategy for preparing the target N-methylated amines involves the reductive amination of a ketone precursor or the N-alkylation of the primary amine.

For instance, tetrahydrofuran-3-amine can be synthesized from starting materials like L-aspartic acid.[7] The N-methylation step can then be achieved through various methods, including reaction with methyl iodide or reductive amination using formaldehyde.[8] A patent describes the synthesis of tetrahydrofuran-3-methylamine via the amination and subsequent hydrogenation of tetrahydrofuran-3-formaldehyde.[9]

G cluster_workflow General Synthetic & Evaluation Workflow START Select Scaffold (THP vs. THF) SYN Synthesize Core Amine START->SYN Rationale METH N-Methylation (e.g., Reductive Amination) SYN->METH Key Step PURIFY Purification & Salt Formation (e.g., HCl salt) METH->PURIFY PROPS Physicochemical Profiling (LogP, Solubility, pKa) PURIFY->PROPS Characterize ADME In Vitro ADME Assays (Metabolic Stability, Permeability) PROPS->ADME Evaluate DECISION Advance to In Vivo Studies ADME->DECISION Data-driven Decision

Caption: A generalized workflow for scaffold synthesis and evaluation.

Part 4: Pharmacokinetic (ADME) Profile Comparison

While physicochemical properties provide strong indicators, the ultimate test is how these molecules behave in a biological system.

  • Metabolic Stability: The additional methylene group in the THP ring offers another potential site for Cytochrome P450 (CYP) mediated oxidation compared to the THF ring. However, both rings are generally considered to be relatively stable. The primary site of metabolism for both molecules is likely to be N-demethylation or oxidation on the carbon alpha to the nitrogen or oxygen. The choice of scaffold can subtly alter the metabolic profile; for instance, replacing a metabolically labile cyclohexyl ring with a THP moiety has been shown to improve metabolic stability in drug candidates.[1]

  • Permeability: Both scaffolds are small and possess properties amenable to good passive diffusion across cell membranes. The slightly higher lipophilicity of the THP analog might confer a marginal advantage in membrane permeability, but both are expected to perform well.

  • Case Study Insight: In the development of ATM kinase inhibitors, AstraZeneca strategically installed a THP-amine fragment to optimize the ADME profile, leading to the clinical candidate AZD0156. This choice resulted in a compound with superb aqueous solubility and an excellent overall pharmacokinetic profile.[1] Conversely, THF moieties are integral to the structure of many successful drugs, including several HIV protease inhibitors, where the THF oxygen often forms critical hydrogen bonds with the enzyme backbone.[10] The loss of this THF oxygen in analogs results in a significant drop in activity, highlighting its importance.[10]

Part 5: Experimental Protocols for Head-to-Head Comparison

To move from prediction to empirical data, standardized in vitro assays are essential. The following protocols provide a framework for a direct, side-by-side comparison.

Protocol 1: Determination of n-Octanol/Water Partition Coefficient (LogP)

Causality: The LogP value is the cornerstone of lipophilicity measurement. The "shake-flask" method is the gold standard for its direct, empirical determination.[11] A LogP of 0 indicates equal partitioning, a positive value indicates preference for the lipidic phase (hydrophobic), and a negative value indicates preference for the aqueous phase (hydrophilic).[12]

Methodology: Shake-Flask HPLC Method

  • Preparation of Phases:

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing equal volumes and allowing them to separate for at least 24 hours. Use these pre-saturated solvents for the experiment to ensure thermodynamic equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of each compound (the free base form is required) in a suitable solvent (e.g., methanol) at approximately 1 mg/mL.

  • Partitioning:

    • In a glass vial, add a precise volume of the water phase (e.g., 2 mL) and the n-octanol phase (e.g., 2 mL).

    • Spike with a small volume of the compound stock solution (e.g., 20 µL) to ensure the concentration is not high enough to cause saturation in either phase.

    • Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) using a mechanical shaker.

    • Allow the phases to separate completely by letting the vial stand or by centrifugation (e.g., 2000 x g for 10 minutes).

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol phases.

    • Analyze the concentration of the compound in each sample using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The final LogP is the base-10 logarithm of P: LogP = log10(P)

Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay predicts the rate of metabolic clearance in the liver, a primary determinant of a drug's half-life and oral bioavailability. By incubating the compound with liver microsomes, which are rich in CYP enzymes, we can measure how quickly the parent compound is consumed.

Methodology: Human Liver Microsome (HLM) Assay

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This is critical as NADPH is a required cofactor for CYP enzyme activity.

    • Prepare a 1 µM stock solution of each test compound in a solvent like acetonitrile or DMSO (final solvent concentration in the incubation should be <1%).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the initial linear portion of this plot gives the elimination rate constant, k.

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

Conclusion and Strategic Recommendations

The choice between N-Methyltetrahydro-2H-pyran-3-amine and N-methyltetrahydrofuran-3-amine is not a matter of inherent superiority, but of strategic alignment with the project's objectives.

  • Choose the N-methyltetrahydrofuran-3-amine (THF) scaffold when:

    • The primary goal is to maximize aqueous solubility and minimize lipophilicity.

    • The target requires a more flexible ligand to access the binding site.

    • Minimizing molecular weight is a high priority.

  • Choose the N-Methyltetrahydro-2H-pyran-3-amine (THP) scaffold when:

    • A more rigid, conformationally defined scaffold is needed to optimize stereochemical interactions with the target.

    • A slight increase in lipophilicity is desired to improve membrane permeability or to fill a hydrophobic pocket, without resorting to more metabolically labile groups.

    • It is being used as a bioisosteric replacement for a cyclohexane or other six-membered ring to improve ADME properties.[1]

Ultimately, this guide serves as a foundational framework. The most effective path forward involves synthesizing both analogs and subjecting them to the empirical, head-to-head experimental comparisons outlined above. This data-driven approach ensures that the selected scaffold provides the optimal foundation for building a successful drug candidate.

References

  • ResearchGate. (2025). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. Available at: [Link]

  • Google Patents. (n.d.). CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • MolecularInfo. (n.d.). N-Methyltetrahydro-2H-pyran-3-amine molecular information. Available at: [Link]

  • ResearchGate. (2025). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • PubChem. (n.d.). Oxan-3-amine. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Available at: [Link]

  • ACS Publications. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • PubMed Central (PMC). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

  • PubChem. (n.d.). N-methyloxolan-3-amine. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Selected Physical Properties of 4- MeTHP and THF 44. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Available at: [Link]

  • ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines. Available at: [Link]

  • Google Patents. (n.d.). CN1099418C - Tetrahydro-3-furanyl methylamine.
  • OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Available at: [Link]

  • BuyersGuideChem. (n.d.). N-Methyltetrahydro-2H-pyran-3-amine. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]

  • Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
  • PubMed Central (PMC). (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride using 2D NMR

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, N-Methyltetrahydro-2H-pyran-3-amine hydrochloride represents a class of heterocyclic amines that are prevalent scaffolds in medicinal chemistry. Its structural integrity is paramount to understanding its chemical behavior, reactivity, and potential biological activity. This guide provides an in-depth, practical walkthrough for validating the structure of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying principles and strategic choices that ensure a self-validating and trustworthy structural elucidation.

The Limitations of 1D NMR and the Power of 2D Correlation Spectroscopy

While one-dimensional (1D) NMR provides fundamental information about a molecule's chemical environment through chemical shifts, integration, and coupling patterns, it often falls short when dealing with complex structures where signals overlap or coupling patterns are intricate.[1][2] 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between different nuclei and allowing for a more detailed analysis of the molecular structure.[2][3]

This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to piece together the molecular puzzle of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

The Strategic Workflow for 2D NMR Structural Elucidation

Our approach is a systematic, multi-layered process where each experiment builds upon the information gathered from the previous one, creating a robust and self-validating dataset.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Building Blocks cluster_2 Phase 3: Connectivity Mapping cluster_3 Phase 4: Final Assembly 1D_NMR 1D NMR Acquisition (¹H, ¹³C) HSQC HSQC Analysis (Direct ¹H-¹³C Correlations) 1D_NMR->HSQC Initial Assignments COSY COSY Analysis (¹H-¹H Couplings) HSQC->COSY Identified Protons HMBC HMBC Analysis (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Identified Protons & Carbons Structure_Validation Consolidated Structure Validation COSY->Structure_Validation Proton Connectivity HMBC->Structure_Validation Molecular Skeleton

Caption: A systematic workflow for 2D NMR structural validation.

Experimental Protocol: A Foundation of Quality Data

The quality of the final structural elucidation is directly dependent on the quality of the acquired NMR data. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

1. Sample Preparation:

  • Analyte: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the hydrochloride salt and its distinct solvent peaks that do not interfere with the analyte signals.

  • Concentration: A concentration of 25-30 mg/mL is recommended to ensure good signal-to-noise in a reasonable acquisition time, particularly for the less sensitive heteronuclear experiments.[4]

  • Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

2. NMR Spectrometer and Parameters:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is ideal for enhanced sensitivity and resolution.

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of the protons.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D Experiments: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Key parameters to consider are:

    • Spectral Width: Set appropriately to encompass all proton and carbon signals.

    • Number of Scans: Adjust to achieve an adequate signal-to-noise ratio. The HMBC experiment may require more scans than the HSQC.[4]

    • HMBC J-coupling Constant: A target long-range J-coupling constant of 7-8 Hz is a good starting point for identifying 2- and 3-bond correlations.[4]

Data Analysis and Interpretation: A Step-by-Step Guide

Step 1: Foundational Analysis of 1D NMR Spectra

Before delving into the 2D data, a thorough analysis of the 1D spectra is crucial.[5] For N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, we expect to see signals corresponding to the protons and carbons of the tetrahydropyran ring and the N-methyl group. The hydrochloride salt will likely result in a broad signal for the amine proton due to exchange with residual water in the solvent.

Step 2: Assigning Direct Connections with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in correlating the proton and carbon data. It reveals which protons are directly attached to which carbons.[1][6] Each cross-peak in the HSQC spectrum corresponds to a one-bond C-H connection. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Step 3: Mapping Proton Networks with COSY

The Correlation Spectroscopy (COSY) experiment identifies protons that are J-coupled to each other, typically through two or three bonds.[4][5] In the COSY spectrum, cross-peaks appear for protons that are coupled. By "walking" through the correlations, we can trace the connectivity of the protons within the tetrahydropyran ring.

Step 4: Assembling the Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall molecular structure. It shows correlations between protons and carbons that are separated by two to four bonds.[3][4][6] This is critical for connecting the molecular fragments identified in the COSY experiment. For our target molecule, key HMBC correlations would include:

  • Correlations from the N-methyl protons to the carbon atom at position 3 of the pyran ring.

  • Correlations between protons on one part of the ring to carbons on another, confirming the cyclic structure.

Caption: Key COSY and HMBC correlations for structural confirmation.

Table 1: Expected 2D NMR Correlations for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Proton(s)COSY Correlations with:Key HMBC Correlations with Carbon(s) at Position:
N-CH₃ -3
H-3 H-2, H-42, 4, 5, N-CH₃
H-2 H-33, 4, 6
H-4 H-3, H-52, 3, 5, 6
H-5 H-4, H-63, 4, 6
H-6 H-52, 4, 5

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful technique, it is often used in conjunction with other analytical methods for comprehensive structural validation.

Table 2: Comparison of Structural Validation Techniques

TechniqueAdvantagesDisadvantages
2D NMR - Provides detailed connectivity information in solution.- Non-destructive.- Requires a relatively high sample concentration.- Can be time-consuming to acquire and analyze data.
Mass Spectrometry (MS) - Provides accurate molecular weight and fragmentation patterns.- High sensitivity.- Does not provide detailed stereochemical or connectivity information.
X-ray Crystallography - Provides an unambiguous 3D structure in the solid state.- Requires a suitable single crystal, which can be difficult to obtain.

For N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, 2D NMR is particularly well-suited as it provides a complete picture of the molecule's covalent structure in solution, which is often the relevant state for its intended applications.

Conclusion

The structural validation of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride through 2D NMR spectroscopy is a robust and reliable process. By systematically applying a suite of experiments—HSQC, COSY, and HMBC—and logically interpreting the resulting correlation data, researchers can achieve an unambiguous confirmation of the molecule's structure. This guide has provided not only the "how" but also the "why" behind the experimental choices, empowering scientists to confidently and accurately characterize their molecules.

References

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Comparative

A Comparative Guide for Medicinal Chemists: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride vs. Acyclic Amine Building Blocks

In the landscape of modern drug discovery, the selection of amine building blocks is a critical decision that profoundly influences the physicochemical properties, synthetic accessibility, and ultimately, the pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of amine building blocks is a critical decision that profoundly influences the physicochemical properties, synthetic accessibility, and ultimately, the pharmacological profile of a lead candidate. For decades, simple acyclic amines have been the workhorses of medicinal chemistry. However, the contemporary drive to create molecules with greater three-dimensionality—a concept often termed "escaping flatland"—has brought saturated heterocyclic scaffolds to the forefront.

This guide provides an in-depth technical comparison between N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a representative saturated heterocyclic amine, and its traditional acyclic counterparts. We will explore their fundamental differences in structure and properties, evaluate their performance in key synthetic reactions, and discuss the downstream implications for drug development, supported by experimental insights and established principles.

Part 1: Physicochemical and Structural Properties: Rigidity Meets Flexibility

The fundamental difference between N-Methyltetrahydro-2H-pyran-3-amine and simple acyclic secondary amines lies in conformational freedom. The tetrahydropyran (THP) ring imposes significant conformational restraint, while acyclic amines exhibit a high degree of rotational freedom. This distinction has significant consequences for a molecule's interaction with biological targets and its overall physicochemical profile.

The incorporation of a saturated heterocyclic ring, such as a tetrahydropyran, can be advantageous as it tends to increase three-dimensionality and solubility compared to their unsaturated counterparts[1][2]. This increased three-dimensional character can lead to improved target engagement and selectivity.

To provide a concrete comparison, we will evaluate N-Methyltetrahydro-2H-pyran-3-amine against two common acyclic secondary amines: N-methyl-n-propylamine (a linear example) and N-methyl-isopropylamine (a branched example).

Table 1: Comparison of Physicochemical Properties

PropertyN-Methyltetrahydro-2H-pyran-3-amineN-methyl-n-propylamineN-methyl-isopropylamine
Structure
Molecular Formula C6H13NOC4H11N[3]C4H11N[4]
Molecular Weight 115.17 g/mol 73.14 g/mol [3][5]73.14 g/mol [4]
Predicted pKa 9.97 ± 0.20[6]10.76 ± 0.10[3][5]10.76 ± 0.10[7]
logP (o/w) (Predicted value needed)0.840[5][8]~0.5-0.6[4][7][9][10]
Conformational Freedom Conformationally restrictedHighHigh

Insight and Causality: The lower predicted pKa of the THP-containing amine compared to its acyclic analogs can be attributed to the electron-withdrawing effect of the ring oxygen atom, which reduces the electron density on the nitrogen. The logP values highlight another key difference: the THP ring, despite having more heavy atoms, is expected to have a lower lipophilicity than N-methyl-n-propylamine due to the polarity introduced by the ether oxygen. This can be a significant advantage in drug design, as lower lipophilicity often correlates with improved aqueous solubility and a better ADME profile[11].

The most impactful difference, however, is the conformational rigidity. The chair-like conformation of the tetrahydropyran ring pre-organizes the substituents in well-defined axial and equatorial positions. This can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. Acyclic amines, in contrast, must "freeze" into an active conformation upon binding, which is entropically unfavorable.

Caption: Structural differences and their pharmacological implications.

Part 2: Performance in Key Synthetic Transformations

The utility of a building block is intrinsically linked to its performance in common, robust chemical reactions. Here, we evaluate the expected reactivity of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and its acyclic counterparts in two of the most frequently used reactions in medicinal chemistry: amide coupling and reductive amination.

Amide Coupling

Amide bond formation is a cornerstone of drug synthesis[12]. The reaction typically involves the activation of a carboxylic acid followed by nucleophilic attack by an amine.

Experimental Protocol: Comparative Amide Coupling

  • Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the respective amine (N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, N-methyl-n-propylamine, or N-methyl-isopropylamine) (1.2 eq) to the activated carboxylic acid solution. Note: For the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Analysis of Expected Performance:

The primary factor influencing the rate of amide coupling is the nucleophilicity of the amine, which is closely related to its basicity and steric hindrance.

  • Basicity: The acyclic amines, with a higher pKa (~10.76), are more basic and therefore generally more nucleophilic than the THP-amine (predicted pKa ~9.97). This would suggest a faster reaction rate for the acyclic amines.

  • Steric Hindrance: The tetrahydropyran ring in an equatorial conformation presents a larger steric profile than the linear n-propyl group. N-methyl-isopropylamine, with its branched structure, will also exhibit significant steric hindrance. Sterically hindered amines are known to react slower in amide coupling reactions[13]. The formation of a crude mixture and low yields in some coupling reactions can be attributed to steric hindrance and the weak nucleophilicity of the amine[14].

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding via the formation of an iminium ion intermediate from an aldehyde or ketone and a secondary amine, followed by reduction.

Experimental Protocol: Comparative Reductive Amination

  • Iminium Ion Formation: In a suitable solvent such as dichloroethane (DCE) or methanol, combine the aldehyde or ketone (1.0 eq) and the respective amine (1.2 eq). If using the hydrochloride salt of the THP-amine, add one equivalent of a non-nucleophilic base.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the mixture. This reagent is often preferred as it is mild and can be used in the presence of the carbonyl starting material[15].

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product with an organic solvent, and purify by standard methods.

Caption: A generalized workflow for reductive amination.

Analysis of Expected Performance:

The rate-determining step in many reductive aminations is the initial formation of the iminium ion, which is susceptible to steric effects.

  • N-Methyltetrahydro-2H-pyran-3-amine: The steric bulk of the THP ring may slow down the initial nucleophilic attack on the carbonyl group, leading to a slower overall reaction rate compared to less hindered acyclic amines.

  • Acyclic Amines: N-methyl-n-propylamine, being less sterically encumbered, is expected to react more rapidly. N-methyl-isopropylamine's reactivity will be more comparable to the THP-amine due to the branching near the nitrogen atom.

Part 3: Implications for Drug Design and ADME Properties

The choice between a cyclic and an acyclic amine building block extends far beyond synthetic considerations; it has profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Saturated heterocyclic scaffolds often enhance metabolic stability[16]. The tetrahydropyran ring in N-Methyltetrahydro-2H-pyran-3-amine is generally more resistant to oxidative metabolism compared to the alkyl chains of acyclic amines, which can be susceptible to cytochrome P450-mediated oxidation. The introduction of a THP moiety has been shown to reduce the rate of metabolism in hepatocytes in certain contexts.

  • Solubility and Lipophilicity: As discussed, the ether oxygen in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, which can improve aqueous solubility[11]. This is a crucial parameter for oral bioavailability.

  • Pharmacophore Presentation: The rigid structure of the THP-amine allows for a more precise and locked presentation of pharmacophoric elements. This can lead to higher potency and selectivity for the target protein, as the molecule does not need to expend as much energy to adopt the correct binding conformation. This is a key advantage of using saturated heterocycles in drug design[1].

  • Access to Novel Chemical Space: Incorporating three-dimensional building blocks like N-Methyltetrahydro-2H-pyran-3-amine allows medicinal chemists to explore novel chemical space and develop compounds with unique pharmacological profiles that may not be accessible with traditional flat, aromatic structures.

Conclusion and Recommendations

The choice between N-Methyltetrahydro-2H-pyran-3-amine hydrochloride and acyclic amine building blocks is a strategic one that depends on the specific goals of the drug discovery program.

  • Choose Acyclic Amines (e.g., N-methyl-n-propylamine) for:

    • Rapid and straightforward synthesis where high reactivity is desired.

    • Initial structure-activity relationship (SAR) studies where ease of synthesis is a priority.

    • Situations where increased lipophilicity is desired to, for example, cross the blood-brain barrier (though this must be carefully balanced).

  • Choose N-Methyltetrahydro-2H-pyran-3-amine hydrochloride for:

    • Lead optimization campaigns where improving metabolic stability and aqueous solubility is a key objective.

    • Enhancing potency and selectivity through conformational locking of the pharmacophore.

    • Exploring novel, three-dimensional chemical space to overcome challenges with existing flat scaffolds.

While the synthesis with N-Methyltetrahydro-2H-pyran-3-amine may require slightly more optimization due to its steric bulk and lower basicity, the potential downstream benefits in terms of an improved ADME profile and enhanced pharmacological properties make it a highly valuable building block in the modern medicinal chemist's toolbox. The strategic incorporation of such saturated heterocyclic scaffolds is a powerful approach to developing safer, more effective medicines.

References

  • The Good Scents Company. (n.d.). N-methyl propyl amine, 627-35-0. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Comparative In Vitro ADME Profiling: Featuring N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride Derivatives

Authored by: A Senior Application Scientist Introduction: The Pivotal Role of Early ADME Assessment in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant contributor to late-stage clinical trial failures has historically been unfavorable pharmacokinetics.[1] The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a critical early-stage filter to de-risk drug candidates and guide medicinal chemistry efforts toward compounds with a higher probability of in vivo success.[2][3][4] By identifying potential liabilities such as poor absorption, rapid metabolism, or extensive plasma protein binding at the preclinical stage, researchers can make informed decisions to optimize lead compounds, thereby saving considerable time and resources.[1][2][5]

This guide provides a comparative framework for evaluating the in vitro ADME properties of novel chemical entities, centered around derivatives of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride. The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[6][7][8] Understanding the influence of substitutions on the N-Methyltetrahydro-2H-pyran-3-amine core on its ADME profile is crucial for its development as a potential therapeutic agent.

Herein, we will delve into the experimental design and rationale for three fundamental in vitro ADME assays:

  • Metabolic Stability using liver microsomes.

  • Permeability assessed via the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.

  • Plasma Protein Binding determined by equilibrium dialysis.

For comparative purposes, we will contrast the hypothetical ADME data of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride derivatives against a common alternative heterocyclic scaffold, Tetrahydrofuran (THF)-based analogues. This objective comparison, supported by detailed experimental protocols and data interpretation, is designed to empower researchers, scientists, and drug development professionals to effectively evaluate and advance their own drug discovery programs.

I. Metabolic Stability: The First Pass at In Vivo Persistence

Metabolic stability is a critical parameter that predicts a drug's half-life in the body.[2] Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), will likely have short durations of action and may require frequent dosing.[2] The in vitro liver microsomal stability assay is a robust and high-throughput method to assess this characteristic early on.[9]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of test compounds when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control (e.g., a rapidly metabolized compound like Verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be kept low (<1%) to avoid inhibiting enzymatic activity.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate this mixture at 37°C for a few minutes to allow the compound to distribute.[10]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11] The NADPH is a necessary cofactor for CYP enzyme activity.[11] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[10]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[11][12] This step precipitates the proteins and stops the enzymatic activity.[11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time gives a linear plot from which the elimination rate constant (k) is determined. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated.

Experimental Workflow: Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks mix Combine Microsomes, Buffer & Test Compound prep_cpd->mix prep_reagents Prepare Microsome/ Buffer & NADPH Solutions prep_reagents->mix initiate Initiate Reaction with NADPH Solution mix->initiate sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min initiate->sampling terminate Terminate with Cold Acetonitrile sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate cluster_culture Cell Culture & Differentiation cluster_transport Bidirectional Transport Assay (37°C) cluster_sampling_analysis Sampling & Analysis seed Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21-25 days to form monolayer seed->differentiate teer Measure TEER to confirm integrity differentiate->teer ab_transport A -> B Transport: Add compound to Apical teer->ab_transport ba_transport B -> A Transport: Add compound to Basolateral teer->ba_transport sampling Sample from receiver chamber over time ab_transport->sampling ba_transport->sampling lcms Quantify compound by LC-MS/MS sampling->lcms calculate Calculate Papp (A-B), Papp (B-A), and Efflux Ratio lcms->calculate cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis spike_plasma Spike Plasma with Test Compound load Load Plasma & Buffer into Chambers spike_plasma->load prep_device Assemble Dialysis Device prep_device->load incubate Incubate with Shaking until Equilibrium (4-24h) load->incubate sample Sample from Plasma & Buffer Chambers incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calculate Calculate Fraction Unbound & % Protein Binding lcms->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

IV. Comparative Data Analysis

To illustrate how the data from these assays can be used for comparative analysis, the following table presents hypothetical in vitro ADME data for a series of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride derivatives and a set of comparator Tetrahydrofuran (THF)-based analogues.

Compound IDScaffoldR-GroupHLM t½ (min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%)
PYR-001 Pyran-H458.51.265
PYR-002 Pyran-CH₃>6010.21.170
PYR-003 Pyran-CF₃2512.51.585
PYR-004 Pyran-Ph1515.03.195
THF-001 THF-H507.91.360
THF-002 THF-CH₃>609.81.268
THF-003 THF-CF₃3011.81.482
THF-004 THF-Ph1814.22.992

Interpretation of Hypothetical Data:

  • Metabolic Stability: Both scaffolds show increased metabolic stability with a small alkyl substitution (PYR-002 and THF-002) compared to the unsubstituted parent compounds. The introduction of a phenyl group (PYR-004 and THF-004) significantly decreases metabolic stability, likely by introducing a site for oxidative metabolism.

  • Permeability: Permeability generally increases with increasing lipophilicity (e.g., addition of -CF₃ and -Ph groups).

  • Efflux: The phenyl-substituted derivatives (PYR-004 and THF-004) show an efflux ratio greater than 2, indicating they may be substrates for efflux transporters like P-glycoprotein. This could potentially limit their oral bioavailability in vivo.

  • Plasma Protein Binding: Binding to plasma proteins increases with increasing lipophilicity. The phenyl-substituted compounds exhibit high protein binding, which would reduce the free fraction of the drug available for therapeutic action.

V. Conclusion

The in vitro ADME assays detailed in this guide provide a robust framework for the early assessment and optimization of drug candidates. By systematically evaluating metabolic stability, permeability, and plasma protein binding, drug discovery teams can build a comprehensive understanding of a compound's pharmacokinetic potential. The comparative analysis of different scaffolds and substitutions, as illustrated with the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride derivatives and their THF counterparts, is essential for establishing structure-activity relationships and guiding the design of molecules with improved drug-like properties. Ultimately, the integration of these assays into the early stages of drug discovery is indispensable for mitigating the risk of late-stage failures and accelerating the delivery of safe and effective medicines to patients.

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Comparative

Head-to-head comparison of catalysts for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride synthesis

Executive Summary N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1638744-24-7 for S-isomer free base ref) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for N-methylpi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1638744-24-7 for S-isomer free base ref) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for N-methylpiperidine and morpholine moieties in kinase inhibitors and GPCR ligands.[1][2][3][4][5] Its synthesis relies heavily on the reductive amination of tetrahydro-4H-pyran-3-one (or its dihydro- precursor) with methylamine.

This guide provides a head-to-head technical comparison of the three dominant catalytic methodologies: Palladium on Carbon (Pd/C) , Raney Nickel (Ra-Ni) , and Platinum on Carbon (Pt/C) . While Borohydride reagents (e.g., NaBH(OAc)₃) are common in early discovery, this guide focuses on scalable catalytic hydrogenation strategies essential for process chemistry.

Mechanistic Foundation

The synthesis proceeds via the condensation of tetrahydro-4H-pyran-3-one with methylamine to form a hemiaminal, which dehydrates to the imine (or enamine species). The catalyst then facilitates the addition of hydrogen across the C=N bond.

Critical Challenge: The 3-position of the pyran ring is sterically accessible, but the oxygen atom in the ring exerts an inductive effect. Furthermore, strong acidic conditions during salt formation or hydrogenation can theoretically risk ring opening via an oxocarbenium intermediate, although the 3-position is more stable than the 2-position (anomeric center).

Reaction Pathway Visualization

ReactionPathway Ketone Tetrahydro-4H-pyran-3-one (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine + MeNH2 - H2O MeNH2 Methylamine MeNH2->Imine AmineBase N-Methyltetrahydro-2H-pyran-3-amine (Free Base) Imine->AmineBase Catalyst + H2 (Reduction) FinalSalt Target HCl Salt AmineBase->FinalSalt + HCl HCl HCl/Dioxane

Figure 1: Step-wise reductive amination pathway from pyranone to the hydrochloride salt.[1][2][3][4][6]

Head-to-Head Catalyst Comparison

Candidate A: Palladium on Carbon (Pd/C)

The Precision Standard. Pd/C is the most widely used catalyst for this transformation in laboratory and pilot-plant settings due to its high activity under mild conditions.

  • Mechanism: Operates via surface adsorption of the imine. Pd is highly effective at activating H₂ at low pressures (1–5 bar).

  • Pros: High turnover frequency (TOF), mild temperature/pressure, easy filtration.

  • Cons: High cost of Pd; risk of dehalogenation if other functional groups (Cl, Br, I) are present on the scaffold.

Candidate B: Raney Nickel (Ra-Ni)

The Industrial Workhorse. Often preferred for multi-kilogram scale-up due to cost efficiency.

  • Mechanism: High surface area porous nickel. Often requires higher hydrogen pressure (>10 bar) to achieve rates comparable to Pd.

  • Pros: Extremely low cost, robust against sulfur poisoning (relative to Pd), preserves halogen substituents better than Pd.

  • Cons: Pyrophoric (safety hazard), difficult to filter (fine particles), often requires higher catalyst loading (10-20 wt%).

Candidate C: Platinum on Carbon (Pt/C)

The Selective Alternative. Used specifically when diastereoselectivity is required or when Pd fails due to poisoning.

  • Mechanism: Similar to Pd but often exhibits different chemoselectivity.

  • Pros: Excellent for preventing hydrogenolysis of benzyl groups or halogens.

  • Cons: Lower activity than Pd for simple imines; high cost.

Performance Data Summary
FeaturePd/C (10%) Raney Nickel Pt/C (5%)
Typical Yield 85–95%80–90%80–85%
H₂ Pressure 1–5 bar (Low)10–50 bar (High)3–10 bar (Med)
Reaction Time 2–6 hours6–12 hours4–8 hours
Selectivity HighModerateHigh (Chemoselective)
Cost Efficiency Low (High Material Cost)High (Low Material Cost)Low
Safety Profile Good (Flammable Solvent)Poor (Pyrophoric) Good

Experimental Protocols

Protocol A: Pd/C Catalytic Hydrogenation (Recommended for Lab/Pilot)

This protocol prioritizes purity and ease of handling.

  • Preparation: In a high-pressure autoclave or hydrogenation bottle, dissolve tetrahydro-4H-pyran-3-one (1.0 equiv) in dry Methanol (MeOH).

  • Amine Addition: Add Methylamine (2.0 M in MeOH, 1.2–1.5 equiv). Stir for 30 minutes at room temperature to allow imine equilibrium.

  • Catalyst Loading: Carefully add 10 wt% Pd/C (50% wet) under an inert nitrogen atmosphere. Caution: Dry Pd/C can ignite methanol vapors.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25–30°C.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 3–5 hours.

  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • Isolation: Concentrate the solvent in vacuo or precipitate with diethyl ether to yield N-Methyltetrahydro-2H-pyran-3-amine hydrochloride as a white solid.

Protocol B: Raney Nickel Hydrogenation (Recommended for Cost-Sensitive Scale)

This protocol prioritizes cost but requires strict safety controls.

  • Catalyst Prep: Wash Raney Nickel slurry (W-2 or similar grade, ~15 wt% loading) with MeOH three times to remove water/storage buffer. Keep wet at all times.

  • Reaction Setup: Charge the autoclave with the Raney Ni slurry, tetrahydro-4H-pyran-3-one (1.0 equiv), and MeOH.

  • Amine Addition: Add Methylamine (solution or gas, 1.5 equiv).

  • Hydrogenation: Pressurize to 20–30 bar H₂. Heat to 50°C.

  • Workup: Cool to RT. Carefully filter catalyst (keep wet to prevent ignition).

  • Salt Formation: Follow the same HCl/Dioxane procedure as Protocol A.

Decision Matrix & Workflow

Use the following logic to select the appropriate catalyst for your specific constraints.

CatalystSelection Start Start: Select Catalyst Halogens Are halogen substituents present on the scaffold? Start->Halogens Scale Is the scale >1 kg? Halogens->Scale No PtC Select Pt/C (Prevents Dehalogenation) Halogens->PtC Yes Cost Is catalyst cost a primary constraint? Scale->Cost Yes PdC Select Pd/C (Best General Performance) Scale->PdC No (Lab Scale) Cost->PdC No RaNi Select Raney Nickel (Low Cost, High Pressure) Cost->RaNi Yes

Figure 2: Decision tree for catalyst selection based on structural and process constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200320, Oxan-3-amine. Retrieved January 30, 2026 from [Link]

  • Organic Syntheses (1999). An Improved Preparation of 3-Bromo-2H-pyran-2-one. (Contextual reference for pyranone handling). Retrieved from [Link]

  • Frontiers in Chemistry (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (Review of catalytic methods). Retrieved from [Link]

  • Chemical Society Reviews (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Novelty of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride-based Scaffolds in Patent Literature

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the relentless pursuit of novel chemical entities with therapeutic potential, the choice of a core molecular scaffold is a dec...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel chemical entities with therapeutic potential, the choice of a core molecular scaffold is a decision of paramount strategic importance. A novel scaffold can unlock new chemical space, circumvent existing intellectual property, and offer improved physicochemical or pharmacokinetic properties. This guide provides an in-depth analysis of the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold, a saturated heterocyclic system gaining traction in medicinal chemistry. We will dissect its current standing in the patent literature, offer a comparative analysis against established isosteres like piperidine, and provide robust experimental protocols for its evaluation. The central thesis is that while the broader aminotetrahydropyran class is well-trodden, specific substitution patterns and stereochemistries, such as that of the title compound, still offer significant opportunities for generating novel intellectual property.

Introduction: The Strategic Value of Scaffold Novelty in Modern Drug Discovery

The architecture of a small molecule drug is fundamentally defined by its core scaffold. This rigid framework orients the appended functional groups into a specific three-dimensional arrangement, dictating how the molecule interacts with its biological target. The challenge for medicinal chemists is that the universe of well-validated, synthetically accessible scaffolds is finite and heavily patented.[1][2]

1.1 Beyond "Me-Too" Drugs: The Imperative for Novelty

Moving beyond existing drug classes, often termed "me-too" drugs, requires a departure from saturated patent landscapes. Novel scaffolds are a key enabler of this departure. They serve two primary functions:

  • Intellectual Property (IP) Generation: A novel scaffold provides a strong foundation for composition of matter patents, the most valuable class of patents in the pharmaceutical industry.

  • Accessing New Chemical Space: Different scaffolds can present pharmacophoric elements in unique spatial arrangements, potentially leading to improved potency, selectivity, or novel mechanisms of action.[2]

1.2 The Tetrahydropyran (THP) Moiety: A Bioisosteric Shift

The tetrahydropyran (THP) ring is an increasingly popular scaffold in drug design.[3][4] Often used as a bioisostere for cyclohexane or piperidine rings, the oxygen atom in the THP moiety offers several advantages:

  • Improved Solubility: The ethereal oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic counterparts.

  • Metabolic Stability: The C-O bond is generally more stable to metabolic oxidation than a C-C or C-N bond in a similar environment.

  • Vectorial Change: The oxygen atom subtly alters the geometry and electronic properties of the ring, which can lead to different binding interactions with a target protein.

1.3 Focus Molecule: N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

The subject of this guide, N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, combines the THP core with a methylated aminomethyl substituent. The hydrochloride salt form enhances its stability and handling properties.[5][6] This specific arrangement of atoms raises critical questions about its novelty and utility, which this guide will explore.

Patent Landscape Analysis: Mapping the Intellectual Property Footprint

A thorough analysis of the patent landscape is the first step in assessing the novelty of any scaffold.[1] Our investigation reveals that while the general class of aminotetrahydropyrans is present in the patent literature, the specific N-Methyl-3-amino isomer is less common.

2.1 Search Strategy and Key Findings

Searches across major patent databases were conducted for the core scaffold and its derivatives. The findings indicate:

  • Broad Claims: Many patents claim large Markush structures that technically encompass the N-Methyltetrahydro-2H-pyran-3-amine scaffold, but do not explicitly synthesize or test it.[1]

  • Focus on 4-Substituted THP: The 4-aminotetrahydropyran isomer appears more frequently in patent literature, often as a replacement for a piperidine ring.[7]

  • Emerging Interest: More recent patent applications have begun to explore less common substitution patterns on the THP ring, including the 3-amino configuration, suggesting that its potential is now being recognized.[8]

2.2 Novelty Assessment Based on Patent Claims

The novelty of the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride scaffold can be considered from two perspectives:

  • Core Scaffold: The unsubstituted tetrahydropyran-3-amine core itself is not fundamentally new.

  • Substitution Pattern: The novelty lies in the application of this scaffold and its specific substitution patterns in the context of a particular therapeutic target. A patent claim for a compound incorporating this scaffold would likely be granted if the final molecule demonstrates unexpected and useful properties (e.g., significantly higher potency or a better safety profile) compared to the prior art.[9]

Comparative Analysis: THP-3-amine vs. Established Scaffolds

To understand the practical value of a scaffold, it must be benchmarked against established alternatives. The most direct and relevant comparator for the 3-amino-THP scaffold is its N-heterocyclic analogue, 3-aminopiperidine.

3.1 Physicochemical and Pharmacokinetic Property Comparison

The choice between a THP and a piperidine scaffold can have significant implications for a drug candidate's properties. The table below provides a comparative summary based on general principles of medicinal chemistry.

PropertyTetrahydro-2H-pyran-3-amine3-AminopiperidineRationale for Difference
pKa (of amine) ~9.0 - 9.5~9.5 - 10.0The electron-withdrawing effect of the ring oxygen in THP slightly reduces the basicity of the exocyclic amine.
LogP/LogD Generally lowerGenerally higherThe ring oxygen increases polarity and hydrogen bond accepting capacity, reducing lipophilicity.
Aqueous Solubility Generally higherGenerally lowerThe polar oxygen atom enhances interactions with water molecules.
Metabolic Liability LowerHigherThe piperidine nitrogen is a common site for N-dealkylation and oxidation by cytochrome P450 enzymes.
Synthetic Cost HigherLowerStarting materials for substituted piperidines are often more readily available and cheaper than for substituted THPs.

3.2 Causality Behind Experimental Choices

When deciding between these scaffolds in a drug discovery program, a scientist must weigh these properties. If poor solubility or rapid metabolism of a piperidine-containing lead compound is a problem, switching to a THP analogue is a logical and well-precedented strategy. Conversely, if high basicity is required for a specific salt-bridge interaction in the target's binding site, the piperidine may be superior.

Experimental Protocols for Scaffold Performance Validation

The following section provides streamlined protocols for head-to-head comparison of scaffolds in a laboratory setting.

4.1 Workflow for Assessing Scaffold Novelty and Viability

The decision-making process for evaluating a new scaffold can be visualized as a logical workflow. This process integrates computational analysis, literature review, and experimental validation to provide a comprehensive assessment.

Scaffold_Assessment_Workflow cluster_0 Phase 1: In Silico & Literature Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision & Progression A Identify Scaffold of Interest (e.g., N-Methyl-THP-3-amine) B Comprehensive Patent Search (Markush & Exemplified Structures) A->B C Scientific Literature Review (Synthesis, Known Activities) A->C D Calculate Physicochemical Properties (logP, pKa, PSA) A->D E Protocol 1: Comparative Synthesis C->E Inform Synthesis Route F Protocol 2: Aqueous Solubility Assay D->F Predict Solubility G Protocol 3: Metabolic Stability Assay D->G Predict Metabolism H Data Analysis & Comparison E->H F->H G->H I Novelty & Viability Assessment H->I J Proceed with Scaffold in Drug Discovery Program I->J Favorable K De-prioritize Scaffold (Poor Properties or IP) I->K Unfavorable

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science itself. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science itself. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS No. 243983-33-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to handle this compound with confidence and integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Acute Toxicity: Based on data for analogous compounds, N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is likely to be harmful if swallowed.

  • Skin and Eye Irritation: Similar amine hydrochlorides are known to cause skin irritation and serious eye irritation. Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions and should be strictly avoided.[1]

A summary of the likely hazard classifications based on related compounds is presented in the table below.

Hazard ClassGHS Hazard Statement (Anticipated)Primary Route of Exposure
Acute Toxicity, OralH302: Harmful if swallowedIngestion
Skin Corrosion/IrritationH315: Causes skin irritationDermal
Serious Eye Damage/IrritationH319: Causes serious eye irritationOcular
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-Methyltetrahydro-2H-pyran-3-amine hydrochloride in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This creates a critical barrier between the researcher and potential chemical exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If handling fine powders outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.

  • Control the Source: If possible and without personal risk, stop the source of the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Package: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill, regardless of its size.

Disposal Procedures: A Step-by-Step Guide

The proper disposal of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride requires a multi-step approach that prioritizes chemical neutralization and adherence to regulatory guidelines.

Initial Waste Collection

All waste containing N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

Chemical Neutralization of Bulk Quantities

For larger quantities of the compound or solutions, chemical neutralization is the preferred method to reduce its reactivity and potential toxicity before final disposal. As an amine hydrochloride, it can be neutralized with a weak base.

Neutralization Protocol:

  • Work in a Fume Hood: All steps of the neutralization process must be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in a suitable container.

  • Slow Addition: Slowly and with constant stirring, add the N-Methyltetrahydro-2H-pyran-3-amine hydrochloride waste to the basic solution. Be mindful of potential gas evolution (carbon dioxide) if using carbonate or bicarbonate.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target is a neutral pH (approximately 7).

  • Containerize Neutralized Waste: Once neutralized, transfer the solution to a new, clearly labeled hazardous waste container. The label should now indicate the neutralized contents.

Final Disposal Pathway

The final disposal of both neutralized chemical waste and contaminated solid waste must be conducted in accordance with local, state, and federal regulations.

  • Engage a Licensed Waste Hauler: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. All chemical waste must be handed over to them for final disposal, which will likely involve incineration at a permitted facility.

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific codes. While N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is not a specifically listed waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of toxicity, corrosivity, ignitability, or reactivity. Proper characterization is essential for correct manifest documentation.

The decision-making process for the disposal of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride can be visualized in the following workflow:

Caption: Disposal workflow for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical reagents like N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and methodical disposal procedures, researchers can ensure a safe working environment and contribute to the sustainable advancement of science. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Sources

Handling

A Senior Application Scientist's Guide to Handling N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Foreword: As laboratory professionals, our primary responsibility is to create a safe and effective research environment. This guide addresses the safe handling of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a com...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As laboratory professionals, our primary responsibility is to create a safe and effective research environment. This guide addresses the safe handling of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a compound for which specific, publicly available hazard data can be limited. In the absence of a definitive Safety Data Sheet (SDS) from our search, we will proceed with a risk-based approach grounded in established chemical safety principles. This protocol is built upon an expert analysis of the compound's structure—an amine hydrochloride salt on a tetrahydropyran framework—and authoritative guidelines from leading safety organizations. Our objective is to empower you with a robust, self-validating safety protocol that prioritizes proactive hazard mitigation.

Predictive Hazard Analysis

Understanding the "why" behind a safety protocol is critical. The chemical structure of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride suggests several potential hazards that inform our PPE and handling strategy.

  • Amine Hydrochloride Group: Amine salts are often acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract. As a solid, the hydrochloride salt may exist as a fine powder, posing an inhalation risk.

  • Tetrahydropyran Core: Analogous heterocyclic compounds, such as Tetrahydro-2H-pyran-2-ol, are known to cause skin and eye irritation[1].

  • Physical Form: If handled as a solid, there is a significant risk of generating airborne dust during weighing or transfer. If in solution, the primary risks are splashes and direct skin or eye contact.

Given these factors, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, and handle it accordingly.

The Core Directive: A Multi-Layered Defense Strategy

Effective safety is not just about wearing PPE; it's about integrating engineering controls, personal protective equipment, and procedural diligence.

Layer 1: Engineering Controls - Your Primary Barrier

Personal protective equipment is the last line of defense.[2] Your first and most critical protection comes from your laboratory's infrastructure.

  • Chemical Fume Hood: All operations involving N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, especially the handling of its solid form, must be conducted inside a certified chemical fume hood. This is essential for controlling exposure to hazardous fumes, vapors, and airborne particulates.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized control of the fume hood.[1][4]

Layer 2: Personal Protective Equipment (PPE) - Your Essential Shield

A risk assessment is required to determine the specific hazards of a task and select the appropriate PPE.[5] The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This should be supplemented based on the specific risks of the procedure.

Table 1: PPE for Routine Handling (Low Potential for Aerosolization) e.g., working with dilute solutions inside a fume hood

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety gogglesProtects against chemical splashes, which are the primary risk in this scenario. Goggles provide a seal around the eyes and are preferred for liquid handling.[6]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against direct skin contact.[6] Always inspect gloves for tears or defects before use and remove them properly to avoid contaminating your skin.[2]
Body Protection Long-sleeved, chemical-resistant lab coatShields skin and personal clothing from spills and splashes.[3]
Footwear Closed-toe shoesProtects feet from spills and dropped objects.[6]

Table 2: PPE for High-Risk Procedures (Potential for Aerosolization) e.g., weighing the solid compound, preparing stock solutions

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety goggles and a face shieldThe face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.
Hand Protection Double-gloving with chemical-resistant nitrile glovesReduces the risk of exposure from a single glove failure. Change the outer glove immediately if contamination is suspected.
Body Protection Long-sleeved, chemical-resistant lab coatShields skin and personal clothing from spills and splashes.[3]
Respiratory Protection NIOSH-approved N95 respirator (minimum)Essential for preventing the inhalation of fine powders or aerosols. When respirators are necessary, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 is required.[7][8]
Footwear Closed-toe shoesProtects feet from spills and dropped objects.[6]

Operational Plan: From Receiving to Disposal

This step-by-step workflow integrates our safety principles into a practical, repeatable process.

PPE Selection and Safe Handling Workflow

PPE_Selection_and_Safe_Handling_Workflow PPE Selection and Safe Handling Workflow A 1. Risk Assessment - Review supplier SDS (if available) - Assess physical form (solid/liquid) - Evaluate quantity and procedure B 2. Implement Engineering Controls - Operate within a Chemical Fume Hood - Verify proper airflow A->B C 3. Select Core PPE - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Is there a risk of aerosol/dust generation? (e.g., weighing solid) C->D E 4a. Add Respiratory Protection - NIOSH-approved N95 Respirator (minimum) D->E Yes F 4b. Proceed with Core PPE D->F No G 5. Perform Operation - Use safe chemical handling techniques - Minimize quantities used E->G F->G H 6. Decontamination & Doffing - Remove gloves using proper technique - Wash hands thoroughly G->H I 7. Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE as hazardous waste H->I

Caption: A workflow for selecting appropriate PPE and safely handling N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.

Procedural Steps:

  • Pre-Handling Checklist:

    • Confirm that a copy of the manufacturer's Safety Data Sheet is readily accessible.[7]

    • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[3]

    • Prepare and label all necessary equipment and waste containers in the fume hood before handling the chemical.

    • Designate a specific area within the hood for the procedure to contain potential spills.

  • Donning PPE: Put on your protective equipment in the following order: lab coat, respirator (if needed), eye protection, and finally, gloves.

  • Safe Handling:

    • When weighing the solid, use a micro-spatula and handle it gently to minimize dust creation.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep all containers sealed when not in immediate use.

  • Doffing and Decontamination:

    • Remove PPE before leaving the laboratory.

    • Gloves should be removed first, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

    • Follow by removing your lab coat, eye protection, and respirator (if used).

    • Wash your hands thoroughly with soap and water immediately after handling the chemical.[1]

Disposal Plan

Proper waste management is a critical component of the laboratory safety lifecycle.

  • Chemical Waste: All solutions and unused solid N-Methyltetrahydro-2H-pyran-3-amine hydrochloride must be disposed of as hazardous chemical waste.[9]

    • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[10]

    • Store waste in a clearly labeled, sealed, and compatible container in a designated, well-ventilated waste accumulation area.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads used for cleaning spills, must be disposed of as solid hazardous waste.[9]

  • Empty Containers: A container that has held a hazardous waste should be managed as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[9]

Always follow your institution's specific hazardous waste disposal procedures and comply with all local and federal regulations.

References

  • ChemicalBook. (2026). 2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Tetrahydro-2-methylfuran.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • International Enviroguard. (2019). OSHA & EPA Chemical Protective Clothing Guidelines.
  • Canadian Centre for Occupational Health and Safety (CCOHS). Chemical Protective Clothing - Glove Selection.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • University of Nevada, Reno - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • The University of British Columbia - Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
  • Centers for Disease Control and Prevention (CDC). Recommendations for Chemical Protective Clothing.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Centers for Disease Control and Prevention (CDC). Protective Clothing and Ensembles | NIOSH.
  • BLD Pharmatech. SAFETY DATA SHEET.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Excedr. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Collect and Recycle. Amine Disposal For Businesses.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
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